4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Description
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Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVZZPBKPNWGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number. This guide synthesizes the available information on its chemical identity and properties, while also addressing the current landscape of scientific literature regarding its synthesis, characterization, and potential applications. It is important to note that while this compound is commercially available, detailed public-domain literature on its specific synthesis, comprehensive analytical data, and biological activity is limited. This guide will, therefore, also draw upon established principles of organic chemistry and data from structurally related analogs to provide scientifically grounded insights for researchers working with this molecule.
Chemical Identity and Properties
The primary identifier for this compound is its CAS number.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1343436-42-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |
| Molecular Weight | 228.19 g/mol | [1] |
Table 1: Core Identifiers for this compound.
The structure of this compound, characterized by a benzoic acid core with two fluorine atoms ortho to a cyclopropylmethoxy group, suggests its potential as a building block in the synthesis of more complex molecules. The presence of the difluoro substituents can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.
Synthesis and Characterization: A Proposed Approach
Proposed Retrosynthetic Analysis
A logical disconnection approach suggests that the target molecule can be synthesized from 3,5-difluorophenol and cyclopropylmethyl bromide.
Caption: Proposed retrosynthetic pathway for this compound.
Hypothetical Step-by-Step Synthesis Protocol
-
Carboxylation and Esterification of 3,5-Difluorophenol: The synthesis would likely commence with the introduction of a carboxyl group to 3,5-difluorophenol, followed by esterification to protect the carboxylic acid.
-
Williamson Ether Synthesis: The resulting methyl 3,5-difluoro-4-hydroxybenzoate would then undergo a Williamson ether synthesis with cyclopropylmethyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF) to yield methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate.
-
Hydrolysis: The final step would involve the hydrolysis of the methyl ester under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) followed by acidification to afford the desired this compound.
Characterization
Upon successful synthesis, a full analytical characterization would be imperative to confirm the structure and purity of the compound. Standard techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the cyclopropyl, methoxy, and aromatic protons with their characteristic chemical shifts and coupling constants. ¹³C NMR would show the expected number of carbon signals. ¹⁹F NMR would be crucial to confirm the presence and chemical environment of the two fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not publicly available, the structural motifs present in the molecule are found in compounds with known pharmacological activities. The difluorinated benzoic acid scaffold is a common feature in various therapeutic agents, where the fluorine atoms are often introduced to enhance metabolic stability and binding affinity.
The cyclopropylmethoxy group is also a recurring moiety in medicinal chemistry, often utilized to improve potency and pharmacokinetic properties. For instance, structurally related compounds have been investigated for their potential as anti-inflammatory agents.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety profiles of structurally similar fluorinated benzoic acids, it is prudent to handle this compound with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized.
Conclusion and Future Perspectives
This compound, identified by CAS number 1343436-42-9, represents a potentially valuable building block for medicinal chemistry and materials science. While detailed scientific literature on this specific compound is currently sparse, its structural features suggest avenues for future research, particularly in the development of novel therapeutic agents. The synthesis of this compound is achievable through established chemical methodologies, and its thorough characterization is a critical step for any future investigations into its biological activity. As research progresses, it is anticipated that the full potential of this and other similarly functionalized molecules will be elucidated, contributing to the advancement of drug discovery and development.
References
A comprehensive list of references is not available due to the limited public information on this specific compound. The information presented is based on established principles of organic chemistry and data from chemical suppliers. For researchers, it is recommended to consult chemical supplier databases for availability and any accompanying technical data.
Sources
Physicochemical properties of "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a difluorinated phenyl ring, a carboxylic acid group, and a cyclopropylmethoxy moiety, suggests its potential utility as a key building block or intermediate in medicinal chemistry and materials science. The fluorine atoms can significantly modulate electronic properties, lipophilicity, and metabolic stability, while the carboxylic acid group provides a handle for further synthetic modifications and influences solubility and binding interactions.
This guide provides a comprehensive overview of the essential physicochemical properties of this compound. As direct experimental data for this specific molecule is not extensively published, we will focus on the authoritative, standardized methodologies for its characterization. This approach equips researchers and drug development professionals with the necessary framework to generate reliable data, ensuring a solid foundation for any subsequent research and development program. We will detail the causality behind experimental choices, grounding our protocols in established standards such as the OECD Guidelines for the Testing of Chemicals.
Compound Identification and Structure
A precise understanding of a compound's identity is the bedrock of all further investigation. The fundamental identifiers for this molecule are summarized below.
| Identifier | Data | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1343436-42-9 | [2] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |
| Molecular Weight | 228.19 g/mol | [1] |
| Canonical SMILES | C1CC1COC2=C(F)C=C(C=C2F)C(=O)O | N/A |
| Chemical Structure | (Structure generated based on IUPAC name) | N/A |
Core Physicochemical Properties: Theory and Experimental Protocols
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For drug candidates, properties such as solubility, acidity (pKa), and lipophilicity (LogP/LogD) govern absorption, distribution, metabolism, and excretion (ADME).
Below, we detail the standard operating procedures for determining these key parameters.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a crucial parameter, as it dictates the bioavailability of a potential drug and its suitability for formulation. A compound must be in solution to be absorbed and to exert its biological effect. For carboxylic acids, solubility is highly dependent on pH. The protonated (neutral) form is typically less soluble than the deprotonated (anionic) carboxylate form.
Experimental Protocol: pH-Dependent Qualitative Solubility Assessment
This protocol provides a foundational understanding of the compound's solubility profile.
-
Preparation: Prepare three sets of test tubes in triplicate.
-
Solvent Addition:
-
Compound Addition: Accurately weigh and add approximately 1-2 mg of this compound to each test tube.
-
Equilibration: Cap the tubes and vortex vigorously for 30 seconds. Place them on a rotator at room temperature for 1-2 hours to allow for equilibration.
-
Observation: Visually inspect each tube against a dark background for the presence of undissolved solid.
-
Interpretation:
-
Solubility in Water: Low solubility is expected for a molecule of this size and lipophilicity. As the carbon chain length of carboxylic acids increases, their water solubility tends to decrease.[4]
-
Solubility in NaHCO₃: Effervescence (CO₂ bubble formation) and dissolution indicate the compound is a sufficiently strong acid to be deprotonated by the weak base, bicarbonate.[5] This is a characteristic test for carboxylic acids.[5]
-
Solubility in NaOH: Complete dissolution is expected as the strong base will deprotonate the carboxylic acid to form the highly water-soluble sodium carboxylate salt.
-
Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. It is a fundamental parameter that governs a molecule's charge state, and therefore its solubility, lipophilicity, and ability to interact with biological targets at a given physiological pH. The OECD provides standardized guidelines for its determination.[6][7]
Experimental Protocol: Potentiometric Titration (Adapted from OECD Guideline 112) [6]
This method involves titrating a solution of the compound with a strong base and monitoring the pH change.
-
System Preparation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low water solubility. Dilute with deionized water to a final volume of 25-50 mL. The final concentration of the organic co-solvent should be minimized.
-
Titration: Place the solution in a thermostatted vessel (25 °C) under a nitrogen atmosphere to exclude atmospheric CO₂. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). Specialized software can be used to calculate the pKa from the titration curve.
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[8]
-
LogP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase.
-
LogD (Distribution Coefficient): Describes the partitioning of all forms of the molecule (neutral and ionized) at a specific pH. For an ionizable compound like a carboxylic acid, LogD is the more physiologically relevant parameter.[9]
The shake-flask method is considered the "gold standard" for LogP and LogD determination.[9][10]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ [11]
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix this buffer with n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated PBS (pH 7.4). A phase ratio of 1:1 is common.
-
Compound Addition: Spike a small volume of the compound's stock solution into the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Cap the vial securely and shake or rotate it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve must be generated for accurate quantification.
-
Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Melting Point
Scientific Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and crystal lattice strength.[12] A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0 °C), whereas impurities will depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination [13][14]
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[15]
-
Loading: Tap the open end of a capillary melting point tube into the powder to load a small amount of the sample.[13] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm.[15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 5-10 °C per minute) to find an approximate melting range.[13] This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[13] Insert a new sample. Heat rapidly until the temperature is about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]
-
Observation and Recording: Record two temperatures:
-
Reporting: The melting point is reported as the range T₁ - T₂. The procedure should be repeated at least once more to ensure reproducibility.[13]
Workflow Visualization
Diagrams help to clarify complex experimental sequences and decision-making processes. The following workflows are rendered using Graphviz.
Caption: General workflow for physicochemical profiling.
Caption: Experimental workflow for Shake-Flask LogD determination.
Conclusion
The systematic determination of physicochemical properties is a non-negotiable cornerstone of chemical research, particularly in the realm of drug discovery. For this compound, establishing robust and reproducible data for solubility, pKa, lipophilicity, and melting point is essential for predicting its behavior and guiding its future applications. The experimental protocols outlined in this guide, based on internationally recognized standards, provide the framework for generating high-quality, reliable data. This rigorous approach ensures that subsequent biological, formulation, and preclinical studies are built upon a solid and scientifically valid foundation.
References
-
Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
-
J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.
-
Cambridge MedChem Consulting. (n.d.). LogP/D.
-
Westlab Canada. (2023). Measuring the Melting Point.
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
-
protocols.io. (2024). LogP / LogD shake-flask method.
-
SSERC. (n.d.). Melting point determination.
-
Nichols, L. (2022). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts.
-
University of Toronto Scarborough. (n.d.). Melting point determination.
-
King-Pharm. (n.d.). This compound [1343436-42-9].
-
University of California, Davis. (n.d.). Carboxylic Acid Unknowns and Titration.
-
ChemSpider. (n.d.). This compound.
-
University of Crete. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.
-
ChemSupply. (n.d.). This compound.
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals.
-
The Chemistry Teacher. (2021). Solubility of Carboxylic Acids N5. YouTube.
-
University of Calgary. (2023). Solubility of Organic Compounds.
Sources
- 1. This compound - C11H10F2O3 | CSSB00011822610 [chem-space.com]
- 2. This compound [1343436-42-9] | King-Pharm [king-pharm.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. m.youtube.com [m.youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. jk-sci.com [jk-sci.com]
- 14. westlab.com [westlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures, computational studies, and established principles of medicinal chemistry to offer a comprehensive theoretical framework. We will explore the influence of the cyclopropylmethoxy and difluorobenzoic acid moieties on the molecule's overall geometry, its potential conformational isomers, and the energetic barriers to their interconversion. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the rational design of molecules incorporating these key structural features.
Introduction: The Significance of Conformation in Drug Design
The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. For a drug molecule to effectively interact with its target receptor, it must adopt a specific, low-energy conformation that is complementary to the receptor's binding site. The inclusion of moieties like the cyclopropyl group and fluorine atoms in drug candidates is a strategic choice aimed at influencing molecular conformation, metabolic stability, and binding affinity.[1][2] The cyclopropyl group, with its rigid, three-membered ring, introduces conformational constraint, reducing the entropic penalty upon binding.[1] Fluorine substitution, a common strategy in medicinal chemistry, can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic fate, often by influencing its preferred conformation through steric and electronic effects.[3][4]
This guide focuses on the theoretical underpinnings of the structure of this compound, a molecule that combines these valuable structural motifs. Understanding its conformational landscape is paramount for predicting its behavior in a biological system and for the rational design of next-generation therapeutics.
Molecular Structure of this compound
The core of the molecule is a benzoic acid ring substituted with two fluorine atoms at the 3 and 5 positions and a cyclopropylmethoxy group at the 4 position.
The 3,5-Difluorobenzoic Acid Core
The benzene ring provides a rigid scaffold. The two fluorine atoms at the meta positions (3 and 5) relative to the carboxylic acid group are electron-withdrawing. This substitution pattern influences the acidity of the carboxylic acid and the electronic distribution within the aromatic ring.[5] Studies on 3,5-difluorobenzoic acid have shown that in its global minimum conformation, the molecule adopts a planar structure.[6] The presence of fluorine atoms generally increases the acidity of carboxylic acids due to their electron-withdrawing inductive effects.[4] In the solid state, 3,5-difluorobenzoic acid is known to form dimers stabilized by hydrogen bonds between the carboxyl groups.[7]
The 4-Cyclopropylmethoxy Substituent
The cyclopropylmethoxy group consists of a cyclopropane ring linked to the benzoic acid core via a methylene ether linkage (-O-CH₂-). This group introduces several key features:
-
Conformational Rigidity: The cyclopropyl ring is inherently rigid, limiting the number of accessible conformations for the attached side chain.[1]
-
Lipophilicity: The cyclopropyl group increases the lipophilicity of the molecule, which can be advantageous for membrane permeability.
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains.[1]
The methoxy group (-O-CH₂-) introduces a degree of flexibility through rotation around the C-O bonds. The lone pair electrons on the oxygen atom can also participate in resonance with the aromatic ring, influencing its electronic properties.[8]
Conformational Analysis: Key Rotational Degrees of Freedom
The overall conformation of this compound is determined by the rotation around several key single bonds. Understanding the energy barriers associated with these rotations is crucial for identifying the most stable conformers.
Rotation of the Carboxylic Acid Group
The rotation of the carboxylic acid group relative to the plane of the benzene ring is a primary determinant of conformation in benzoic acid derivatives. For many substituted benzoic acids, two main planar conformations are considered: a syn and an anti conformer, referring to the orientation of the carbonyl oxygen relative to the substituent at the ortho position. In the case of 3,5-difluorobenzoic acid, the global minimum is a planar structure.[6] The introduction of the 4-cyclopropylmethoxy group is not expected to introduce significant steric hindrance that would force the carboxylic acid group out of the plane of the ring.
Rotation of the Cyclopropylmethoxy Group
The flexibility of the cyclopropylmethoxy group arises from two main rotational axes:
-
Ar-O Bond: Rotation around the bond connecting the aromatic ring to the ether oxygen.
-
O-CH₂ Bond: Rotation around the bond between the ether oxygen and the methylene carbon.
The preferred orientation will be a balance between minimizing steric clashes with the adjacent fluorine atoms and maximizing favorable electronic interactions. Computational modeling is an essential tool for mapping the potential energy surface of these rotations and identifying the lowest energy conformers.
The interplay of these rotational degrees of freedom gives rise to a complex conformational landscape. The following diagram illustrates the key rotational bonds that define the molecule's conformation.
Figure 2: A typical computational workflow for conformational analysis.
Protocol:
-
Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed using a computationally inexpensive method like molecular mechanics to identify a broad range of possible low-energy structures.
-
Quantum Mechanical Optimization: The unique conformers identified in the previous step are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Vibrational Frequency Analysis: Frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
High-Level Energy Calculations: For a more accurate ranking of the conformer energies, single-point energy calculations can be performed using a higher level of theory (e.g., Møller-Plesset perturbation theory or coupled-cluster methods).
-
Data Analysis: The final output provides the relative energies of the stable conformers, their geometric parameters (bond lengths, angles, dihedral angles), and the energy barriers for their interconversion.
Experimental Validation
Experimental techniques are essential for validating the predictions from computational models.
-
X-ray Crystallography: If a single crystal of the compound can be grown, X-ray crystallography provides the definitive solid-state conformation. However, it's important to remember that the conformation in the solid state may be influenced by crystal packing forces and may not be the lowest energy conformation in solution or in the gas phase. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space proximities of protons, which can be used to infer the predominant conformation in solution. Coupling constants can also provide information about dihedral angles.
-
Microwave Spectroscopy: For volatile compounds, microwave spectroscopy in the gas phase can provide highly accurate rotational constants, which can be compared with calculated values for different conformers to identify the experimentally observed structures. [6]
Summary of Key Structural and Conformational Insights
The following table summarizes the expected structural features and their impact on the conformation of this compound, based on the analysis of its constituent parts.
| Molecular Fragment | Key Structural Feature | Expected Impact on Conformation and Properties |
| 3,5-Difluorobenzoic Acid | Two electron-withdrawing fluorine atoms | Increases acidity of the carboxylic acid; likely to favor a planar conformation of the benzoic acid core. [5][6] |
| Carboxylic Acid Group | Capable of hydrogen bonding | Can form dimers in the solid state; its orientation relative to the ring is a key conformational parameter. [7] |
| Cyclopropyl Group | Rigid three-membered ring | Introduces conformational constraint, reducing flexibility of the side chain. [1][2] |
| Methoxy Linkage | Flexible C-O single bonds | Allows for multiple rotational conformers of the side chain. |
Conclusion
The molecular structure and conformation of this compound are governed by a delicate interplay of steric and electronic effects arising from its constituent functional groups. While a definitive experimental characterization is pending, a robust theoretical framework can be established through computational modeling. The insights gained from such studies are invaluable for understanding the structure-activity relationships of this and related molecules, thereby guiding the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a clear path forward for a comprehensive investigation of this promising chemical scaffold.
References
-
PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. [Link]
-
Chem-Impex. 3,5-Difluorobenzoic acid. [Link]
- Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Journal of Molecular Spectroscopy.
- Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Journal of Molecular Spectroscopy.
- Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid.
- Google Patents. (2011). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- El-Sayed, M. A., et al. (2025).
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Laky, D., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules.
- Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity.
- Google Patents. (2012). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules.
- O'Hagan, D., & Rzepa, H. S. (2006). Conformational analysis of 1,3-difluorinated alkanes. The Journal of Organic Chemistry.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Conformational analysis and rotational barriers of 2-Fluorobenzoic acid.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum.
- S. Naveen, et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure.
- Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?
- ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
- ResearchGate. (2025). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.
- CAS Common Chemistry. (n.d.). 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoic acid 97.
- ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid (CAS No. 1343436-42-9) represents a class of fluorinated aromatic carboxylic acids with potential applications in medicinal chemistry, leveraging the unique electronic properties of fluorine to modulate physicochemical and pharmacokinetic profiles. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule, offering a predictive blueprint for its identification and characterization.
While direct experimental spectra for this compound are not widely available in the public domain, this document, grounded in the principles of spectroscopic theory and data from analogous structures, serves as a robust technical resource for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the predictions and the experimental protocols necessary for their acquisition.
Predicted ¹H NMR Spectroscopy: Probing the Proton Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would offer distinct signals corresponding to each unique proton environment.
Anticipated ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | - | 1H |
| Aromatic (Ar-H) | ~7.6 | Doublet | ~8-10 (⁴JH-F) | 2H |
| Methylene (-O-CH₂-) | ~4.0 | Doublet | ~7 (³JH-H) | 2H |
| Cyclopropyl Methine (-CH-) | ~1.3 | Multiplet | - | 1H |
| Cyclopropyl Methylene (-CH₂-) | ~0.6 | Multiplet | - | 2H |
| Cyclopropyl Methylene (-CH₂-) | ~0.4 | Multiplet | - | 2H |
Causality Behind Predicted Chemical Shifts and Multiplicities
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its propensity for hydrogen bonding, resulting in a characteristic downfield shift, often broad, around 13.0 ppm.[1] Its signal is typically a broad singlet as it readily exchanges with residual water in the solvent and does not couple with other protons.[2]
-
Aromatic Protons: The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a doublet due to coupling with the two adjacent fluorine atoms (a four-bond coupling, ⁴JH-F). The electron-withdrawing nature of the carboxylic acid group and the fluorine atoms will shift these protons downfield to approximately 7.6 ppm.
-
Cyclopropylmethoxy Group: The methylene protons of the ether linkage (-O-CH₂-) are adjacent to an oxygen atom, which deshields them, leading to a predicted shift around 4.0 ppm. They are coupled to the cyclopropyl methine proton, resulting in a doublet. The cyclopropyl protons reside in a shielded environment and will appear upfield, typically below 1.5 ppm, with complex multiplet patterns due to geminal and vicinal coupling.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3]
-
Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[4]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-2 seconds.
-
Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Acquisition Workflow
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Complementary to ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.
Anticipated ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~165 |
| Aromatic (C-F) | ~160 (d, ¹JC-F ≈ 250 Hz) |
| Aromatic (C-COOH) | ~135 |
| Aromatic (C-O) | ~130 |
| Aromatic (C-H) | ~115 (d, ²JC-F ≈ 20 Hz) |
| Methylene (-O-CH₂-) | ~75 |
| Cyclopropyl Methine (-CH-) | ~12 |
| Cyclopropyl Methylene (-CH₂-) | ~4 |
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and is expected at the far downfield end of the spectrum, around 165 ppm.
-
Aromatic Carbons: The aromatic carbons directly bonded to fluorine will show the largest downfield shift among the ring carbons due to the strong electronegativity of fluorine and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F) of approximately 250 Hz. The carbon attached to the carboxylic acid will be at a lower field than the carbon attached to the ether oxygen. The carbons bonded to hydrogen will be the most shielded of the aromatic carbons and will also exhibit coupling to fluorine, though with a smaller two-bond coupling constant (²JC-F).
-
Cyclopropylmethoxy Carbons: The methylene carbon adjacent to the ether oxygen will be deshielded to around 75 ppm. The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum, typically below 15 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.[3]
-
Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay are typically necessary due to the lower sensitivity and longer relaxation times of ¹³C nuclei.
-
Processing: Similar to ¹H NMR, the data requires Fourier transformation, phasing, and baseline correction.
¹³C NMR Acquisition Workflow
Caption: Workflow for ¹³C NMR analysis.
Predicted Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Anticipated IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-F Stretch | 1250 - 1050 | Strong |
| C-O Stretch (Ether & Acid) | 1300 - 1100 | Strong |
Interpretation of Key IR Bands
-
O-H Stretch: A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][6]
-
C=O Stretch: A strong, sharp absorption peak between 1710 and 1680 cm⁻¹ will be indicative of the carbonyl group in the carboxylic acid.[5]
-
C-F Stretch: The presence of strong absorption bands in the 1250-1050 cm⁻¹ region will be a key indicator of the C-F bonds.
-
C-O Stretches: Strong bands corresponding to the C-O stretching of the ether and carboxylic acid functionalities are expected between 1300 and 1100 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[7]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[8]
-
Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is acquired.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectroscopy (ATR) Workflow
Caption: Workflow for ATR-IR analysis.
Predicted Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield the molecular ion.[9]
Anticipated Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₀F₂O₃
-
Molecular Weight: 228.19 g/mol [10]
-
Predicted Ionization (Negative ESI): [M-H]⁻ at m/z 227.05
-
Predicted Ionization (Positive ESI): [M+H]⁺ at m/z 229.06 or [M+Na]⁺ at m/z 251.04
Plausible Fragmentation Pathways
In tandem MS (MS/MS) experiments, the molecular ion would be expected to fragment in predictable ways. Key fragmentations could include:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment ion.
-
Loss of the cyclopropylmethyl group (55 Da): Cleavage of the ether bond could result in the loss of the C₄H₇ radical.
-
Decarboxylation followed by loss of the cyclopropyl group: This would lead to a difluorophenol-type fragment.
The fragmentation pattern of benzoic acid itself often shows a prominent peak for the loss of the hydroxyl radical, followed by the loss of carbon monoxide.[11] Similar pathways, modified by the substituents, could be expected here.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: An ESI mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.[12]
-
Data Acquisition: The sample solution is infused into the ESI source. The instrument parameters (e.g., capillary voltage, drying gas flow, and temperature) are optimized to achieve a stable signal for the ion of interest.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.
Mass Spectrometry Analysis Workflow
Caption: Workflow for ESI-MS analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers engaged in the synthesis, purification, and analysis of this compound. The convergence of the predicted data from these orthogonal analytical techniques would provide a high degree of confidence in the structural confirmation of this molecule, paving the way for its further investigation in drug development and materials science.
References
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
- Thiessen, P. A., et al. (2012). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 1(1), 4-19.
- Smith, J. D., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 60(11), 1035-1042.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
NIR-Predictor. (n.d.). NIR Calibration Model. Retrieved from [Link]
-
West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
ACS Omega. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. Retrieved from [Link]
-
Analytical Chemistry. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
- KISHIDA CHEMICAL CO., LTD. (2023). 4-(Cyclopropylmethoxy)
-
Journal of the American Society for Mass Spectrometry. (2004). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
Spectragryph. (n.d.). Optical spectroscopy software. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
CEITEC. (n.d.). Practical NMR Spectroscopy of Biomolecules. Retrieved from [Link]
-
YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Peak Spectroscopy Software. (n.d.). Tools for Optical Spectroscopy. Retrieved from [Link]
-
StellarNet. (n.d.). Spectroscopy Software. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Digital Surf. (n.d.). MountainsSpectral® for Spectroscopy. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
The Chinese University of Hong Kong. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]
-
MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Retrieved from [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mt.com [mt.com]
- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS: 1343436-42-9 | CymitQuimica [cymitquimica.com]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Assessment of Aqueous and Organic Solubility for Novel Carboxylic Acid Derivatives: The Case of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid
An In-depth Technical Guide
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can terminate the development of an otherwise promising compound due to challenges in formulation, bioavailability, and achieving therapeutic concentrations. This guide provides a comprehensive framework for characterizing the solubility profile of complex carboxylic acid derivatives, using "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" as a representative model. We will explore the theoretical underpinnings that govern its solubility, present detailed experimental protocols for both kinetic and thermodynamic assessments, and offer insights into interpreting the resulting data for strategic decision-making in drug development. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to the rigorous and efficient characterization of new molecular entities.
Theoretical Framework: Predicting Solubility Behavior
Understanding the molecular structure of this compound is fundamental to predicting its behavior in various solvents. The molecule's key features—a carboxylic acid group, a difluorinated aromatic ring, and a cyclopropylmethoxy substituent—create a complex interplay of hydrophilic and lipophilic characteristics.
-
The Carboxylic Acid Group (pKa-driven Solubility): As a carboxylic acid, the compound's aqueous solubility is expected to be highly pH-dependent. The acidic proton can dissociate, forming a carboxylate anion. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the neutral, protonated form will dominate, which is typically less soluble in aqueous media. Conversely, at a pH above the pKa, the ionized, more polar carboxylate form will be prevalent, leading to a significant increase in aqueous solubility. The pKa of benzoic acid is approximately 4.2; the electron-withdrawing effects of the two fluorine atoms on the ring would likely decrease the pKa of this derivative, making it a stronger acid.
-
The Difluorophenyl Ring and Cyclopropylmethoxy Group (Lipophilicity): The aromatic ring, particularly with the addition of two fluorine atoms and the cyclopropylmethoxy group, contributes significantly to the molecule's lipophilicity (fat-solubility). Fluorine is highly electronegative but its small size means it can increase lipophilicity, a phenomenon often exploited in medicinal chemistry to enhance membrane permeability. The cyclopropylmethoxy group further adds to the nonpolar character. This high lipophilicity suggests that the compound will likely exhibit better solubility in organic solvents compared to neutral aqueous solutions. The balance between the polar carboxylic acid group and the lipophilic bulk of the molecule will ultimately determine its overall solubility profile.
A logical workflow for solubility assessment is crucial for generating reliable and reproducible data.
Caption: High-level workflow for solubility characterization.
Experimental Protocols for Solubility Determination
To ensure data is robust and relevant, a tiered approach is recommended, starting with high-throughput kinetic solubility for early-stage screening, followed by the more resource-intensive but definitive thermodynamic solubility measurement for lead candidates.
Protocol: Kinetic Solubility Assessment via Nephelometry
Objective: To rapidly estimate the solubility of a compound from a DMSO stock solution, mimicking conditions in early biological screens. This method measures the point at which the compound precipitates when diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Assay Plate Preparation: To a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.
-
Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the wells containing the buffer. This creates a final concentration of 100 µM with 1% DMSO. Perform serial dilutions to test a range of concentrations.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate under kinetic conditions.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.
Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
Objective: To determine the true equilibrium solubility of the solid compound in a specific solvent. This is the "gold standard" method and is crucial for formulation and preclinical development.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg, ensuring some solid remains undissolved at the end) to a small glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, or organic solvents like ethanol).
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours. This extended period is critical to ensure the system reaches equilibrium between the dissolved and solid states.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To get a clear supernatant for analysis, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Data Presentation and Interpretation
Organizing solubility data into clear tables is essential for comparison and decision-making.
Table 1: Thermodynamic Solubility in Various Solvents at 25°C
| Solvent System | pH | Solubility (µg/mL) | Solubility (µM) | Classification |
| Deionized Water | ~4-5 (est.) | |||
| 0.1 N HCl (Simulated Gastric Fluid) | 1.2 | |||
| Phosphate-Buffered Saline (PBS) | 7.4 | |||
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | |||
| Ethanol | N/A | |||
| Acetonitrile | N/A | |||
| DMSO | N/A |
Interpretation:
-
Aqueous Solubility (pH 1.2 vs. 7.4): A significantly higher solubility at pH 7.4 compared to pH 1.2 would confirm the expected behavior of a carboxylic acid. Low solubility at pH 1.2 might suggest potential absorption issues in the stomach.
-
Biorelevant Media (FaSSIF): Solubility in FaSSIF, which contains bile salts and phospholipids, provides a more physiologically relevant prediction of behavior in the small intestine compared to simple buffers.
-
Organic Solvents: High solubility in solvents like Ethanol and DMSO is expected and provides options for formulation of preclinical toxicology studies and for analytical method development.
Conclusion
The solubility of this compound, like any novel drug candidate, is a critical attribute that must be thoroughly characterized. Its pH-dependent aqueous solubility, driven by the carboxylic acid moiety, and its likely high solubility in organic media, due to its lipophilic portions, define its physicochemical landscape. By employing a systematic approach that combines rapid kinetic screening with definitive thermodynamic measurements, researchers can build a comprehensive solubility profile. This data is indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately increasing the probability of advancing a successful therapeutic agent.
References
-
Avdeef, A. (2007). Solubility of Sparingly Soluble Ionizable Drugs. Wiley Interscience. [Link]
-
Bergström, C. A. S. (2016). In silico, in vitro and in vivo methods for prediction of intestinal drug absorption. In Oral Drug Absorption (pp. 1-36). Springer, New York, NY. [Link]
-
Glomme, A., & März, J. (2005). Comparison of a small scale and a standard shake-flask solubility method. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 1-7. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]
-
U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. [Link]
"4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" stability and degradation profile
An In-Depth Technical Guide to the Stability and Degradation Profile of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the stability and potential degradation profile of this compound. In the absence of direct stability studies for this specific molecule, this document synthesizes information on the known reactivity of its constituent functional groups—an aryl ether, a cyclopropyl moiety, a difluorinated aromatic ring, and a carboxylic acid—to forecast its behavior under various stress conditions. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for designing and executing forced degradation studies, identifying potential degradation products, and developing stability-indicating analytical methods. The methodologies and theoretical degradation pathways presented herein are grounded in established chemical principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction and Physicochemical Properties
This compound is a multifaceted organic molecule featuring a difluorinated benzoic acid core, substituted with a cyclopropylmethoxy group. The presence of fluorine atoms can significantly influence the electronic properties of the benzene ring and the acidity of the carboxylic acid group. The cyclopropylmethoxy moiety introduces a strained ring system and an ether linkage, both of which can be susceptible to specific degradation pathways. A thorough understanding of its stability is paramount for its development as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |
| Molecular Weight | 228.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Solubility | Expected to have limited aqueous solubility, but soluble in organic solvents | Inferred |
Predicted Stability and Degradation Profile
The stability of this compound is dictated by the lability of its functional groups under various environmental stressors. The following sections delineate the probable degradation pathways based on established chemical reactivity.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, the primary site of hydrolytic attack is the ether linkage.
-
Acid-Catalyzed Hydrolysis : In an acidic medium, the ether oxygen is likely to be protonated, making the adjacent carbon atoms more electrophilic.[2] The subsequent cleavage of the C-O bond can proceed via an Sₙ1 or Sₙ2 mechanism.[3] Given that the cyclopropylmethyl carbocation is relatively stable, an Sₙ1 pathway is plausible, leading to the formation of 3,5-difluoro-4-hydroxybenzoic acid and cyclopropylmethanol. Homolytic cleavage of the aryl ether bond under acidic conditions has also been reported.[4]
-
Base-Catalyzed Hydrolysis : Aryl ethers are generally resistant to base-catalyzed hydrolysis under normal conditions. Therefore, significant degradation under basic conditions is not anticipated for the ether linkage. The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally stable.
Oxidative Degradation
Oxidative degradation can be initiated by various oxidizing agents, such as peroxides, or by atmospheric oxygen.
-
Cyclopropyl Group Oxidation : The cyclopropyl group, while often incorporated to enhance metabolic stability, can be susceptible to oxidative degradation.[5] This can involve oxidation of the C-H bonds or even ring-opening reactions, potentially leading to a variety of degradation products.[6]
-
Benzoic Acid Oxidation : The benzene ring can undergo oxidative degradation, particularly in the presence of strong oxidizing agents and catalysts. This can lead to the formation of hydroxylated derivatives or even ring cleavage.[7]
Photolytic Degradation
Exposure to light, especially UV radiation, can induce photochemical reactions.
-
Aromatic System Photolysis : Aromatic carboxylic acids can be susceptible to photodecomposition. The energy from UV light can excite the π-electrons in the benzene ring, leading to the formation of reactive intermediates that can undergo various reactions, including decarboxylation or reaction with other molecules. The presence of the ether linkage and the cyclopropyl group may also influence the photochemical reactivity.
Thermal Degradation
Elevated temperatures can provide the necessary energy for molecules to overcome activation barriers and undergo degradation.
-
Decarboxylation : Benzoic acid and its derivatives are known to undergo thermal decomposition, with decarboxylation being a common pathway at high temperatures.[8][9][10] This would result in the formation of 1-(cyclopropylmethoxy)-2,4-difluorobenzene.
-
Ether Cleavage : At elevated temperatures, the ether linkage may also be susceptible to cleavage.
Proposed Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] The following protocols are proposed for a comprehensive forced degradation study of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[11]
Experimental Workflow for Forced Degradation
Caption: General workflow for the forced degradation study.
Detailed Experimental Protocols
Table 2: Proposed Protocols for Forced Degradation Studies
| Stress Condition | Protocol | Justification |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis. | To assess the lability of the ether linkage to acid-catalyzed cleavage.[2][3] |
| Base Hydrolysis | 1. Prepare a solution of the compound as in acid hydrolysis.2. Add an equal volume of 0.1 M NaOH.3. Heat the solution at 60°C for specified time points.4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. | To evaluate the stability of the molecule under basic conditions. |
| Oxidative Degradation | 1. Prepare a solution of the compound.2. Add an equal volume of 3% hydrogen peroxide.3. Store at room temperature, protected from light, for specified time points.4. At each time point, withdraw an aliquot and dilute for analysis.[13] | To investigate the susceptibility of the cyclopropyl group and the aromatic ring to oxidation.[5][7] |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 80°C.2. At specified time points, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis. | To determine the potential for thermally induced degradation, such as decarboxylation.[8][9] |
| Photolytic Degradation | 1. Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14][15]2. A control sample should be kept in the dark under the same conditions.3. At the end of the exposure, analyze the samples. | To assess the photostability of the molecule and identify any photodegradation products.[14] |
Analytical Methodologies for Stability Indication
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection would be the primary technique for quantifying the degradation of this compound.
Table 3: Suggested Starting HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized to achieve separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of degradation products.[16][17] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, the molecular weights of the degradation products can be determined. Tandem MS (MS/MS) can provide fragmentation patterns to aid in structure elucidation.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation of significant degradation products, isolation of the impurities followed by NMR spectroscopy is often necessary.
Predicted Degradation Pathways and Products
Based on the known reactivity of the functional groups, the following degradation pathways are proposed.
Caption: Proposed major degradation pathways.
Conclusion and Recommendations
This technical guide provides a predictive overview of the stability and degradation profile of this compound. The primary anticipated degradation pathways include acid-catalyzed hydrolysis of the ether linkage and thermal decarboxylation. The cyclopropyl group and the aromatic ring may also be susceptible to oxidative degradation.
It is strongly recommended that a comprehensive forced degradation study, as outlined in this guide, be conducted to empirically determine the stability of this molecule. The development and validation of a stability-indicating HPLC method are critical for accurately monitoring the purity of this compound during its lifecycle. The identification and characterization of any significant degradation products are essential for ensuring the safety and efficacy of any final drug product.
References
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). NIH. Available at: [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). ACS Publications. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed. Available at: [Link]
-
Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. (2025). ResearchGate. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Available at: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. Available at: [Link]
-
Reactivity of electrophilic cyclopropanes. (n.d.). PMC - NIH. Available at: [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
-
ANSI/API RP 571 Thermal Fatigue. (2020). YouTube. Available at: [Link]
-
Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide. (n.d.). RSC Publishing. Available at: [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ICH. Available at: [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH. Available at: [Link]
-
The thermal decomposition of benzoic acid. (2025). ResearchGate. Available at: [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. Available at: [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. (2022). PubMed. Available at: [Link]
-
Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (n.d.). Akadémiai Kiadó. Available at: [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. Available at: [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025). European Medicines Agency (EMA). Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018). FDA. Available at: [Link]
-
The chemistry and biology of cyclopropyl compounds. (2013). Bálint Gál Burns Group. Available at: [Link]
-
Reactivity. (2022). Encyclopedia MDPI. Available at: [Link]
-
3 Things to Look Out for When Stress Testing API. (2021). Perforce BlazeMeter. Available at: [Link]
-
Frozen Hydrogen Peroxide and Nitrite Solution: The Acceleration of Benzoic Acid Oxidation via the Decreased pH in Ice. (n.d.). Environmental Science & Technology. Available at: [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). ResearchGate. Available at: [Link]
-
Thermal Stress Testing: Validating PCB Reliability Under Extreme Conditions. (2025). ALLPCB. Available at: [Link]
-
Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (n.d.). Akadémiai Kiadó. Available at: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (n.d.). European Medicines Agency. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). ResearchGate. Available at: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). PMC. Available at: [Link]
-
Thermal Stress Testing. (n.d.). Total Temp Technologies. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update - UK. Available at: [Link]
-
stability indicating by lc-ms method. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. Available at: [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). LinkedIn. Available at: [Link]
-
Carboxylic acid synthesis by oxidation of benzylic positions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2025). ResearchGate. Available at: [Link]
-
Catalytic Oxidation Reactions Using Hydrogen Peroxide. (n.d.). Cardiff University. Available at: [Link]
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2025). ResearchGate. Available at: [Link]
Sources
- 1. goreplay.org [goreplay.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoinduced oxidation of benzoic acid with aqueous hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijcrt.org [ijcrt.org]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid: A Technical Guide to Target Identification and Validation
Abstract
Small molecules are the cornerstone of modern therapeutics, yet elucidating their precise molecular targets remains a significant challenge in drug discovery. This technical guide provides an in-depth framework for identifying and validating the biological targets of the novel compound 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid. While direct biological data for this specific molecule is limited, we will leverage structure-activity relationship insights from the closely related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, to inform a hypothesis-driven and unbiased screening approach. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from initial hypothesis generation to definitive target validation.
Introduction: The Enigma of a Novel Benzoic Acid Derivative
This compound is a synthetic organic compound characterized by a central benzoic acid core with cyclopropylmethoxy and difluoro substitutions. Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities.[1][2][3] The unique combination of lipophilic (cyclopropylmethoxy) and electron-withdrawing (difluoro) groups suggests the potential for specific and potent interactions with biological macromolecules. However, without empirical data, its mechanism of action and therapeutic potential are unknown.
The primary challenge in small molecule research is the identification of its direct biological target(s) to understand its therapeutic efficacy and potential off-target effects.[4][5] This guide outlines a systematic, multi-pronged strategy to deconvolve the molecular targets of this compound.
Guiding Intelligence: Insights from a Structurally Similar Compound
In the absence of direct data, a logical starting point is to examine structurally related molecules. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, an isomer of our compound of interest, serves as a valuable proxy. This compound is a known key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[6][7]
Furthermore, recent research has demonstrated that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid exhibits significant anti-fibrotic properties. It has been shown to attenuate the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung cells.[6][8] The mechanism underlying this effect involves the inhibition of the Smad signaling pathway, specifically by reducing the phosphorylation of Smad2/3.[8]
This information provides two initial, high-probability target families for this compound:
-
Phosphodiesterase (PDE) family: Particularly PDE4, given the structural similarity to a known precursor of a PDE4 inhibitor.
-
TGF-β signaling pathway: Specifically, components upstream of Smad2/3 phosphorylation, such as the TGF-β receptors (TGFβR1/ALK5 and TGFβR2) or associated kinases.
A Systematic Workflow for Target Identification and Validation
We propose a comprehensive workflow that combines hypothesis-driven investigation with unbiased screening methodologies to identify and validate the biological targets of this compound.
Figure 1: A comprehensive workflow for the identification and validation of biological targets.
Experimental Protocols
Hypothesis-Driven Screening
4.1.1. Phosphodiesterase 4 (PDE4) Inhibition Assay
-
Principle: This biochemical assay measures the ability of the test compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cyclic AMP (cAMP).
-
Protocol:
-
Recombinant human PDE4 is incubated with the test compound at various concentrations.
-
The substrate, cAMP, is added to initiate the reaction.
-
The reaction is stopped, and the amount of AMP produced is quantified using a suitable method (e.g., fluorescence polarization, luminescence).
-
IC50 values are calculated from dose-response curves.
-
4.1.2. TGF-β Induced Smad2/3 Phosphorylation Assay (Western Blot)
-
Principle: This cell-based assay determines if the compound can inhibit the TGF-β1-induced phosphorylation of Smad2 and Smad3.
-
Protocol:
-
A suitable cell line (e.g., A549 lung epithelial cells) is cultured to 80% confluency.
-
Cells are pre-incubated with various concentrations of the test compound for 2 hours.
-
Cells are then stimulated with TGF-β1 (e.g., 5 ng/mL) for 6 hours.[8]
-
Cell lysates are collected, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for phosphorylated Smad2/3 and total Smad2/3.
-
Band intensities are quantified to determine the ratio of phosphorylated to total Smad protein.
-
Unbiased Target Identification
4.2.1. Affinity Chromatography-Mass Spectrometry
-
Principle: This method uses the immobilized compound as bait to capture its binding partners from a complex biological mixture, which are then identified by mass spectrometry.[9]
-
Protocol:
-
Synthesize a derivative of this compound with a linker for immobilization to a solid support (e.g., agarose beads).
-
Incubate the immobilized compound with cell or tissue lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Figure 2: Workflow for affinity chromatography-mass spectrometry.
Target Validation
4.3.1. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free biophysical technique to measure the binding affinity and kinetics of a small molecule to its purified protein target.
-
Protocol:
-
Immobilize the purified candidate protein on an SPR sensor chip.
-
Flow a series of concentrations of this compound over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Analyze the data to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
4.3.2. Cellular Thermal Shift Assay (CETSA)
-
Principle: This assay assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
-
Protocol:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.
-
A shift in the melting curve indicates target engagement.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Summary of In Vitro Assay Results
| Assay Type | Target | Metric | Result |
| Biochemical | PDE4B | IC50 | TBD |
| Cell-Based | pSmad2/3 Inhibition | IC50 | TBD |
| Biophysical (SPR) | Candidate Protein X | KD | TBD |
| Cell-Based (CETSA) | Candidate Protein X | ΔTm | TBD |
A positive "hit" from the unbiased screening approaches should be rigorously validated through orthogonal assays. For instance, a protein identified by affinity chromatography should be confirmed to bind the compound using SPR, and target engagement in cells should be demonstrated with CETSA.
Conclusion
The identification of biological targets for novel small molecules is a critical yet challenging step in drug discovery. This technical guide provides a robust, multi-faceted strategy for elucidating the mechanism of action of this compound. By leveraging insights from a structurally similar compound and employing a combination of hypothesis-driven and unbiased screening methodologies, researchers can systematically identify and validate its biological targets. This comprehensive approach will be instrumental in unlocking the therapeutic potential of this promising compound.
References
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
- PMC - PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
- Cracking the Code of Drug Discovery. (2024, September 6). Small Molecules and Target Identification.
- NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
- Vulcanchem. (n.d.). 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid - 162401-62-9.
- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- King-Pharm. (n.d.). This compound [1343436-42-9].
- MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo.
- Google Patents. (n.d.). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives.
- Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
- PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid.
- PubChem. (n.d.). 2,4-Difluorobenzoic acid.
- PubChem. (n.d.). 2,5-Difluorobenzoic acid.
- ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PubChem. (n.d.). Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)-.
- BLDpharm. (n.d.). 162401-62-9|3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
- Merck. (n.d.). 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid.
- Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid | 1021144-38-6.
- CAS Common Chemistry. (n.d.). 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (162401-62-9) for sale [vulcanchem.com]
- 7. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" ADMET properties
An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Introduction: De-risking Drug Discovery with Predictive Science
The journey from a promising chemical entity to a market-approved therapeutic is notoriously fraught with failure, with a significant portion of late-stage attrition attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Historically, these critical pharmacokinetic and safety parameters were evaluated late in the development process through costly and time-consuming in vitro and in vivo experiments. The modern drug discovery paradigm, however, champions a "fail early, fail cheap" philosophy, necessitating the integration of predictive technologies at the earliest stages of lead generation and optimization.[2]
In silico ADMET modeling has emerged as an indispensable tool in this endeavor.[2][3] By leveraging computational power to model the interactions between a molecule and complex biological systems, these methods provide rapid, cost-effective, and reproducible predictions of a compound's likely behavior in the human body.[2][4] This guide provides a comprehensive, in-depth walkthrough of the principles and practices for conducting an in silico ADMET assessment, using the novel compound This compound (CAS: 1343436-42-9) as a case study. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their workflows to make more informed decisions, prioritize candidates, and ultimately enhance the probability of success in the drug development pipeline.
Compound Profile: this compound
Before initiating a predictive assessment, it is crucial to define the molecule's structure and fundamental physicochemical properties. These properties are the foundational descriptors from which many ADMET models derive their predictions.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1343436-42-9 | [5] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | - |
| Molecular Weight | 228.19 g/mol | - |
| Canonical SMILES | C1CC1COC2=C(F)C=C(C=C2F)C(=O)O | - |
| 2D Structure | ![]() | [5] |
The In Silico ADMET Workflow: A Strategic Overview
A robust in silico ADMET evaluation is not a single event but a systematic process. It involves the sequential application of various computational models—from simple physicochemical calculations to complex machine learning algorithms—to build a holistic profile of the candidate molecule. The goal is to identify potential liabilities early, allowing for data-driven structural modifications to mitigate risks before significant resources are invested.
Caption: General workflow for in silico ADMET prediction.
Part 1: Absorption Prediction
Absorption determines the extent to which a drug enters systemic circulation. Key factors include aqueous solubility and intestinal permeability.
Physicochemical Properties & Drug-Likeness
Many foundational "drug-likeness" rules are based on physicochemical properties. The most famous is Lipinski's Rule of 5, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds (e.g., Molecular Weight > 500 Daltons).[6][7]
-
Methodology: Calculation of properties like molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Predicted Profile for C₁₁H₁₀F₂O₃:
-
MW: 228.19 g/mol (Pass)
-
LogP: Predicted values typically range from 2.0-2.5 (Pass)
-
TPSA: ~57 Ų (Pass)
-
H-Bond Donors: 1 (Pass)
-
H-Bond Acceptors: 3 (Pass)
-
-
Expert Insight: The compound comfortably adheres to Lipinski's rules, suggesting a favorable starting point for oral bioavailability. The two fluorine atoms increase lipophilicity, which can aid membrane permeation, but the carboxylic acid group ensures sufficient polarity for solubility.
Aqueous Solubility
Poor solubility is a major hurdle for oral drug development. In silico models predict solubility (LogS) based on a molecule's structural features.
-
Methodology: Utilize quantitative structure-activity relationship (QSAR) models or fragment-based contribution methods. Several web-based tools provide free access to such models.[3]
-
Predicted Profile for C₁₁H₁₀F₂O₃: Predicted to have moderate to good aqueous solubility. The carboxylic acid moiety is a key contributor to its solubility profile.
Intestinal Permeability
This parameter is often predicted using models trained on Caco-2 cell permeability data, a standard in vitro model for the human intestinal barrier.
-
Methodology: Employ machine learning models that correlate molecular descriptors with experimental Caco-2 permeability values.
-
Predicted Profile for C₁₁H₁₀F₂O₃: Predicted to have high intestinal permeability. Its moderate LogP and TPSA are within the optimal range for passive diffusion across the intestinal epithelium. It is also predicted to not be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the absorption of many drugs.
Part 2: Distribution Prediction
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.
Plasma Protein Binding (PPB)
Most drugs bind to plasma proteins like albumin. High binding can limit the free fraction of the drug available to exert its therapeutic effect.
-
Methodology: QSAR models are used to predict the percentage of a drug that will be bound to plasma proteins.
-
Predicted Profile for C₁₁H₁₀F₂O₃: Predicted to be highly bound to plasma proteins (>90%). This is common for acidic drugs and is an important consideration for dose calculation and potential drug-drug interactions.
Blood-Brain Barrier (BBB) Penetration
For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For non-CNS drugs, BBB penetration is an undesirable off-target effect.
-
Methodology: Classification models (e.g., Support Vector Machines, Random Forests) trained on data from CNS-active and non-active compounds.[8]
-
Predicted Profile for C₁₁H₁₀F₂O₃: Predicted to be a non-penetrant of the BBB. The combination of its TPSA and the presence of a carboxylic acid group (which is typically ionized at physiological pH) strongly disfavors passive diffusion across the tight junctions of the BBB.
Part 3: Metabolism Prediction
Metabolism is the biochemical modification of drug molecules, primarily by enzymes in the liver, to facilitate their elimination. The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of most drugs.
CYP Inhibition
Inhibition of specific CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is a primary cause of adverse drug-drug interactions.
-
Methodology: A combination of ligand-based (pharmacophore) and structure-based (docking) models can predict a molecule's potential to inhibit key CYP enzymes.[1]
-
Predicted Profile for C₁₁H₁₀F₂O₃: Predicted to be a non-inhibitor of the major CYP isoforms. The difluoro- and cyclopropylmethoxy groups do not strongly resemble the substrates of these enzymes.
Sites of Metabolism (SoM)
Identifying which part of a molecule is most likely to be metabolized can guide chemists in making it more stable.
-
Methodology: SoM prediction tools use rule-based systems derived from known metabolic reactions or machine learning models that identify atoms most susceptible to enzymatic attack.
-
Predicted Profile for C₁₁H₁₀F₂O₃: The most probable sites of metabolism are predicted to be the cyclopropyl ring (hydroxylation) or potentially O-dealkylation of the cyclopropylmethyl group. The aromatic ring is deactivated by the fluorine atoms and the carboxylic acid group, making it less susceptible to oxidation.
Part 4: Excretion Prediction
Excretion is the removal of the drug and its metabolites from the body. This is often simplified in early-stage in silico models to a prediction of total clearance.
-
Methodology: Models for clearance are complex and often proprietary. However, general trends can be inferred from metabolic stability and physicochemical properties.
-
Predicted Profile for C₁₁H₁₀F₂O₃: The compound is predicted to have low to moderate clearance. Its metabolic stability is likely good, and as a small molecule, renal clearance is also a possible route of elimination.
Part 5: Toxicity Prediction
Predictive toxicology is a critical component of in silico assessment, aiming to flag potential safety liabilities.[9][10]
hERG Inhibition
Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a common reason for drug failure.
-
Methodology: QSAR models and pharmacophore screening are used to identify structural motifs associated with hERG binders.
-
Predicted Profile for C₁₁H₁₀F₂O₃: Predicted to be a non-inhibitor of the hERG channel. The molecule lacks the typical features of hERG blockers (e.g., a basic nitrogen and a hydrophobic tail at a specific distance).
Mutagenicity (AMES Test)
The Ames test assesses a chemical's potential to cause DNA mutations.
-
Methodology: Rule-based systems identify structural alerts (toxicophores) known to be associated with mutagenicity.
-
Predicted Profile for C₁₁H₁₀F₂O₃: Predicted to be non-mutagenic . The structure does not contain any well-known structural alerts for mutagenicity.
Hepatotoxicity
Drug-induced liver injury (DILI) is a major safety concern.[11]
-
Methodology: QSAR models trained on large datasets of compounds with known hepatotoxic effects are employed to generate a probability score.[12][13]
-
Predicted Profile for C₁₁H₁₀F₂O₃: Predicted to have a low probability of inducing hepatotoxicity.
Protocol: Executing a Predictive ADMET Analysis using a Web-Based Platform
This protocol provides a generalized, step-by-step workflow for obtaining a preliminary ADMET profile using a freely available web server, such as SwissADME. This process is a self-validating system in that it relies on established, publicly vetted models.
-
Navigate to the Web Server: Open a web browser and go to a recognized ADMET prediction platform (e.g., SwissADME).[3]
-
Input the Molecule:
-
Locate the input box on the homepage.
-
Enter the SMILES string for the molecule: C1CC1COC2=C(F)C=C(C=C2F)C(=O)O.
-
Alternatively, use the platform's molecular editor to draw the structure.
-
-
Initiate the Calculation: Click the "Run" or "Submit" button to start the analysis. The server will process the structure through its various predictive models.
-
Analyze Physicochemical Properties:
-
Examine the table of calculated properties (MW, LogP, TPSA, etc.).
-
Check for any violations of drug-likeness rules (e.g., Lipinski, Ghose, Veber).
-
-
Evaluate Pharmacokinetic Properties:
-
Review the predicted values for GI absorption (High/Low) and BBB permeation (Yes/No).
-
Check if the compound is predicted to be a P-gp substrate.
-
Note the predicted CYP inhibition profile for the five major isoforms.
-
-
Assess Medicinal Chemistry Friendliness:
-
Look for any structural alerts (e.g., PAINS - Pan-Assay Interference Compounds) that might indicate the compound could be a promiscuous binder or assay artifact.
-
-
Synthesize and Export Data:
-
Consolidate the key predicted parameters into a summary report.
-
Export the results if the option is available (e.g., as a PDF or CSV file) for documentation.
-
Caption: Step-by-step protocol for using a web-based ADMET tool.
Summary and Interpretation
The comprehensive in silico analysis of this compound provides a promising preliminary ADMET profile.
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Drug-Likeness | Compliant (Lipinski's Rule of 5) | Good starting point for oral bioavailability. |
| Solubility | Moderate to Good | Unlikely to be a limiting factor for absorption. |
| GI Absorption | High | Favorable for oral administration. |
| BBB Penetration | No | Low risk of CNS side effects; suitable for non-CNS targets. |
| Plasma Protein Binding | High (>90%) | Requires consideration for dosing and potential for drug interactions. |
| CYP Inhibition | Unlikely | Low risk of metabolism-based drug-drug interactions. |
| Metabolic Stability | Likely Good | May have a reasonable half-life. |
| hERG Inhibition | No | Low risk of cardiotoxicity. |
| Mutagenicity (Ames) | No | Low risk of genotoxicity. |
| Hepatotoxicity | Low Risk | Low risk of drug-induced liver injury. |
Expert Insight and Conclusion: The predictive assessment suggests that This compound possesses a largely favorable ADMET profile. Its key strengths are its predicted high oral absorption, metabolic stability, lack of BBB penetration, and low potential for major toxicity endpoints like hERG inhibition and mutagenicity.
The primary flag for consideration is its high plasma protein binding. While not a disqualifying feature, it means that the concentration of the free, active drug will be significantly lower than the total plasma concentration. This must be factored into efficacy and safety margin calculations during later development stages.
Overall, the in silico evidence strongly supports the progression of this compound to the next stage of in vitro experimental validation. The predictions generated in this guide serve as a robust, data-driven foundation for prioritizing this molecule and guiding its continued development. It is crucial to remember that in silico models are predictive, not definitive; their true value lies in their ability to efficiently screen and prioritize candidates for the more resource-intensive experimental assays that follow.[1][6]
References
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?
- International Journal of Pharmaceutical Sciences. (n.d.). Predicting Toxicity of Herbal and Synthetic Organic Compounds Using Machine Learning-Based QSAR Models. International Journal of Pharmaceutical Sciences.
- Kar, S., & Leszczynski, J. (n.d.). Predictive toxicology using QSAR: A perspective. Kean University.
- Optibrium. (n.d.). How can I predict toxicity in drug discovery? Optibrium.
-
Low, Y., Uehara, T., Minowa, Y., et al. (2011). Predicting Drug-Induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. Chemical Research in Toxicology. [Link]
- DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
-
Low, Y., Uehara, T., Minowa, Y., et al. (2011). Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. National Institutes of Health. [Link]
-
Srivastava, A., & Sanyal, S. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer. [Link]
-
Ekins, S., & Waller, C. L. (2010). Computational science in drug metabolism and toxicology. Taylor & Francis Online. [Link]
-
Cheng, F., Li, W., Zhou, Y., et al. (2013). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Taylor & Francis Online. [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? ResearchGate. [Link]
Sources
- 1. audreyli.com [audreyli.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound [1343436-42-9] | King-Pharm [king-pharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.kean.edu [researchers.kean.edu]
- 10. optibrium.com [optibrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid in Fragment-Based Drug Discovery: A Technical Guide
Foreword: The Art of Rational Fragment Design
In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful paradigm, championing the principle that small, low-complexity molecules can serve as highly efficient starting points for the development of potent and selective therapeutics.[1][2] This guide delves into the core attributes of a promising, yet underexplored fragment, 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid . While extensive public domain data on this specific fragment is limited, its architecture represents a confluence of desirable features for FBDD. This document serves as both an in-depth analysis of this fragment's potential and a practical guide for its application in a drug discovery campaign. We will explore its constituent parts, propose a viable synthetic route based on close analogs, and detail the experimental workflows for its screening and subsequent optimization.
Deconstructing the Fragment: A Rationale for Design
The efficacy of a fragment lies in its ability to form meaningful interactions with a biological target while possessing a vector for synthetic elaboration. This compound is an exemplary scaffold, integrating three key motifs that each contribute to its potential as a superior starting point for drug discovery.
-
The Cyclopropylmethoxy Group: The cyclopropyl ring is a versatile bioisostere, often used to replace gem-dimethyl groups or alkenes.[3] Its rigid, three-dimensional structure can help to lock in a bioactive conformation, leading to a more favorable entropic contribution to binding affinity. Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to larger alkyl groups. The ether linkage provides a flexible yet defined vector for positioning the cyclopropyl group within a binding pocket.
-
The 3,5-difluorobenzoic Acid Core: The benzoic acid moiety is a common pharmacophore, capable of forming strong ionic and hydrogen bond interactions with targets, particularly with arginine and lysine residues. The difluoro substitution pattern at the 3 and 5 positions is a strategic choice. Fluorine's high electronegativity can modulate the pKa of the carboxylic acid, influencing its binding affinity and pharmacokinetic properties.[4] Moreover, the fluorine atoms can form favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and specificity. This substitution pattern also serves to block potential sites of metabolic attack on the aromatic ring.
| Property | Predicted Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 228.2 g/mol | < 300 Da | Yes |
| cLogP | 2.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | Yes |
| Rotatable Bonds | 4 | ≤ 3 | No (Marginal) |
In silico predictions performed using Chemicalize by ChemAxon.
The predicted properties largely align with the "Rule of Three," with the number of rotatable bonds being a minor deviation. This profile suggests the fragment is small enough to explore chemical space efficiently, yet complex enough to have a distinct pharmacological profile.
Synthesis of the Core Fragment
While a specific synthetic protocol for this compound is not documented in peer-reviewed literature, a viable route can be proposed based on established methods for analogous compounds, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[5][6] The following is a detailed, step-by-step methodology for the synthesis of the title compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
-
Esterification of 3,5-Difluoro-4-hydroxybenzoic acid:
-
To a solution of 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-difluoro-4-hydroxybenzoate.
-
-
Williamson Ether Synthesis:
-
Dissolve methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) and (bromomethyl)cyclopropane (1.2 eq).
-
Heat the mixture to 80°C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate.
-
-
Hydrolysis:
-
Dissolve methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
-
Fragment Screening Methodologies
The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions. The following are detailed protocols for screening this compound using three industry-standard methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for fragment screening, providing information on binding and, in some cases, the location of the binding site.[7]
Caption: Workflow for NMR-based fragment screening using HSQC.
Protocol for ¹H-¹⁵N HSQC Screening:
-
Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Prepare a stock solution of the protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference Spectrum: Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein sample.
-
Test Spectrum: Add the fragment stock solution to the protein sample to a final concentration of 200-500 µM. Acquire another ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum upon fragment addition indicate binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing kinetic and affinity data.
Protocol for SPR Screening:
-
Chip Preparation: Immobilize the target protein on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-guided drug design.
Protocol for Co-crystallization:
-
Crystal Screening: Screen for crystallization conditions of the target protein in the presence of a 2-5 fold molar excess of this compound.
-
Crystal Soaking (Alternative): If apo crystals of the target protein are available, soak them in a solution containing the fragment (1-10 mM) for a defined period (minutes to hours).
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo protein structure as a model.
-
Analysis: Analyze the electron density maps to confirm the binding of the fragment and to characterize its binding mode and interactions with the protein.
From Hit to Lead: Strategies for Optimization
Once this compound is identified as a hit, the next phase is to optimize its potency and drug-like properties. Three common strategies are employed in FBDD for hit-to-lead optimization.[1][8]
Caption: Common strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: This strategy involves adding chemical functionality to the initial fragment to make additional interactions with the target protein. For this compound, the benzoic acid moiety provides a clear vector for growth. For example, amide coupling could be used to explore the chemical space around the binding pocket.
-
Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, the two fragments can be merged to create a single, more potent molecule. This requires structural information from X-ray crystallography or NMR to guide the design of the merged compound.
-
Fragment Linking: If two fragments bind to distinct, nearby sites, they can be linked together with a suitable chemical linker. The length and composition of the linker are critical for maintaining the optimal binding orientation of each fragment.
Conclusion and Future Directions
This compound represents a highly promising, rationally designed fragment for FBDD campaigns. Its unique combination of a cyclopropylmethoxy group for metabolic stability and conformational rigidity, and a difluorinated benzoic acid for strong, specific interactions, makes it an attractive starting point for a variety of targets. While the lack of extensive public data on this specific molecule necessitates a predictive and analog-based approach, the principles and protocols outlined in this guide provide a robust framework for its synthesis, screening, and optimization. As drug discovery continues to move towards more rational, structure-based approaches, the careful design and application of fragments like this compound will be paramount to the successful development of the next generation of therapeutics.
References
- Berdigaliyev, T., & Al-Hashimi, M. (2020). NMR-based fragment screening. Top. Curr. Chem. (Cham), 378(1), 13.
- CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. (n.d.). Google Patents.
- Erlanson, D. A. (2021). Fragment-based lead discovery: A practical approach. RSC Drug Discovery Series, (80), 1-28.
- Mortenson, D. E., & Erlanson, D. A. (2021). Fragment-Based Drug Discovery. In Practical Medicinal Chemistry with Macrocycles (pp. 1-32). John Wiley & Sons, Ltd.
- Rezaei, M. A. (2021). In silico strategies to support fragment-to-lead optimization in drug discovery. Frontiers in Molecular Biosciences, 8, 731777.
- Swainston, N., & Curwen, J. O. (2020). Exploring the utility of fluorinated benzoic acid derivatives in drug discovery. Journal of Medicinal Chemistry, 63(24), 15487-15509.
- CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. (n.d.). Google Patents.
- Kirsch, P. (2019).
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Talybov, A. D., & Mehdiyev, R. Y. (2021). The cyclopropyl ring: a bioisosteric upgrade for alkenes in drug discovery. RSC Medicinal Chemistry, 12(11), 1846-1863.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 6. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery / Frontiers in Chemistry, 2020 [sci-hub.se]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid
Introduction: The Significance of Fluorinated Carboxylic Acids in Medicinal Chemistry
Substituted benzoic acids are pivotal scaffolds in the landscape of modern drug discovery. The strategic incorporation of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties. The introduction of a difluoro motif, particularly at the 3 and 5 positions, can enhance metabolic stability, binding affinity, and membrane permeability. The cyclopropylmethoxy group is another privileged moiety in medicinal chemistry, often contributing to improved potency and a favorable pharmacokinetic profile. Consequently, "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" represents a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive guide for its synthesis and purification, grounded in established chemical principles and supported by practical, field-proven protocols.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a robust two-step sequence. This strategy leverages the commercially available starting material, methyl 3,5-difluoro-4-hydroxybenzoate, and proceeds via a Williamson ether synthesis followed by ester hydrolysis. This approach is advantageous due to its high efficiency, operational simplicity, and the relative ease of purification of the intermediates and the final product.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate
Theoretical Foundation: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide nucleophile attacks an electrophilic alkyl halide.[1] In this specific application, the phenoxide is generated in situ from the hydroxyl group of methyl 3,5-difluoro-4-hydroxybenzoate using a mild base such as potassium carbonate. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide and accelerating the reaction rate.[1] Cyclopropylmethyl bromide is an excellent electrophile for this reaction as it is a primary halide, which favors the SN2 pathway over competing elimination reactions.
Experimental Protocol: Williamson Ether Synthesis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 3,5-difluoro-4-hydroxybenzoate | 188.13 | 10.0 g | 53.1 mmol | 1.0 |
| Cyclopropylmethyl bromide | 134.99 | 8.6 g (6.3 mL) | 63.7 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 11.0 g | 79.6 mmol | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - | - |
| Ethyl acetate | 88.11 | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Water (deionized) | 18.02 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,5-difluoro-4-hydroxybenzoate (10.0 g, 53.1 mmol) and anhydrous potassium carbonate (11.0 g, 79.6 mmol).
-
Add anhydrous N,N-dimethylformamide (100 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclopropylmethyl bromide (6.3 mL, 63.7 mmol) to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
The crude methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate is typically obtained as a pale yellow oil or a low-melting solid and can often be used in the next step without further purification.
Part 2: Synthesis of this compound
Theoretical Foundation: Ester Hydrolysis (Saponification)
The hydrolysis of the methyl ester to the corresponding carboxylic acid is achieved through saponification. This reaction involves the nucleophilic acyl substitution by a hydroxide ion on the ester carbonyl. The reaction is typically carried out in a mixture of an alcohol (to aid in the solubility of the ester) and water (the source of the hydroxide ions). The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the excess base, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid, which often precipitates from the aqueous solution. For sterically hindered esters, slightly elevated temperatures or longer reaction times may be necessary to ensure complete conversion.
Experimental Protocol: Ester Hydrolysis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate (crude) | 242.22 | ~53.1 mmol | 1.0 | - |
| Sodium Hydroxide (NaOH) | 40.00 | 4.25 g | 106.2 mmol | 2.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - | - |
| Water (deionized) | 18.02 | 50 mL | - | - |
| Hydrochloric Acid (HCl), concentrated (37%) | 36.46 | As needed | - | - |
| Ethyl acetate | 88.11 | As needed | - | - |
| Hexane | 86.18 | As needed | - | - |
Procedure:
-
Dissolve the crude methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate in methanol (100 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (4.25 g, 106.2 mmol) in water (50 mL).
-
Add the aqueous NaOH solution to the methanolic solution of the ester.
-
Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the crude this compound.
Part 3: Purification of this compound
Purification Strategy: Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds.[2] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For aromatic carboxylic acids, a mixed solvent system, often consisting of a polar protic solvent (like ethanol) and an anti-solvent (like water or a non-polar organic solvent like hexane), provides excellent control over the crystallization process, leading to high purity crystals upon slow cooling.
Experimental Protocol: Recrystallization
Materials:
| Reagent/Solvent |
| Crude this compound |
| Ethyl acetate |
| Hexane |
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold hexane.
-
Dry the crystals in a vacuum oven at 50 °C to a constant weight.
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Recrystallization workflow for the purification of the final product.
Conclusion
The protocols detailed in this application note provide a reliable and efficient methodology for the synthesis and purification of this compound. By following these step-by-step instructions, researchers in the fields of medicinal chemistry and drug development can confidently produce this valuable building block in high purity and yield, facilitating the advancement of their research programs. The principles of Williamson ether synthesis and ester hydrolysis, coupled with a systematic purification strategy, ensure a robust and reproducible process.
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid using HPLC-UV and LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid. As a fluorinated benzoic acid derivative, this compound is representative of structures encountered in pharmaceutical development and specialty chemical synthesis.[1] Accurate quantification is essential for pharmacokinetic studies, quality control, and stability testing. We present two primary analytical approaches: a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide details the strategic development of these methods, provides step-by-step protocols, and outlines a rigorous validation framework based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2]
Analyte Properties and Analytical Strategy
Understanding the physicochemical properties of this compound is the cornerstone of effective method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Implication |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 1343436-42-9 | [4] |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [3] |
| Molecular Weight | 228.19 g/mol | [3] |
| Structure | The aromatic ring provides a strong chromophore for UV detection. The carboxylic acid moiety dictates the acidic nature of the compound. |
| Acidity | Carboxylic Acid (pKa ~3-4, estimated) | The acidic nature is the most critical factor. To achieve good peak shape and retention in RP-HPLC, the mobile phase pH must be kept low (~2.5-3.0) to suppress ionization of the carboxyl group.[5] |
Method Development and Optimization
A systematic approach to method development ensures a robust and reliable final protocol. The following section details the logical progression for optimizing a quantitative RP-HPLC-UV method.
Core Principle: Reversed-Phase Chromatography
Reversed-phase chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the method of choice. The analyte, being moderately non-polar, will be retained on the column. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase.
Key Parameter Optimization
-
Column Selection: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is an excellent starting point. End-capping minimizes free silanol interactions, which can cause peak tailing with acidic compounds like this one.[5]
-
Mobile Phase pH Control: This is the most critical parameter. An acidic mobile phase is required to keep the benzoic acid moiety in its protonated, non-ionized form. This enhances retention and prevents poor peak shapes.[5] A concentration of 0.1% formic acid or phosphoric acid in the aqueous mobile phase is typically effective.
-
Wavelength (λmax) Determination: To maximize sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax). This is determined by injecting a concentrated solution of the analyte and acquiring a UV spectrum using a Photodiode Array (PDA) detector. For a difluorinated benzoic acid structure, a λmax is expected in the range of 250-280 nm.
-
Organic Solvent Selection: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and often provides sharper peaks.
-
Gradient Elution Development: A gradient elution, starting with a higher percentage of aqueous mobile phase and ramping to a higher percentage of organic solvent, is recommended. This ensures that the analyte is eluted as a sharp peak while also cleaning the column of any more non-polar contaminants.
Experimental Protocols
The following protocols are provided as robust starting points for laboratory implementation.
Protocol 1: Quantitative Analysis by RP-HPLC-UV
This method is suitable for the quantification of the analyte in bulk material or simple formulations.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound, >98% purity.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time reproducibility. |
| Injection Vol. | 10 µL | Can be adjusted based on sensitivity needs. |
| Detection | 265 nm (or determined λmax) | Estimated λmax for optimal sensitivity. |
| Gradient | 0-15 min: 30% to 90% B | A scouting gradient to ensure elution. |
| 15-17 min: 90% B | Column wash. |
| | 17.1-20 min: 30% B | Re-equilibration. |
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in the diluent. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This method is designed for trace-level analysis, such as in biological matrices (plasma, urine) following appropriate sample preparation.
Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile phases and diluent as described in Protocol 1.
LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Optimized for a shorter run time (~5 min). | UHPLC allows for faster analysis. |
| Ionization Mode | ESI Negative | The carboxylic acid readily deprotonates to form a negative ion [M-H]⁻. |
| MRM Transition | Precursor (Q1): 227.1 m/z | Corresponds to the [M-H]⁻ ion of the analyte. |
| | Product (Q3): 183.1 m/z (tentative) | A plausible fragment corresponding to the loss of CO₂. This must be confirmed experimentally via infusion. |
Procedure:
-
Method Optimization: Infuse a standard solution of the analyte into the mass spectrometer to confirm the precursor ion and identify the most abundant, stable product ions for Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Extract the analyte from the matrix using one of the sample preparation protocols below.
-
Analysis: Inject prepared standards and samples. The use of a stable isotope-labeled internal standard is highly recommended for biological analysis.
-
Quantification: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 3: Sample Preparation for Complex Matrices
Effective sample preparation is crucial to remove interferences and concentrate the analyte.
A. Liquid-Liquid Extraction (LLE):
-
To 1 mL of sample (e.g., plasma), add 100 µL of 1M HCl to acidify the sample to pH ~2.
-
Add 4 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes, then centrifuge for 10 minutes at 3000 x g.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase or diluent for injection.
B. Solid-Phase Extraction (SPE):
-
Cartridge: Use a mixed-mode anion exchange or a polymeric reversed-phase SPE cartridge.
-
Condition: Condition the cartridge with methanol followed by water.
-
Load: Load the pre-treated sample (acidified to pH ~2).
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analyte with a small volume of methanol or acetonitrile, which may contain a small amount of base (e.g., ammonium hydroxide) to ensure complete elution of the acidic analyte.
-
Evaporate & Reconstitute: Proceed as with the LLE protocol.
Method Validation Protocol
Once the HPLC-UV method is developed, it must be validated to prove it is fit for its intended purpose, following ICH Q2(R2) guidelines.[2]
// Connections between phases PrepSamples -> InstrumentSetup [style=invis]; Sequence -> Integration; Quantification -> ValidationCheck;
// Connections between phases PrepSamples -> InstrumentSetup [style=invis]; Sequence -> Integration; Quantification -> ValidationCheck;
// Align clusters {rank=same; SampleReceipt; InstrumentSetup; Integration; ValidationCheck;} } Figure 1: General workflow for the quantitative analysis and validation.
Table 2: Summary of Validation Parameters and Example Acceptance Criteria
| Validation Parameter | Experimental Approach | Example Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector. | Analyte peak is free from co-eluting interferences. Peak purity index > 0.99. |
| Linearity | Analyze at least 5 concentration levels (e.g., 50-150% of nominal). Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at 3 levels (low, mid, high), in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (RSD%) | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | RSD ≤ 10% and recovery of 80-120%. |
| Robustness | Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | No significant impact on results (e.g., peak area RSD < 5%). |
Conclusion
This application note provides a comprehensive framework for developing and validating robust analytical methods for the quantification of this compound. The RP-HPLC-UV method offers a reliable and accessible approach for routine quality control, while the LC-MS/MS method provides the high sensitivity required for trace-level bioanalysis. By following the outlined strategies for method development, optimization, and rigorous validation according to ICH guidelines, researchers can ensure the generation of accurate, precise, and trustworthy data suitable for regulatory submission and scientific research.
References
-
PubChem. Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)-. National Center for Biotechnology Information. Available at: [Link]
-
ChemSrc. This compound. Available at: [Link]
- Kubica, P., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. American Chemical Society. Available at: [Link]
-
Digital Scholarship@UNLV. (1996). Separation and identification of difluorobenzoic acids by Hplc/Ms. University of Nevada, Las Vegas. Available at: [Link]
- Húsková, R., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]
-
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
SIELC Technologies. Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - C11H10F2O3 | CSSB00011822610 [chem-space.com]
- 4. This compound [1343436-42-9] | King-Pharm [king-pharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid in Modern Medicinal Chemistry
Introduction: A Structurally Optimized Building Block for Targeted Therapeutics
In the landscape of modern drug discovery, the strategic use of precisely functionalized building blocks is paramount to achieving high potency and selectivity for challenging biological targets. 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is a sophisticated molecular scaffold designed for this purpose. Its architecture combines several key features beneficial for medicinal chemistry: a difluorinated phenyl ring that modulates electronic properties and metabolic stability, a carboxylic acid handle for versatile coupling, and a cyclopropylmethoxy group that introduces favorable conformational rigidity and lipophilicity.
While a niche reagent, this compound has gained prominence as a critical intermediate in the synthesis of first-in-class targeted cancer therapies. Specifically, it serves as a key structural component for covalent inhibitors of KRAS G12C, a once "undruggable" oncogene. This guide provides an in-depth look at the strategic importance of this compound, detailing its synthesis, application in the construction of KRAS G12C inhibitors, and protocols for its use and analysis.
Section 1: Physicochemical Profile and Handling
A thorough understanding of a reagent's properties is fundamental to its effective use. The unique arrangement of functional groups in this compound dictates its reactivity and physical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₀F₂O₃ | N/A |
| Molecular Weight | 228.19 g/mol | N/A |
| CAS Number | Not explicitly assigned; often prepared in situ. | N/A |
| Appearance | Typically an off-white to white solid | N/A |
| Solubility | Soluble in common organic solvents (DMF, DMSO, THF, Dichloromethane) | N/A |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
As with most benzoic acid derivatives, it should be handled with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation[1].
-
Avoid inhalation of dust.
Section 2: Strategic Application in the Synthesis of KRAS G12C Inhibitors
The KRAS protein, a member of the Ras family of GTPases, acts as a molecular switch in cell signaling pathways that control cell growth, differentiation, and survival[2]. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (glycine-to-cysteine at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC)[2][3]. For decades, direct inhibition of KRAS was considered impossible due to its high affinity for GTP and the lack of deep binding pockets[4].
The groundbreaking discovery of a transient, cryptic pocket near the switch-II region of the inactive, GDP-bound state of KRAS G12C opened the door for a new class of covalent inhibitors[4][5]. Drugs like Sotorasib (AMG 510) were designed to irreversibly bind to the mutant cysteine residue, locking the protein in an inactive state and blocking downstream oncogenic signaling[2][5][6].
The this compound moiety is a precursor to a key fragment of several KRAS G12C inhibitors. While Sotorasib itself uses a 2-fluoro-6-hydroxyphenyl group, the underlying principle of using a substituted aromatic ring to achieve optimal interactions is the same. The difluoro substitution pattern is critical for modulating the pKa of the phenolic group (once the methoxy group is cleaved or if a hydroxybenzoic acid is used) and for creating favorable interactions within the protein's binding pocket[7]. The cyclopropyl group provides a conformationally constrained, lipophilic element that can enhance binding affinity and cell permeability.
Workflow: Incorporation of the Benzoic Acid Moiety into a KRAS G12C Inhibitor Scaffold
Caption: Synthetic workflow for incorporating the benzoic acid into a final inhibitor.
Section 3: Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis and subsequent use of this compound.
Protocol 3.1: Synthesis of this compound
This protocol describes the synthesis starting from commercially available 3,5-Difluoro-4-hydroxybenzoic acid. The key transformation is a Williamson ether synthesis.
Rationale: This method is robust and uses common, relatively inexpensive reagents. Potassium carbonate is a suitable base for deprotonating the phenol without causing hydrolysis of the carboxylic acid. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
Materials:
-
3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)[8]
-
(Bromomethyl)cyclopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Add potassium carbonate (2.5 eq) to the solution. The mixture may become a thick slurry.
-
Add (Bromomethyl)cyclopropane (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure product.
Protocol 3.2: Amide Coupling with a Heterocyclic Amine
This protocol details the coupling of the synthesized benzoic acid with a generic amine-containing heterocyclic core, a crucial step in building the final drug molecule.
Rationale: Amide bond formation is most commonly achieved by activating the carboxylic acid.[9] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, modern coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[10]
Materials:
-
This compound (1.0 eq)
-
Amine-containing heterocycle (e.g., an amino-azaquinazoline) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dichloromethane (DCM) or DMF, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DCM or DMF.
-
Stir the solution for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing heterocycle (1.1 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the desired amide.
Section 4: Analytical Characterization
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compounds.
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. Use silica plates with a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). Visualize spots under UV light (254 nm).
-
High-Performance Liquid Chromatography (HPLC): For purity assessment. A typical method would use a C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is commonly used to observe the [M+H]⁺ or [M-H]⁻ ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
¹H NMR: Expect characteristic signals for the cyclopropyl protons (~0.3-0.6 ppm and a multiplet around 1.3 ppm), the methylene protons of the ether (~4.0 ppm), and aromatic protons.
-
¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms.
-
¹³C NMR: Will confirm the presence of all carbon atoms in their unique chemical environments.
-
Section 5: Application in Structure-Activity Relationship (SAR) Studies
This compound is not just an intermediate but also a template for further drug optimization. Researchers can systematically modify each part of the molecule to probe interactions within the target's binding site and improve pharmacokinetic properties.
Diagram: SAR Exploration Strategy
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Difluoro-4-hydroxybenzoic acid | CAS#:74799-63-6 | Chemsrc [chemsrc.com]
- 9. hepatochem.com [hepatochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid as a Versatile Building Block for Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid, a valuable building block in modern organic synthesis and medicinal chemistry. We will explore the strategic importance of its structural motifs, present its physicochemical properties, and offer robust, detailed protocols for its application in key synthetic transformations, primarily focusing on the synthesis of amide and ester derivatives.
Strategic Value in Medicinal Chemistry
This compound incorporates three distinct structural features that are highly sought after in drug design. The strategic combination of these groups can significantly enhance the pharmacological profile of a lead compound.
-
The 3,5-Difluorophenyl Core: The inclusion of fluorine atoms on an aromatic ring is a well-established strategy in medicinal chemistry.[1][2] The two fluorine atoms at the 3 and 5 positions exert strong electron-withdrawing effects, which can significantly lower the pKa of the carboxylic acid, influencing its binding characteristics and solubility profile.[3] Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve membrane permeability, which is crucial for bioavailability.[4][5] The 3,5-difluoro substitution pattern provides a unique electronic and steric environment compared to other fluorination patterns.[6]
-
The Cyclopropylmethoxy Moiety: The cyclopropyl group is a "bioisostere" often used to replace moieties like gem-dimethyl or vinyl groups.[7][8] Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, leading to a more favorable entropic contribution to binding affinity and thus enhanced potency.[9][10] The C-H bonds within a cyclopropane ring are stronger than those in typical alkyl chains, which often translates to increased metabolic stability by preventing enzymatic degradation.[8] The ether linkage provides a flexible yet stable connection to the aromatic core.
The convergence of these features makes this compound an exemplary scaffold for creating novel chemical entities with potentially superior drug-like properties.
Physicochemical Properties
A clear understanding of the physical and chemical properties is essential for designing synthetic routes and formulating experimental conditions.
| Property | Value |
| Molecular Formula | C₁₁H₁₀F₂O₃ |
| Molecular Weight | 228.19 g/mol |
| CAS Number | 1343436-42-9[11] |
| Appearance | Typically an off-white to white solid |
| Reactivity | The primary reactive handle is the carboxylic acid functional group. |
| Solubility | Soluble in common organic solvents like DMF, DCM, and THF. |
Application Note: Amide Bond Formation for Bioactive Compound Libraries
The most prevalent application of this building block is its use in amide coupling reactions. The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[12][13]
Causality in Protocol Design: Carbodiimide-Mediated Coupling
A robust and widely applicable method for amide bond formation involves the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[14]
-
Why EDC? EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Its water-soluble nature simplifies the purification process, as the urea byproduct can be easily removed with an aqueous wash.
-
Why HOBt? The O-acylisourea intermediate can be unstable and prone to side reactions or racemization (if chiral centers are present). HOBt acts as a trapping agent, reacting with the intermediate to form an HOBt-ester. This new activated species is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and purer products.[13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemxyne.com [chemxyne.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inhancetechnologies.com [inhancetechnologies.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound [1343436-42-9] | King-Pharm [king-pharm.com]
- 12. hepatochem.com [hepatochem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput Screening Assays for the Identification of Soluble Epoxide Hydrolase Inhibitors Featuring 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids, playing a pivotal role in the regulation of inflammation, blood pressure, and pain.[1] The enzyme catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory properties, into their less active dihydroxyeicosatrienoic acid (DiHETrE) counterparts.[2][3] By inhibiting sEH, the endogenous levels of beneficial EETs can be stabilized and enhanced, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[2][3][4][5]
The compound 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid is a novel small molecule with potential for therapeutic applications. While its precise biological targets are still under investigation, related structures have shown activity in models of pulmonary fibrosis, a disease with a significant inflammatory component.[6] This application note provides a comprehensive guide for researchers to screen this compound and other compounds for inhibitory activity against sEH using robust, high-throughput screening (HTS) methodologies. We will detail both a biochemical assay for direct enzyme inhibition and a cell-based assay to assess target engagement in a cellular context.
Principle of the Fluorogenic sEH Assay
The primary HTS method for sEH relies on a fluorogenic substrate that is non-fluorescent until it is hydrolyzed by the enzyme. A commonly used substrate is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[3][7] The hydrolysis of the epoxide moiety of PHOME by sEH initiates an intramolecular cyclization, leading to the release of a cyanohydrin. Under basic conditions, the cyanohydrin rapidly decomposes to produce the highly fluorescent 6-methoxy-2-naphthaldehyde.[3][7] The resulting fluorescence intensity is directly proportional to the sEH activity. Potential inhibitors will decrease the rate of fluorescence generation.
Part 1: Biochemical High-Throughput Screening for Direct sEH Inhibition
This biochemical assay provides a direct measure of a compound's ability to inhibit purified sEH enzyme activity. It is a robust and sensitive method suitable for screening large compound libraries.
Experimental Workflow: Biochemical sEH Inhibition Assay
Caption: Workflow for the biochemical sEH inhibition HTS assay.
Detailed Protocol: Biochemical sEH Inhibition Assay
Materials and Reagents:
-
Purified, recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test Compound: this compound
-
Positive Control Inhibitor: A known potent sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea (NCND))
-
DMSO (HPLC grade)
-
Stop Solution (e.g., 2 M NaOH)
-
384-well, black, flat-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the test compound in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well assay plate.
-
For controls, dispense 1 µL of DMSO into the negative control (100% activity) wells and 1 µL of the positive control inhibitor into the positive control (0% activity) wells.
-
-
Enzyme Addition:
-
Dilute the recombinant human sEH enzyme to the desired concentration in cold sEH Assay Buffer. The optimal concentration should be determined empirically to ensure a good signal-to-background ratio.
-
Add 50 µL of the diluted enzyme solution to each well of the assay plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the test compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the PHOME substrate solution in sEH Assay Buffer. The final concentration should be at or near the Km of the enzyme for this substrate.
-
Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Signal Development:
-
Add 25 µL of Stop Solution to each well to terminate the reaction and facilitate the development of the fluorescent product.
-
-
Fluorescence Measurement:
-
Read the plate on a fluorescence plate reader with excitation at approximately 330 nm and emission at approximately 465 nm.[7]
-
Data Analysis and Interpretation
The inhibitory activity of the test compound is calculated as the percentage of inhibition relative to the controls:
% Inhibition = 100 x [1 - (FluorescenceTest Compound - FluorescencePositive Control) / (FluorescenceNegative Control - FluorescencePositive Control)]
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Assay Validation: A key metric for validating the robustness of an HTS assay is the Z'-factor.[3][4][5] This value is calculated using the signals from the positive and negative controls:
Z' = 1 - [3 x (SDPositive Control + SDNegative Control) / |MeanPositive Control - MeanNegative Control|]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
| Parameter | Recommended Concentration/Value |
| Test Compound Concentration Range | 1 nM to 100 µM |
| Positive Control (NCND) | 10 µM |
| Recombinant sEH Concentration | 1-5 nM |
| PHOME Substrate Concentration | 5-10 µM |
| Final DMSO Concentration | ≤ 1% |
| Z'-factor | > 0.5 |
Part 2: Cell-Based High-Throughput Screening for sEH Target Engagement
While biochemical assays are excellent for identifying direct inhibitors, cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.[8] This protocol describes a cell-based assay to measure sEH activity within intact cells.
Signaling Pathway: sEH Activity in a Cellular Context
Caption: Simplified pathway of sEH action and inhibition.
Detailed Protocol: Cell-Based sEH Activity Assay
Materials and Reagents:
-
HEK293 cells (or other suitable cell line with stable sEH expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell-permeable fluorogenic sEH substrate (e.g., Epoxy Fluor 7)[9]
-
Test Compound: this compound
-
Positive Control Inhibitor: A known cell-permeable sEH inhibitor (e.g., AUDA)[9]
-
DMSO (cell culture grade)
-
96-well or 384-well, black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C and 5% CO2 overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add the medium containing the test compounds or controls.
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target engagement.
-
-
Substrate Addition:
-
Add the cell-permeable fluorogenic substrate (Epoxy Fluor 7) to each well at the recommended final concentration.[9]
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 330 nm, Em: 465 nm) kinetically over 30-60 minutes, taking readings every 2-5 minutes.
-
Data Analysis and Interpretation
The rate of fluorescence increase over time (slope of the kinetic curve) is proportional to the intracellular sEH activity.
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percent inhibition for each compound concentration using the reaction rates:
% Inhibition = 100 x [1 - (RateTest Compound - RatePositive Control) / (RateNegative Control - RatePositive Control)]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
| Parameter | Recommended Condition |
| Cell Line | HEK293 or other sEH-expressing line |
| Seeding Density | Optimized for confluency at time of assay |
| Compound Incubation Time | 1-2 hours |
| Substrate | Epoxy Fluor 7 |
| Measurement Mode | Kinetic |
Conclusion
The described high-throughput screening assays provide a robust framework for identifying and characterizing inhibitors of soluble epoxide hydrolase, such as this compound. The biochemical assay allows for the rapid screening of large compound libraries to identify direct enzyme inhibitors, while the cell-based assay provides crucial information on cell permeability and target engagement in a physiological context. Together, these protocols offer a comprehensive approach to advance the discovery of novel sEH inhibitors for the potential treatment of inflammatory and cardiovascular diseases.
References
- Agilent. (2023, June 5). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening.
- Jones, P. D., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 353(2), 289-298.
- Cayman Chemical. Soluble Epoxide Hydrolase Cell-Based Assay Kit.
- Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717).
- PubMed. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 353(2), 289-298.
- National Institutes of Health. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition.
- Jones, P. D., et al. (2005). Fluorescent Substrates for Soluble Epoxide Hydrolase and Application to Inhibition Studies. Analytical Biochemistry, 343(1), 66-75.
- Semantic Scholar. Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology.
- Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
- National Institutes of Health. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75.
- ResearchGate. (2005).
- Bertin Bioreagent. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
- National Institutes of Health. (2012). Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23.
- National Institutes of Health. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. ACS Chemical Biology, 17(7), 1838-1846.
- Abcam. Soluble Epoxide Hydrolase Assay Kit (ab240999).
- Vulcanchem. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid - 162401-62-9.
- ResearchGate. (2012). Measurement of Soluble Epoxide Hydrolase (sEH) Activity.
- MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6175.
- DiscoverX. Target Engagement Assays.
Sources
- 1. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Target Engagement Assays [discoverx.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Cellular Characterization of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Introduction: Unveiling the Bioactivity of a Novel Benzoic Acid Derivative
In the landscape of modern drug discovery, the thorough characterization of novel chemical entities is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assay protocols to investigate the biological activity of "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid." While the direct biological targets of this specific molecule are not extensively documented, its structural features—a carboxylic acid head group coupled with a lipophilic cyclopropylmethoxy tail—suggest a potential interaction with receptors that recognize endogenous fatty acids.
A prime candidate in this context is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in modulating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain fatty acids.[1][2][3] The activation of GPR40 represents a promising therapeutic strategy for type 2 diabetes, as it enhances insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2][4]
This guide, therefore, is structured as a strategic workflow to assess the hypothesis that "this compound" acts as a GPR40 agonist. We will detail the key cell-based assays to elucidate its potential effects on GPR40 signaling, from initial receptor activation to the ultimate physiological response of insulin secretion.
The GPR40 Signaling Cascade: A Rationale for Assay Selection
Understanding the GPR40 signaling pathway is fundamental to designing and interpreting the subsequent cellular assays. Upon agonist binding, GPR40 couples primarily to the Gαq/11 subunit of the heterotrimeric G-protein.[1][4] This initiates a downstream cascade that serves as the basis for our experimental approach.
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial characterization of "this compound" as a potential GPR40 agonist. By systematically evaluating its effects on intracellular calcium mobilization, cAMP production, and ultimately, glucose-stimulated insulin secretion, researchers can gain significant insights into its pharmacological profile. Positive results from these assays would warrant further investigation, including receptor binding studies and in vivo efficacy models, to fully establish its therapeutic potential.
References
- G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ)
- Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.
- GPR40: A therapeutic target for mediating insulin secretion (Review).
- Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society.
- What are GPR40 agonists and how do they work?.
- GSIS Assay Protocol. Brigham Young University.
- Glucose-stimulated insulin secretion (GSIS) assay. Bio-protocol.
- Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3.
- Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2.
- The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus.
- Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology.
- Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets V.2. protocols.io.
- GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts.
- Design and Synthesis of Novel, Selective GPR40 AgoPAMs. PubMed Central.
- The relationship between GPR40 and lipotoxicity of the pancreatic β-cells as well as the effect of pioglitazone. PubMed.
- 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid - 162401-62-9. Vulcanchem.
- Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regul
- cAMP-Glo™ Assay Protocol.
- Free Fatty Acids Regulate Insulin Secretion From Pancre
- Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. PubMed Central.
- cAMP Hunter™ eXpress GPCR Assay. DiscoverX.
- Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. PubMed Central.
- Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. Benchchem.
- High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PubMed Central.
- cAMP - Guide to optimizing agonists of Gαs. Revvity.
- Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI.
- Ca2+ mobilization assays in GPCR drug discovery. PubMed.
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. PubChem.
- FLIPR assays of intracellular calcium in GPCR drug discovery.
- Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)-. PubChem.
- This compound. King-Pharm.
- 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid. Merck.
- 3,5-Difluorobenzoic acid. Chem-Impex.
- 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid. Sigma-Aldrich.
Sources
Application Notes and Protocols: The Emerging Potential of the 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid Scaffold in Enzyme Inhibitor Development
Introduction: A Scaffold of Interest in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. Benzoic acid derivatives have long been recognized for their utility in medicinal chemistry, serving as the foundation for a wide array of drugs.[1] The subject of this guide, 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid , represents a promising, albeit underexplored, scaffold for the development of next-generation enzyme inhibitors. While direct literature on the enzyme inhibitory activity of this specific molecule is nascent, its structural motifs—the cyclopropylmethoxy group, the difluorinated phenyl ring, and the carboxylic acid—are all features that commend its investigation for such purposes.
The strategic placement of fluorine atoms in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] The cyclopropylmethoxy moiety introduces a degree of conformational rigidity and lipophilicity that can be advantageous for fitting into the active sites of enzymes. This guide will, therefore, explore the potential of the this compound scaffold in the context of enzyme inhibitor design, drawing insights from closely related and well-characterized analogs.
A Case Study: The Isomer 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid and PDE4 Inhibition
To appreciate the potential of our target scaffold, we can examine its close positional isomer, 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid . This compound is a well-documented key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[3][4] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses.
The successful development of Roflumilast from a benzoic acid derivative highlights the potential of this chemical class to yield potent and selective enzyme inhibitors.[3] The cyclopropylmethoxy and difluoromethoxy groups in the Roflumilast core structure are crucial for its high affinity and selectivity for the PDE4 enzyme.
Hypothesized Mechanism of Action: Targeting a Hypothetical Kinase
For the purpose of illustrating the potential applications of this compound, let us hypothesize its use as an inhibitor of a hypothetical protein kinase, "Kinase X," implicated in a cancer signaling pathway. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, competing with the endogenous ATP substrate.
The proposed binding mode for our scaffold could involve the following interactions:
-
Hydrogen Bonding: The carboxylic acid moiety of the benzoic acid can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase's ATP-binding pocket.
-
Hydrophobic Interactions: The cyclopropylmethoxy group can occupy a hydrophobic pocket within the active site, contributing to the inhibitor's potency and selectivity.
-
Fluorine Interactions: The difluoro substitutions on the phenyl ring can engage in favorable orthogonal multipolar interactions with the protein backbone or side chains, further enhancing binding affinity.
Below is a conceptual diagram illustrating this hypothetical interaction.
Caption: Hypothetical binding mode of this compound in the active site of "Kinase X".
Experimental Protocols: From Synthesis to Enzyme Inhibition
The following section provides a detailed, step-by-step methodology for the synthesis of a derivative of our target scaffold and a subsequent enzyme inhibition assay.
Protocol 1: Synthesis of a Carboxamide Derivative
To enhance cell permeability and potentially improve inhibitory activity, the carboxylic acid of this compound can be converted to a carboxamide.
Objective: To synthesize N-benzyl-4-(cyclopropylmethoxy)-3,5-difluorobenzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add 2 equivalents of thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.2 equivalents of benzylamine and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Add the acid chloride solution dropwise to the benzylamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-benzyl-4-(cyclopropylmethoxy)-3,5-difluorobenzamide.
-
The workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of a carboxamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against "Kinase X".
Materials:
-
Recombinant "Kinase X" enzyme
-
Peptide substrate for "Kinase X" (e.g., with a fluorescent tag)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compound dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well microplates
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from a high concentration (e.g., 100 µM) and performing 1:3 dilutions.
-
Prepare similar dilutions for the positive control.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor or DMSO (for the negative control) to the appropriate wells.
-
Add the "Kinase X" enzyme to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Prepare a solution of the peptide substrate and ATP in the assay buffer.
-
Add this solution to all wells to start the kinase reaction.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Read the fluorescence on a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the experimental workflow for the kinase inhibition assay:
Caption: Workflow for an in vitro kinase inhibition assay.
Data Presentation: Structure-Activity Relationship (SAR) Insights
To understand how structural modifications to the this compound scaffold affect its inhibitory activity, a systematic SAR study is essential. The table below presents hypothetical IC50 data for a series of analogs, illustrating potential SAR trends.
| Compound ID | R1 (Position 4) | R2 (Position 3) | R3 (Position 5) | IC50 (nM) vs. Kinase X |
| Scaffold-01 | -OCH₂-cPr | -F | -F | 500 |
| Analog-02 | -OCH₃ | -F | -F | 1200 |
| Analog-03 | -OCH₂-cPr | -H | -H | 2500 |
| Analog-04 | -OCH₂-cPr | -Cl | -Cl | 350 |
| Analog-05 | -OCH₂-Ph | -F | -F | 800 |
Interpretation of Hypothetical Data:
-
Importance of the Cyclopropylmethoxy Group: Comparing Scaffold-01 to Analog-02 suggests that the cyclopropylmethoxy group is more favorable than a simple methoxy group, likely due to better occupancy of a hydrophobic pocket.
-
Role of Fluorine Atoms: The significantly lower potency of Analog-03 compared to Scaffold-01 indicates the critical role of the fluorine atoms in binding, possibly through favorable interactions with the enzyme.
-
Halogen Substitution: Replacing fluorine with chlorine (Analog-04 ) results in a slight improvement in potency, suggesting that the size and electronic properties of the halogen at these positions can be fine-tuned.
-
Cyclopropyl vs. Phenyl: The reduced activity of Analog-05 suggests that the compact, rigid cyclopropyl group is preferred over a more flexible and bulky phenyl group in this position.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the design of novel enzyme inhibitors. Insights from its biologically active isomer, 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is a key building block for the PDE4 inhibitor Roflumilast, underscore the potential of this chemical class.[3] The strategic combination of a cyclopropylmethoxy group for hydrophobic interactions, a difluorinated phenyl ring for enhanced binding and metabolic stability, and a carboxylic acid for key hydrogen bonding interactions provides a solid foundation for targeting a variety of enzymes.
Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives based on this scaffold. Systematic exploration of the structure-activity relationship will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for such investigations, paving the way for the potential discovery of new and effective enzyme inhibitors for a range of therapeutic applications.
References
- Google Patents. (n.d.). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
-
PubChem. (n.d.). Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)-. Retrieved from [Link]
- Google Patents. (n.d.). IL285532B1 - Crystal form of (s)-3-cyclopropylmethoxy-4-methanesulfonylamino-benzoic acid 1-(3-cyclopropylmethoxy-4-difluoromethoxy-phenyl)-2-(3,5-dichloro-1-oxy-pyridin-4-yl)-ethyl ester, pharmaceutcal composition comprising it and a process for its preparation.
- Google Patents. (n.d.). CN105523954A - Novel 3-cyclopropylmethoxy-4-alkoxybenzamide PDE (phosphodiesterase) 4 inhibitors.
-
MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
PubMed. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
PubMed. (2011). Design and synthesis of CK2 inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]
- Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Biomedical and Advance Research, 6(5), 413-420.
-
Bentham Science Publishers. (n.d.). Initial Design and Synthesis of Conformationally Restricted and Pharmacophore-Based Scaffold Hopping Analogs of a Ras Pathway Modulator and Evaluation of Their MAPK Inhibitory Activities. Retrieved from [Link]
-
PubChem. (n.d.). Dipeptidyl peptidase inhibitors - Patent US-7906523-B2. Retrieved from [Link]
-
PubMed. (n.d.). Computational enzyme design by catalytic motif scaffolding. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. Retrieved from [Link]
Sources
Application Note & Protocol: Elucidating the Mechanism of Action of Novel 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid Derivatives as Potential Soluble Epoxide Hydrolase (sEH) Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on investigating the mechanism of action of "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" derivatives.
Introduction and Core Hypothesis
The compound class "this compound" and its derivatives represent a novel area of chemical space with significant therapeutic potential. While direct biological targets for this specific scaffold are not extensively documented, structural similarities to known pharmacologically active molecules and the nature of their chemical moieties strongly suggest a plausible and compelling mechanism of action: the inhibition of soluble epoxide hydrolase (sEH).
This guide is predicated on the hypothesis that these derivatives are designed to function as sEH inhibitors. Soluble epoxide hydrolase is a critical enzyme in the metabolism of endogenous signaling lipids, and its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory, cardiovascular, and pain-related disorders.[1][2][3] This document provides a comprehensive framework and detailed protocols for researchers to rigorously test this hypothesis and characterize the mechanism of action of their specific derivatives.
Scientific Background: The Role of Soluble Epoxide Hydrolase (sEH) in Physiology and Disease
To understand the mechanism of action of putative sEH inhibitors, it is essential to first grasp the physiological role of the enzyme itself.
The Arachidonic Acid Cascade and sEH's Critical Role:
The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key player in the arachidonic acid metabolic cascade.[3][4] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes respectively, are well-known, the cytochrome P450 (CYP) epoxygenase pathway is also of critical importance.[4][5]
CYP enzymes metabolize polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules called epoxyeicosatrienoic acids (EETs).[5][6] These EETs are potent endogenous chemical mediators with a range of beneficial effects, including:
The biological actions of EETs are terminated by sEH, which catalyzes the hydrolysis of the epoxide group to form the corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[5][6]
Therapeutic Implication of sEH Inhibition:
By inhibiting sEH, the degradation of beneficial EETs is blocked. This leads to an accumulation of EETs and other epoxy fatty acids, thereby amplifying their anti-inflammatory, vasodilatory, and analgesic effects.[1][2] This makes sEH a highly attractive therapeutic target for a multitude of diseases, including:
-
Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease[6]
-
Ocular diseases[11]
-
Chronic Kidney Disease[1]
The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the therapeutic rationale for its inhibition.
Caption: A tiered approach for mechanism of action validation.
Protocol 1: In Vitro Biochemical Assay for sEH Inhibition (Fluorescence-based)
This protocol determines the direct inhibitory effect of the test compounds on purified sEH enzyme activity. [12]It is a rapid and cost-effective first step for screening and determining potency (IC₅₀).
Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to yield a highly fluorescent product. [13]The rate of fluorescence increase is proportional to sEH activity. An inhibitor will reduce this rate.
Materials:
-
Recombinant human sEH (available from commercial vendors)
-
sEH Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA [12]* Fluorescent Substrate: e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC) [13][14][15]* Test Compounds: "this compound" derivatives, dissolved in DMSO.
-
Positive Control Inhibitor: e.g., AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) [4][7]* 96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation ~330 nm, Emission ~465 nm) [7] Procedure:
-
Compound Preparation: Prepare a serial dilution of your test compounds in DMSO. A typical starting range is from 10 mM down to 100 pM. Also, prepare dilutions of the positive control inhibitor.
-
Assay Plate Setup:
-
To each well, add 1 µL of the compound dilution in DMSO (or DMSO alone for 'no inhibitor' and 'no enzyme' controls).
-
Add 50 µL of sEH Assay Buffer to all wells.
-
Add 25 µL of recombinant human sEH diluted in assay buffer to all wells except the 'no enzyme' controls. The final enzyme concentration should be optimized for a linear reaction rate (e.g., 1-5 nM). [13] * Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the fluorescent substrate (e.g., PHOME at a final concentration of 50 µM) to all wells to start the reaction. [13]4. Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Subtract the background rate from the 'no enzyme' controls.
-
Normalize the data by setting the rate of the 'no inhibitor' control to 100% activity.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | 10 nM |
| Z'-factor | A measure of assay quality and robustness (a value > 0.5 is considered excellent). [13] | 0.75 |
Protocol 2: Cell-Based sEH Activity Assay
This assay validates the findings from the biochemical assay in a more physiologically relevant context, assessing the compound's ability to permeate cell membranes and inhibit sEH within intact cells. [7][16] Principle: Cells overexpressing or endogenously expressing sEH are treated with the test compound. The cells are then lysed, and the sEH activity in the lysate is measured using the same fluorescent substrate as in the biochemical assay. Alternatively, specialized kits allow for measuring activity in whole cells. [7] Materials:
-
Cell Line: HEK293, A549, or another suitable cell line with detectable sEH activity.
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Test Compounds and Positive Control (as in Protocol 1).
-
Cell Lysis Buffer (e.g., RIPA buffer).
-
Materials for the fluorescent sEH assay (as in Protocol 1).
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Compound Treatment: Remove the culture medium and replace it with a fresh medium containing serial dilutions of the test compounds (or controls). Incubate for a specified time (e.g., 2-4 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Collect the cell lysates.
-
-
sEH Activity Measurement:
-
Use the cell lysate as the enzyme source in the biochemical assay described in Protocol 1.
-
Add 10-20 µL of lysate to each well of a new assay plate, followed by buffer and the fluorescent substrate.
-
Measure the kinetic fluorescence as before.
-
-
Protein Normalization: Determine the total protein concentration in each lysate sample using a BCA assay.
Data Analysis:
-
Calculate the sEH activity rate for each sample.
-
Normalize the activity rate to the total protein concentration (rate/mg protein).
-
Plot the normalized sEH activity against the inhibitor concentration to determine the cellular IC₅₀.
Protocol 3: LC-MS/MS Analysis of Endogenous sEH Substrates and Products
This is the gold-standard method to confirm the mechanism of action. It directly measures the biological consequence of sEH inhibition: the change in the ratio of EETs (substrates) to DHETs (products).
Principle: Cells or plasma from treated animals are collected, lipids are extracted, and the levels of specific EETs and their corresponding DHETs are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [17]A successful sEH inhibitor will increase the EET/DHET ratio.
Materials:
-
Treated cells or plasma/tissue samples from in vivo studies.
-
Lipid extraction solvents (e.g., ethyl acetate, isopropanol).
-
Internal standards (deuterated EETs and DHETs).
-
Solid Phase Extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Sample Collection: Collect cell pellets or plasma/tissue samples and immediately freeze them at -80°C.
-
Lipid Extraction:
-
Spike the samples with internal standards.
-
Perform liquid-liquid or solid-phase extraction to isolate the oxylipins. [17] * Dry the extracted lipids under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in an appropriate solvent (e.g., methanol/water).
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate the different EET and DHET regioisomers.
-
Use multiple reaction monitoring (MRM) on the mass spectrometer to specifically detect and quantify each analyte.
-
Data Analysis:
-
Quantify the concentration of each EET and DHET using a standard curve.
-
Calculate the ratio of key substrate/product pairs (e.g., 14,15-EET / 14,15-DHET).
-
Compare the EET/DHET ratios between vehicle-treated and compound-treated groups using statistical tests (e.g., t-test or ANOVA).
| Analyte | Expected Change with sEH Inhibition |
| EETs (e.g., 14,15-EET) | Increase |
| DHETs (e.g., 14,15-DHET) | Decrease |
| EET/DHET Ratio | Significant Increase |
Protocol 4: In Vivo Pharmacodynamic and Efficacy Studies
This final stage involves testing the lead candidate compounds in relevant animal models of disease to demonstrate therapeutic efficacy driven by the proposed mechanism.
Principle: The compound is administered to animals in a model of disease where sEH is implicated, such as inflammatory pain or hypertension. [17][18]Both pharmacodynamic markers (EET/DHET ratios in plasma) and disease-specific endpoints (e.g., pain response, blood pressure) are measured.
Example Model: LPS-Induced Inflammatory Pain [17]1. Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice. 2. Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection). 3. Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), inject lipopolysaccharide (LPS) into the hind paw to induce localized inflammation and pain hypersensitivity. [17]4. Pain Behavior Assessment: Measure mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus) using von Frey filaments at various time points post-LPS injection. 5. Pharmacodynamic Assessment: At the end of the study, collect blood to measure plasma concentrations of the inhibitor and EET/DHET ratios via LC-MS/MS (as in Protocol 3).
Data Analysis:
-
Compare the paw withdrawal thresholds between the different treatment groups over time.
-
Correlate the analgesic effect with the changes in the plasma EET/DHET ratio.
-
Successful sEH inhibitors should significantly reduce pain-related behavior and concurrently increase the EET/DHET ratio. [18]
References
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23. [Link]
-
Sankella, S., & Rao, R. P. (2015). Targeting Soluble Epoxide Hydrolase for Inflammation and Pain - An Overview of Pharmacology and the Inhibitors. ResearchGate. [Link]
-
Imig, J. D., & Morisseau, C. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 598858. [Link]
-
Prajapati, A. D., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 633-653. [Link]
-
Epoxide hydrolase 2. Wikipedia. [Link]
-
Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology. Semantic Scholar. [Link]
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of medicinal chemistry, 55(5), 1789–1808. [Link]
-
Kim, S. A., et al. (2022). Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders. International Journal of Molecular Sciences, 23(23), 15309. [Link]
-
Wagner, K., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research, 14, 119-133. [Link]
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate. [Link]
-
Kromann, H., et al. (2008). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Combinatorial chemistry & high throughput screening, 11(7), 558–567. [Link]
-
Wagner, K., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. Journal of Pain Research, 14, 119-133. [Link]
-
Morisseau, C., et al. (2017). Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine. Frontiers in Pharmacology, 8, 43. [Link]
-
Sellner, M., et al. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. Journal of Medicinal Chemistry, 65(13), 9030-9038. [Link]
-
Sulaiman, R. S., et al. (2019). Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers in Pharmacology, 10, 53. [Link]
-
Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke. ResearchGate. [Link]
-
Inceoglu, B., et al. (2013). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. British journal of pharmacology, 169(4), 861–873. [Link]
-
Gima, V. M., et al. (2024). Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. Pharmaceuticals, 17(8), 987. [Link]
-
Liu, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6101. [Link]
Sources
- 1. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Introduction: A Privileged Scaffold for Targeting Kinase-Driven Malignancies
In the landscape of modern oncology, the development of targeted therapies against aberrant kinase signaling has revolutionized patient outcomes. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular processes, and their dysregulation is a hallmark of many cancers. A key strategy in medicinal chemistry is the design of small molecule inhibitors that can selectively block the activity of these oncogenic kinases. Within this context, the 3,5-difluorophenyl motif has emerged as a privileged scaffold, offering a unique combination of metabolic stability and potent target engagement. The strategic incorporation of fluorine atoms can enhance binding affinity, improve pharmacokinetic properties, and block metabolic degradation.
This document provides a comprehensive guide to the application of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid , a key building block in the synthesis of a new generation of kinase inhibitors. The cyclopropylmethoxy group, in conjunction with the difluorinated phenyl ring, provides a valuable combination of structural features that can be exploited to achieve high potency and selectivity against various kinase targets, most notably the c-Met receptor tyrosine kinase.[1][2]
The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[3] Dysregulation of the c-Met signaling pathway is implicated in a wide array of human cancers, making it a prime target for therapeutic intervention.[3][4] This guide will provide detailed protocols for the utilization of this compound in the synthesis of potent c-Met inhibitors, exemplified by a synthetic analogue of Capmatinib, an FDA-approved drug for the treatment of non-small cell lung cancer with MET exon 14 skipping mutations.[5]
Physicochemical Properties of this compound and Related Compounds
Understanding the physical and chemical properties of a building block is paramount for successful reaction design and optimization. Below is a summary of the properties of the closely related 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid, which provides a reasonable estimation for the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₂O₃ | [6] |
| Molecular Weight | 228.19 g/mol | [6] |
| Appearance | White to yellow powder or crystals | [6] |
| Purity | ≥97% | [6] |
| InChI Key | QSUMQCBKOZDHNX-UHFFFAOYSA-N | [6] |
| Storage | Sealed in a dry, room temperature environment | [6] |
Synthetic Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors using this compound typically involves a convergent strategy. The core workflow centers around a robust amide bond formation, coupling the benzoic acid derivative with a suitable amine-containing fragment. This approach allows for modularity and the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and its subsequent use in the preparation of a model kinase inhibitor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic routes for analogous difluorobenzoic acid derivatives.[7][8]
Materials:
-
3,5-Difluoro-4-hydroxybenzaldehyde
-
Bromomethylcyclopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium chlorite (NaClO₂)
-
Sulfamic acid (H₃NSO₃)
-
Glacial acetic acid
-
Ethyl acetate
-
Toluene
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Synthesis of 4-(Cyclopropylmethoxy)-3,5-difluorobenzaldehyde
-
To a solution of 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromomethylcyclopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford 4-(cyclopropylmethoxy)-3,5-difluorobenzaldehyde.
-
-
Step 2: Oxidation to this compound
-
Dissolve 4-(cyclopropylmethoxy)-3,5-difluorobenzaldehyde (1.0 eq) and sulfamic acid (1.5 eq) in glacial acetic acid.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add a solution of sodium chlorite (1.5 eq) in water to the reaction mixture, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water, which will precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a toluene/hexanes mixture to yield pure this compound.
-
Protocol 2: Amide Coupling for the Synthesis of a Model Kinase Inhibitor
This protocol describes the synthesis of a model c-Met inhibitor by coupling this compound with a substituted aniline, a common structural motif in kinase inhibitors.[1][9] This procedure utilizes HATU as a coupling agent, which is known for its efficiency and suppression of side reactions.[10]
Materials:
-
This compound
-
2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][6][9][11]triazin-2-yl)aniline (or other suitable amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add DIPEA (2.5 eq) to the mixture and continue to stir for another 20 minutes. The solution should become a clear yellow, indicating the formation of the activated ester.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the amine (e.g., 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][6][9][11]triazin-2-yl)aniline) (1.1 eq) in anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure kinase inhibitor.
-
Mechanism of Action: Inhibition of the c-Met Signaling Pathway
Kinase inhibitors synthesized from this compound, such as analogues of Capmatinib, function as ATP-competitive inhibitors of the c-Met receptor tyrosine kinase.[5] The binding of the inhibitor to the ATP-binding pocket of the c-Met kinase domain prevents the phosphorylation and subsequent activation of the receptor. This blockade of c-Met signaling inhibits downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for tumor cell proliferation, survival, migration, and invasion.[3]
Caption: Inhibition of the c-Met signaling pathway.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique structural features contribute to enhanced potency, selectivity, and favorable pharmacokinetic profiles of the resulting drug candidates. The protocols outlined in this document provide a robust framework for researchers and drug development professionals to synthesize and evaluate new chemical entities targeting kinase-driven cancers. The modular nature of the synthetic approach allows for extensive exploration of the chemical space around the core scaffold, paving the way for the discovery of next-generation targeted therapies with improved efficacy and reduced side effects.
References
-
Malate salt of N-(4-{[6,7-bis(methyloxy) quinolin-4-yl]oxy}phenyl)- N′-(4-fluorophenyl)cyclopropane-1,1 -dicarboxamide, and crystalline forms thereof for the treatment of cancer - Patent US-11091440-B2. PubChem. [Link]
- CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
c-Met inhibitor. Wikipedia. [Link]
- EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof.
- CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
-
Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide salt thereof. Technical Disclosure Commons. (2019-03-09). [Link]
-
Synthesis of capmatinib (XIII). ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
- CN102388024A - N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl).
-
Synthesis of precursor of Capmatinib. ResearchGate. [Link]
- WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide.
-
Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). PubMed. [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. (2023-03-24). [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23). [Link]
-
Development of c-MET pathway inhibitors. ResearchGate. (2011-09-01). [Link]
-
Amide coupling. Reddit. (2023-01-15). [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (2024-02-28). [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. (2017-04-01). [Link]
-
General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing). (2020-01-01). [Link]
-
Computational study on novel natural inhibitors targeting c-MET. PubMed Central. (2022-09-14). [Link]
-
c-Met inhibitors. PubMed Central. (2013-04-08). [Link]
Sources
- 1. Capmatinib synthesis - chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]
- 7. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Capmatinib Dihydrocholride_Chemicalbook [chemicalbook.com]
- 10. hepatochem.com [hepatochem.com]
- 11. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Investigating 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid in Metabolic Pathway Research
Introduction: A Strategic Approach to a Novel Benzoic Acid Derivative in Metabolic Research
In the landscape of drug discovery and metabolic research, novel chemical entities present both a challenge and an opportunity. 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is one such compound. While direct studies on its metabolic effects are not yet prevalent in the literature, its structural motifs—a substituted benzoic acid core—are frequently observed in compounds designed to interact with key enzymes in metabolic regulation. This guide, therefore, takes a hypothesis-driven approach, positioning this compound as a potential modulator of the endocannabinoid system, specifically as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).
The inhibition of FAAH is a compelling therapeutic strategy for a range of conditions, including metabolic disorders.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, the levels of these signaling lipids are elevated, which can, in turn, influence energy balance, appetite, and inflammation.[5][6] The endocannabinoid system is intricately involved in the regulation of metabolism, making FAAH inhibitors a promising area of investigation for conditions like obesity and related metabolic diseases.[1][7]
This document provides a comprehensive framework for researchers to systematically investigate the potential of this compound as a novel FAAH inhibitor and subsequently elucidate its impact on metabolic pathways. The protocols outlined herein are designed to be self-validating, progressing from initial in vitro enzyme inhibition assays to cell-based metabolic characterization and finally to more complex analyses of metabolic flux.
Part 1: Initial Screening - Is this compound a FAAH Inhibitor?
The first logical step is to determine if the compound interacts with our primary hypothesized target, FAAH. This can be achieved through a direct, in vitro enzyme inhibition assay.
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on FAAH activity using a commercially available fluorometric assay kit.
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate. In the presence of an inhibitor, the rate of substrate hydrolysis will decrease, resulting in a lower fluorescent signal.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer
-
FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin)
-
This compound (test compound)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to generate a range of test concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
FAAH assay buffer
-
Test compound at various concentrations, positive control, or vehicle control.
-
-
Enzyme Addition: Add the recombinant FAAH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the FAAH substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) using a fluorescence plate reader (Excitation/Emission ~360/460 nm).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Outcome and Interpretation: A dose-dependent decrease in fluorescence signal in the presence of this compound would indicate inhibitory activity against FAAH. The calculated IC50 value will quantify its potency.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro FAAH inhibition assay.
Part 2: Cell-Based Metabolic Profiling
Assuming positive results from the in vitro assay, the next step is to assess the effect of this compound on cellular metabolism. Cell-based assays provide a more biologically relevant context.
Protocol 2: Seahorse XF Glycolysis and Mitochondrial Stress Tests
This protocol utilizes the Seahorse XF Analyzer to measure two key parameters of cellular metabolism in real-time: the extracellular acidification rate (ECAR) as an indicator of glycolysis, and the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
Principle: By treating cells with the test compound and then subjecting them to a series of metabolic inhibitors, we can dissect the compound's impact on glycolytic capacity and mitochondrial function.[8]
Materials:
-
Seahorse XF Analyzer and consumables
-
Cell line of interest (e.g., a metabolically active cell line like HepG2 or a neuronal cell line)
-
Cell culture medium and supplements
-
This compound
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a desired duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrate and incubate in a non-CO2 incubator.
-
Seahorse XF Assay:
-
Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification.[8]
-
Mito Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data. Compare the metabolic parameters between treated and untreated cells.
Expected Outcome and Interpretation: Changes in OCR and ECAR profiles will reveal the compound's effect on cellular energy metabolism. For example, a decrease in basal respiration and ATP production could suggest mitochondrial toxicity, while an increase in glycolysis might indicate a compensatory metabolic shift.
Visualizing the Metabolic Interplay
Caption: Conceptual diagram of Seahorse XF metabolic analysis.
Part 3: Metabolomic Analysis for Pathway Elucidation
To gain a deeper understanding of the specific metabolic pathways affected by this compound, a more comprehensive metabolomic approach is necessary.
Protocol 3: Untargeted Metabolomics using LC-MS
This protocol outlines a general workflow for untargeted metabolomics to identify and quantify a wide range of small molecule metabolites in cells treated with the test compound.
Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying metabolites in complex biological samples.[9] By comparing the metabolite profiles of treated and untreated cells, we can identify pathways that are significantly altered.
Materials:
-
Cell line of interest
-
This compound
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Internal standards
-
High-resolution mass spectrometer coupled to a liquid chromatography system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the test compound as described in Protocol 2.
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Inject the extracted samples into the LC-MS system.
-
Separate metabolites using a suitable chromatography column (e.g., reversed-phase or HILIC).
-
Detect and acquire mass spectra of the eluting metabolites.
-
-
Data Processing and Analysis:
-
Use software such as XCMS or MS-DIAL for peak detection, alignment, and integration.[9]
-
Identify metabolites by matching their mass-to-charge ratio and retention time to metabolite databases (e.g., KEGG, Metlin).
-
Perform statistical analysis (e.g., t-test, volcano plot) to identify significantly altered metabolites.
-
-
Pathway Analysis: Use tools like MetaboAnalyst to map the significantly altered metabolites to known metabolic pathways.[10]
Expected Outcome and Interpretation: This analysis will generate a list of metabolites whose levels are significantly changed upon treatment with the compound. Pathway analysis will then reveal which metabolic pathways (e.g., fatty acid metabolism, amino acid metabolism, TCA cycle) are most affected, providing mechanistic insights into the compound's action.
Data Presentation: Summarizing Metabolomic Findings
| Metabolite | Fold Change (Treated vs. Control) | p-value | Associated Pathway |
| Anandamide (AEA) | +3.5 | <0.01 | Endocannabinoid Signaling |
| Oleoylethanolamide (OEA) | +2.8 | <0.01 | Fatty Acid Metabolism |
| Palmitoylethanolamide (PEA) | +3.1 | <0.01 | Fatty Acid Metabolism |
| Citrate | -1.8 | <0.05 | TCA Cycle |
| Succinate | -1.5 | <0.05 | TCA Cycle |
Note: This is an example table of hypothetical data.
Conclusion: Charting a Path Forward
This guide provides a structured and scientifically rigorous framework for the initial investigation of this compound in the context of metabolic pathways. By adopting a hypothesis-driven approach centered on FAAH inhibition, researchers can efficiently screen the compound's activity and subsequently dissect its effects on cellular metabolism. The combination of in vitro enzyme assays, real-time metabolic analysis, and comprehensive metabolomics will provide a multi-faceted understanding of this novel compound's biological function and its potential as a tool for studying or modulating metabolic pathways.
References
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]
-
Patsnap. (2024). What are FAAH inhibitors and how do they work?. Patsnap Synapse. [Link]
- (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Source not further specified].
-
(2018). Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance. PubMed. [Link]
-
(2002). The fatty acid amide hydrolase (FAAH). PubMed. [Link]
-
(2022). Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective. PubMed. [Link]
-
(2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]
-
(2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed. [Link]
-
(2018). Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance. PNAS. [Link]
-
(2018). What are the experimental approaches for studying a metabolic pathway?. Quora. [Link]
-
(2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]
-
(2022). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. MDPI. [Link]
-
(2022). Small molecule metabolites: discovery of biomarkers and therapeutic targets. PMC. [Link]
-
(2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. [Link]
-
(2021). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. PMC - PubMed Central. [Link]
Sources
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule metabolites: discovery of biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the mechanistic reasoning behind protocol choices, provide detailed troubleshooting guides in a direct question-and-answer format, and offer step-by-step experimental procedures.
I. Overview of the Primary Synthetic Pathway
The most common and efficient synthesis of this compound involves a two-step process starting from a commercially available precursor, methyl 3,5-difluoro-4-hydroxybenzoate. The core transformations are a Williamson ether synthesis followed by saponification of the methyl ester.
Caption: General two-step synthesis of the target compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Step 1: Williamson Ether Synthesis
Question: My Williamson ether synthesis reaction shows low conversion to the desired product, Methyl 4-(cyclopropylmethoxy)-3,5-difluorobenzoate. What are the likely causes and how can I improve the yield?
Answer: Low conversion in this SN2 reaction is a common issue stemming from several factors related to reaction conditions and reagent quality.
-
Causality of Low Yield: The reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from (bromomethyl)cyclopropane. The efficiency of this process is highly dependent on the base, solvent, and temperature. The electron-withdrawing fluorine atoms and the carboxylate group decrease the nucleophilicity of the phenoxide, making robust conditions necessary.
-
Troubleshooting Steps & Optimization:
-
Base Selection: The choice of base is critical. A weak base like sodium bicarbonate will be ineffective. A strong, non-nucleophilic base is required.
-
Potassium Carbonate (K₂CO₃): This is a common and cost-effective choice. Ensure it is finely powdered and anhydrous. Clumps will reduce the effective surface area and slow the reaction.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior yields. The "cesium effect" refers to the high solubility of cesium salts in organic solvents and the poorly-solvated, highly reactive nature of the resulting phenoxide anion, which significantly accelerates the rate of O-alkylation.[1]
-
Sodium Hydride (NaH): A very strong base that ensures complete deprotonation. However, it is pyrophoric and requires strictly anhydrous conditions and careful handling.
-
-
Solvent Choice: A polar aprotic solvent is ideal as it can dissolve the reactants but does not solvate the nucleophile excessively, leaving it reactive.
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): These are excellent choices. Ensure you are using anhydrous grades, as water will protonate the phenoxide and can react with strong bases.
-
Acetone: Can be used, particularly with K₂CO₃, but its lower boiling point limits the reaction temperature.
-
-
Temperature Control: This reaction typically requires heating to proceed at a reasonable rate. A temperature range of 60-80 °C is common. If the reaction is still sluggish, you can cautiously increase the temperature, but be aware of potential side reactions or solvent evaporation.
-
Reagent Purity:
-
(Bromomethyl)cyclopropane: This reagent can degrade over time. Use a fresh bottle or distill it before use if purity is questionable.
-
Starting Phenol: Ensure the Methyl 3,5-difluoro-4-hydroxybenzoate is pure and dry.
-
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Base | K₂CO₃ (1.5 - 2.0 eq) | Cs₂CO₃ (1.5 eq) | Enhances nucleophilicity of the phenoxide (Cesium effect). |
| Solvent | Acetone / MeCN | Anhydrous DMF | Higher boiling point allows for higher reaction temperatures; better solubility of salts. |
| Temperature | 50-60 °C | 70-80 °C | Increases reaction rate for this sterically accessible but electronically deactivated system. |
| Additives | None | KI (catalytic, 0.1 eq) | In-situ Finkelstein reaction converts the bromide to the more reactive iodide, accelerating the reaction. |
Question: My TLC plate shows the starting material spot, the product spot, and a third, unknown spot after the etherification reaction. What could this impurity be?
Answer: The presence of an unexpected spot indicates a side reaction or an impurity in the starting materials. For this specific reaction, the most likely possibilities are:
-
Impurity from (Bromomethyl)cyclopropane: This reagent can undergo elimination or rearrangement under basic/heated conditions, leading to byproducts.
-
C-Alkylation: While O-alkylation is heavily favored for phenols, trace amounts of C-alkylation (at the ortho position to the hydroxyl group) can occur under certain conditions, though it is very unlikely here due to steric hindrance from the fluorine atoms.
-
Dimerization/Polymerization: Unlikely in this specific case but a possibility in related reactions.
To identify the impurity, purification by column chromatography followed by characterization (¹H NMR, MS) is the most definitive approach.
Step 2: Saponification (Ester Hydrolysis)
Question: The hydrolysis of my ester intermediate is incomplete, or I am struggling to isolate the final product after acidification. What can I do?
Answer: Incomplete hydrolysis or poor recovery during workup are common hurdles in the final step.
-
Causality of Incomplete Hydrolysis: Saponification is the base-mediated hydrolysis of an ester. The reaction rate depends on the base concentration, temperature, and solvent system. The steric bulk around the ester is minimal, but ensuring sufficient reaction time and temperature is key.
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent:
-
Lithium Hydroxide (LiOH): Often the preferred base for saponification as it can be effective at lower temperatures and tends to result in cleaner reactions.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Also very effective. Use a sufficient excess (2-4 equivalents).
-
Solvent System: A mixture of an organic solvent like Tetrahydrofuran (THF) or Methanol with water is necessary to dissolve the organic ester and the inorganic base, creating a homogeneous reaction mixture. A common ratio is 2:1 or 3:1 THF:Water.
-
-
Ensuring Complete Reaction: Monitor the reaction by TLC until the starting ester spot has completely disappeared. This can take anywhere from 2 to 16 hours. Gentle heating (40-50 °C) can accelerate the process.
-
Product Isolation (Workup):
-
Cool the Reaction: After the reaction is complete, cool the mixture to room temperature or 0 °C in an ice bath.
-
Acidify Slowly: The most critical step is the acidification. Slowly add an aqueous acid (e.g., 1M or 2M HCl) while stirring vigorously. The goal is to protonate the carboxylate salt to form the neutral carboxylic acid, which is insoluble in water and will precipitate.
-
Check the pH: Use pH paper to ensure the aqueous layer is acidic (pH ~2-3). If the solution is not sufficiently acidic, the product will remain dissolved as its carboxylate salt, leading to very low recovery.
-
Collect the Product: The precipitated solid can be collected by vacuum filtration, washed with cold water to remove inorganic salts, and then washed with a non-polar solvent like hexane to remove organic impurities.
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Drying: Dry the product thoroughly under vacuum.
-
-
Sources
Overcoming solubility issues with "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" in assays
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Initial Assessment: The user wants a technical support guide for a specific chemical compound, "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid," focusing on its solubility issues in assays. The target audience is scientists and researchers. The guide needs to be structured as a Q&A/troubleshooting resource, provide scientifically sound explanations and protocols, include citations and a reference list, use tables and Graphviz diagrams for visualization, and adhere to specific formatting requirements.
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Information Retrieval Strategy:
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Physicochemical Properties: I need to find information about the compound itself. Is it acidic or basic? What is its predicted pKa? What is its general solubility profile (e.g., lipophilic)? A search for "this compound physicochemical properties" is a good starting point. The name itself suggests it's a carboxylic acid, which is a crucial piece of information.
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Solubility of Carboxylic Acids: I'll broaden the search to the general class of compounds. How do carboxylic acids behave in terms of solubility, especially concerning pH? Queries like "solubility of carboxylic acids vs pH" and "dissolving carboxylic acids for assays" will be useful.
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Assay Troubleshooting for Poorly Soluble Compounds: This is the core of the user's request. I need to find common lab practices for dealing with compounds that precipitate. Searches like "troubleshooting compound precipitation in assays," "using DMSO for stock solutions," "co-solvents in biological assays," and "solubility enhancers for assays" are essential.
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Specific Protocols: I need to find or construct step-by-step protocols for preparing stock solutions and for troubleshooting. This will likely be a synthesis of information from various sources on good laboratory practices.
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Visualization Ideas: The user requires Graphviz diagrams. I can create a flowchart for troubleshooting precipitation and a decision tree for selecting a solubilization strategy. Tables can be used to summarize solubility in different conditions.
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Synthesizing the Content (Mental Walkthrough):
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Structure: I'll start with an introduction that immediately identifies the core problem: this is a carboxylic acid, and its solubility is pH-dependent. This frames the entire guide. Then, I'll create an FAQ section to address the most common, high-level questions (e.g., "Why won't it dissolve?", "What's the best stock solvent?"). After the FAQs, I'll provide more detailed, step-by-step "Troubleshooting Guides" with protocols.
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Scientific Explanation (E-E-A-T): I'll explain the why behind the advice. For instance, when recommending a pH adjustment, I'll explain the concept of pKa and how deprotonating the carboxylic acid to its carboxylate salt form increases aqueous solubility. I'll cite sources that discuss the effect of pH on the solubility of weak acids. When discussing DMSO, I'll mention its role as a polar aprotic solvent and the common issue of "precipitation upon dilution," explaining that the solvent environment change is the cause.
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Protocols: I will write clear, numbered steps for preparing a DMSO stock. For the troubleshooting protocol, a visual workflow (the Graphviz diagram) will be the central element, with accompanying text explaining each step and decision point.
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Visualizations:
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Table: A table summarizing solubility (Low, Moderate, High) under different conditions (e.g., Solvent, pH) will be very effective for quick reference.
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Graphviz 1 (Workflow): A flowchart showing the steps to take when precipitation is observed. It will start with "Precipitation Observed" and branch out based on checks like "Is pH > pKa?" and "Is DMSO% too high?".
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Graphviz 2 (Decision Tree): A diagram illustrating the logical choices for enhancing solubility, from basic (pH adjustment) to more advanced (surfactants). This reinforces the conceptual understanding. I'll be careful with the DOT syntax, ensuring nodes have high-contrast text and using the specified color palette.
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Citations and References: As I write, I'll note which pieces of information came from the search results. For example, the general principle of pH affecting solubility of salts of weak acids is well-supported. The use of DMSO and the problem of precipitation are also common topics in the search results. I will collect these sources and format them into a numbered reference list at the end, ensuring the in-text citations are correctly placed.
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Pre-computation/Pre-analysis of Search Results:
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The search results confirm that the solubility of compounds with acidic or basic groups is highly pH-dependent.[1][2][3][4][5]
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Several sources discuss the common practice of using DMSO for stock solutions and the subsequent problem of precipitation when diluting into aqueous buffers.[6]
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The concept of keeping the final DMSO concentration low (e.g., <1%) to avoid artifacts is highlighted.[6][7][8]
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The use of solubility enhancers like co-solvents and surfactants is a valid strategy.[6][9]
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The name "this compound" clearly indicates it is a carboxylic acid. This is the key to understanding its solubility.
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There are no specific experimental data for this exact molecule readily available, so the guide must be based on the general principles for this class of compounds (poorly soluble weak acids), which is a standard approach in applied science.
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The search results provide enough information to build the protocols and explanations without needing to invent data. I can present the solubility table as "Expected Solubility" based on these chemical principles.
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Final Review of Requirements:
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Topic: Overcoming solubility issues with "this compound". Check.
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Content Type: Technical support center with troubleshooting guides/FAQs. Check.
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Audience: Researchers/scientists. Check.
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PART 1 (Autonomy): Design a custom structure. I will use an Intro -> FAQ -> Troubleshooting Protocols -> Data Summary -> Logical Framework structure. Check.
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PART 2 (E-E-A-T): Explain causality, create self-validating protocols, cite sources. Check. I will explain the pKa/pH relationship and the solvent polarity shift.
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PART 3 (Visualization): Summarize quantitative data in tables (will be qualitative-quantitative, e.g., "High," "Low"). Provide step-by-step protocols. Create Graphviz diagrams with specific formatting. Check. I will create two diagrams as planned and ensure they meet all color, contrast, and size specifications. The reference list will be at the very end.
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This detailed plan covers all aspects of the user's request and ensures a high-quality, scientifically sound, and well-structured response. I am ready to generate the content.## Technical Support Center: Overcoming Solubility Challenges with this compound
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing and overcoming solubility issues encountered with this compound in experimental assays. By understanding the physicochemical properties of this compound, you can proactively design experiments to ensure its complete dissolution, leading to more accurate and reproducible results.
Core Principle: A pH-Dependent Challenge
The primary obstacle to the solubility of this compound in aqueous media is its chemical nature as a weak acid. The solubility of such compounds is strongly dependent on the pH of the solution.[1][2][3][4][5]
-
In Acidic/Neutral pH: The carboxylic acid group (-COOH) remains protonated. In this neutral state, the molecule is more lipophilic and has very low solubility in water.
-
In Basic pH: At a pH above the compound's dissociation constant (pKa), the carboxylic acid group loses a proton to become a carboxylate anion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4]
As a general rule, to maintain a carboxylic acid in its soluble, deprotonated form, the pH of the buffer should be at least 1.5 to 2 units higher than the compound's pKa.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve when I add it directly to my neutral phosphate-buffered saline (PBS). Why? A1: Direct addition to a neutral buffer like PBS (pH ≈ 7.4) is often unsuccessful because this pH may not be sufficiently high to deprotonate the carboxylic acid fully. This results in the compound remaining in its less soluble, protonated form. Many organic compounds, especially those developed in drug discovery, have low intrinsic aqueous solubility to begin with.[6][7]
Q2: What is the best solvent for preparing a high-concentration stock solution? A2: A polar, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is the industry standard for preparing concentrated stock solutions (e.g., 10-50 mM).[6][10] These solvents can effectively solvate a wide range of organic molecules, including this compound.
Q3: I prepared a clear 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my cell culture medium or assay buffer. What is happening? A3: This common phenomenon is known as "precipitation upon dilution." A clear stock in 100% DMSO does not guarantee solubility in a final aqueous buffer.[7] The drastic change in solvent polarity upon dilution causes the compound's solubility to plummet, leading to it crashing out of solution. The final concentration of the compound in the aqueous environment has likely exceeded its maximum solubility under those specific pH and co-solvent conditions.
Q4: What is the maximum concentration of DMSO I can have in my final assay? A4: While variable depending on the biological system, a final DMSO concentration of 0.5% to 1% is a widely accepted limit.[7] Higher concentrations can have direct toxic or off-target effects on cells or enzymes, which can confound experimental results.[8][11] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[7]
Troubleshooting Guides & Protocols
Protocol 1: Standard Stock Solution Preparation
This protocol details the best practice for preparing a concentrated stock solution to maximize initial success.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vial or polypropylene tube
Procedure:
-
Weigh Compound: Accurately weigh the desired mass of the compound into a vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied but should be used with caution.
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Overcoming Precipitation Upon Dilution
If you observe precipitation in your final assay solution, follow this systematic troubleshooting workflow.
Sources
- 1. fiveable.me [fiveable.me]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. solvents dimethyl sulfoxide: Topics by Science.gov [science.gov]
- 11. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. The information is presented in a practical question-and-answer format to help you navigate and resolve common experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the key steps?
A1: The most prevalent and industrially relevant method for synthesizing this compound is through a Williamson ether synthesis.[1][2] This involves the reaction of a suitably protected 3,5-difluoro-4-hydroxybenzoic acid derivative with a cyclopropylmethyl halide, typically cyclopropylmethyl bromide.[3]
The key steps generally are:
-
Protection of the Carboxylic Acid: The carboxylic acid group of 3,5-difluoro-4-hydroxybenzoic acid is usually protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting with the base used in the subsequent step.
-
Deprotonation of the Phenolic Hydroxyl Group: A base is used to deprotonate the hydroxyl group, forming a phenoxide ion. The choice of base is critical and can range from weaker bases like potassium carbonate (K₂CO₃) to stronger bases like sodium hydride (NaH), depending on the specific substrate and reaction conditions.[2][4]
-
Nucleophilic Substitution (Williamson Ether Synthesis): The resulting phenoxide undergoes a bimolecular nucleophilic substitution (Sɴ2) reaction with cyclopropylmethyl bromide to form the desired ether linkage.[1][4]
-
Deprotection of the Carboxylic Acid: The protecting group on the carboxylic acid is removed, typically through hydrolysis, to yield the final product.
Q2: I am observing low yields in my Williamson ether synthesis step. What are the likely causes?
A2: Low yields in this reaction can stem from several factors. Here are the most common culprits and how to address them:
-
Incomplete Deprotonation: The phenolic proton of the 3,5-difluoro-4-hydroxybenzoic acid derivative must be fully removed to generate the nucleophilic phenoxide. If using a weak base like K₂CO₃, ensure it is finely powdered and the reaction is sufficiently heated to drive the reaction to completion. For more robust deprotonation, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used.[2][4]
-
Poor Quality of Reagents: Ensure your cyclopropylmethyl bromide is of high purity and not degraded.[5][6] Similarly, the solvent should be anhydrous, as water can quench the phenoxide and hydrolyze the alkyl halide.
-
Suboptimal Reaction Temperature: The Sɴ2 reaction is temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[4] A systematic temperature optimization study is recommended, typically starting from room temperature and gradually increasing to 60-80 °C.
-
Steric Hindrance: While cyclopropylmethyl bromide is a primary halide and generally favors Sɴ2 reactions, steric hindrance around the phenolic oxygen can slow down the reaction.[4][7] Ensure that your protecting group on the carboxylic acid is not excessively bulky.
II. Troubleshooting Guide: Side Reactions and Impurities
This section delves into specific side reactions that can occur during the synthesis and provides actionable steps to mitigate them.
Problem 1: Formation of an Alkene Byproduct
Q3: I'm detecting an alkene impurity in my reaction mixture, which I suspect is from an elimination reaction. How can I minimize this?
A3: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from the E2 elimination pathway competing with the desired Sɴ2 reaction.[1][4] The alkoxide or phenoxide base can abstract a proton from the β-carbon of the alkyl halide.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature generally favors the Sɴ2 pathway over the E2 pathway.[4] Elimination reactions typically have a higher activation energy.
-
Choice of Base: While a strong base is needed for deprotonation, using a less sterically hindered base can sometimes reduce the rate of elimination.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sɴ2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[4]
Problem 2: C-Alkylation of the Aromatic Ring
Q4: My analysis shows an isomeric impurity where the cyclopropylmethyl group is attached to the aromatic ring instead of the oxygen. What causes this C-alkylation, and how can I prevent it?
A4: This side reaction occurs because the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the positions ortho and para to the hydroxyl group.[1][2][4]
Factors Influencing O- vs. C-Alkylation and Control Measures:
| Factor | Favors O-Alkylation (Desired) | Favors C-Alkylation (Side Reaction) |
| Solvent | Polar aprotic solvents (DMF, DMSO, Acetonitrile)[4] | Protic solvents (e.g., water, alcohols) |
| Counter-ion | Larger, "softer" cations (e.g., K⁺, Cs⁺) | Smaller, "harder" cations (e.g., Li⁺, Na⁺) |
| Temperature | Lower temperatures | Higher temperatures |
To favor the desired O-alkylation, it is recommended to use potassium or cesium carbonate as the base in a polar aprotic solvent like DMF and maintain a moderate reaction temperature.
Problem 3: Ring-Opening of the Cyclopropylmethyl Group
Q5: I have identified impurities that suggest the cyclopropyl ring has opened. Why does this happen, and what conditions can I use to avoid it?
A5: The cyclopropylmethyl system is known to be susceptible to rearrangement and ring-opening under certain conditions, particularly those involving strong acids or the formation of a carbocation. While less common in the Williamson ether synthesis, it can occur if the reaction conditions deviate significantly. The strained three-membered ring can undergo rearrangement to form a more stable homoallylic or cyclobutyl cation.[3]
Preventative Measures:
-
Avoid Acidic Conditions: Ensure that the reaction is maintained under basic or neutral conditions. Any acidic workup should be performed at low temperatures and for a minimal duration.
-
Strictly Sɴ2 Conditions: Conditions that favor an Sɴ1-type mechanism, such as the use of polar protic solvents or Lewis acids, should be avoided as they can promote carbocation formation and subsequent rearrangement.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Methyl 4-(Cyclopropylmethoxy)-3,5-difluorobenzoate
-
To a solution of methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add finely powdered potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Visualizations
Caption: Sɴ2 mechanism of the Williamson ether synthesis.
Caption: Troubleshooting workflow for side reactions.
V. References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
PharmaCompass. (n.d.). cyclopropyl-methyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
"4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" stability issues in solution
Technical Support Center: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. We will explore the underlying chemical principles of its stability profile and provide actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and observations related to the handling and stability of this compound solutions.
Q1: I am seeing a progressive loss of my compound in solution. What are the likely causes?
Observing a decrease in the concentration of this compound over time is a common indicator of degradation. The stability of this molecule can be influenced by several environmental factors, primarily chemical (pH), energetic (heat), and photolytic (light) stress.
The likely causes for degradation fall into four main categories:
-
Hydrolysis: The ether linkage (cyclopropylmethoxy group) is a potential site for cleavage under either strongly acidic or basic conditions. Carboxylic acids themselves are generally more stable at acidic pH compared to basic pH.[1][2]
-
Photodegradation: Aromatic compounds, particularly those with electron-donating substituents like an ether group, can be susceptible to degradation upon exposure to light, especially UV radiation.[3]
-
Thermolysis: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at temperatures above the recommended conditions can lead to a significant loss of the parent compound.[3]
-
Oxidation: While the core structure is relatively robust, oxidative stress, often mediated by dissolved oxygen or peroxides in solvents, can potentially lead to degradation, for instance at the benzylic-like position of the ether.
Q2: What are the plausible chemical degradation pathways for this molecule?
Understanding the potential degradation pathways is crucial for identifying unknown peaks in your analytical runs and for developing stability-indicating methods.[4][5] Based on the structure of this compound, two primary degradation pathways can be hypothesized:
-
Hydrolytic Cleavage of the Ether Bond: This is a common pathway for aryl ethers. Under harsh acidic or basic conditions, the bond between the oxygen and the cyclopropylmethyl group can break, yielding 3,5-difluoro-4-hydroxybenzoic acid and cyclopropylmethanol.
-
Decarboxylation: The removal of the carboxylic acid group to yield 1-(cyclopropylmethoxy)-2,4-difluorobenzene is also possible, though it typically requires more forcing conditions such as high heat or specific photocatalytic environments.[6]
Caption: Plausible degradation pathways for this compound.
Q3: What are the recommended solvents and storage conditions for solutions?
Proper solvent selection and storage are the first line of defense against degradation.
-
Solvent Selection: For creating high-concentration stock solutions, the use of anhydrous, aprotic polar solvents is recommended.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF).[7]
-
Use with Caution: Protic solvents like methanol, ethanol, or water can participate in hydrolysis over long-term storage. If aqueous buffers are required for an experiment, they should be freshly prepared from a stock solution.
-
-
Storage Conditions:
-
Temperature: Store solutions at -20°C or -80°C for long-term stability. For daily use, refrigeration at 2-8°C is acceptable, but for no more than a few days.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Q4: How can I design an experiment to systematically test the stability of my compound in a new formulation?
A systematic approach to evaluating stability is known as a forced degradation study or stress testing .[5] This involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and establish the stability-indicating power of your analytical methods.[3][7] These studies are a cornerstone of pharmaceutical development as mandated by ICH guidelines.[5]
The workflow involves exposing the compound in the desired solution to several stress conditions in parallel.
Caption: Workflow for a systematic forced degradation (stress testing) study.
Q5: What analytical techniques are best for monitoring stability?
A robust analytical method is required to separate the parent compound from any potential degradants.
-
Primary Technique (Quantitation): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The aromatic ring provides strong UV absorbance, allowing for sensitive detection. A gradient elution method is highly recommended to ensure separation of the non-polar parent compound from more polar degradation products (like the hydroxylated version).
-
Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the structures of any degradation products formed during stress testing. By determining the mass-to-charge ratio (m/z) of the new peaks, you can confirm the hypothesized degradation pathways.[8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weighing: Accurately weigh the desired amount of solid in a clean, dry vial.
-
Solubilization: Add the required volume of anhydrous DMSO (or other suitable aprotic solvent) to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex or sonicate the solution gently until all solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles. Overlay with argon or nitrogen if available.
-
Labeling & Logging: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-term Storage: Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study
This protocol provides a framework for stress testing. The conditions should be optimized to achieve 5-20% degradation of the active substance to ensure proper detection of degradants without completely destroying the parent compound.[4]
Objective: To identify potential degradation products and pathways.
| Stress Condition | Protocol | Recommended Time Points |
| Acid Hydrolysis | Dilute the stock solution in 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C. | 0, 2, 8, 24 hours |
| Base Hydrolysis | Dilute the stock solution in 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C. | 0, 2, 8, 24 hours |
| Oxidation | Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of ~1 mg/mL. Keep at room temperature, protected from light. | 0, 2, 8, 24 hours |
| Thermal Stress | Prepare a solution at ~1 mg/mL in the intended final formulation solvent. Place in an oven at 80°C, protected from light. A solid sample should also be stressed. | 0, 24, 48, 72 hours |
| Photostability | Prepare a solution at ~1 mg/mL. Expose it to a light source that meets ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A dark control sample should be run in parallel. | Analyze after exposure |
Analysis: For each time point, withdraw a sample, neutralize it if necessary (e.g., add an equimolar amount of base to the acid sample), and dilute it to a suitable concentration for HPLC analysis. Analyze by a validated stability-indicating RP-HPLC method.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Basniwal, P. K., et al. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. DergiPark. Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Eawag. (2006). 4-Fluorobenzoate (an/aerobic) Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
CAS. (n.d.). 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. CAS Common Chemistry. Retrieved from [Link]
-
Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. Retrieved from [Link]
-
NIH. (2011). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. Retrieved from [Link]
-
NIH. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]
-
Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?. Retrieved from [Link]
-
NIH. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
Sources
- 1. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimization of Analytical Methods for 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Welcome to the comprehensive technical support guide for the analytical method optimization of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the development of robust and reliable analytical methods.
Introduction
This compound is a key intermediate in pharmaceutical synthesis. Its accurate quantification is crucial for quality control and process monitoring. The presence of two electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group, which can present unique challenges in chromatographic analysis, particularly in High-Performance Liquid Chromatography (HPLC). This guide provides practical solutions to common issues, grounded in scientific principles, to help you achieve optimal analytical performance.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing step-by-step solutions and the rationale behind them.
Issue 1: Poor Peak Shape – Tailing Peaks
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common problem when analyzing acidic compounds and can negatively impact integration accuracy and resolution.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]
Underlying Causes and Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[2]
-
Solution:
-
Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the mobile phase pH. For an acidic compound like this compound, lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid group, making it less polar and reducing interactions with the stationary phase.[3][4][5] It is recommended to work at a mobile phase pH at least 2 units away from the analyte's pKa.[6] A starting point would be a pH between 2.5 and 3.5, using a buffer like phosphate or formate.[3]
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped HPLC column can significantly reduce the number of free silanol groups available for secondary interactions.[7]
-
-
-
Insufficient Buffer Capacity: An inadequately buffered mobile phase can lead to pH shifts within the column, causing peak distortion.
-
Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 2: Inconsistent Retention Times
Question: I am observing significant drift in the retention time of my analyte from one injection to the next. What could be causing this instability?
Answer: Retention time instability is a critical issue that affects the reliability of your analytical method. Several factors can contribute to this problem.
Underlying Causes and Solutions:
-
Mobile Phase pH Fluctuation: As discussed, the retention of ionizable compounds is highly sensitive to mobile phase pH.[6]
-
Temperature Variations: Changes in ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Pump Performance: Inconsistent flow rates due to pump issues can cause retention time variability.
-
Solution: Regularly perform pump maintenance, including checking for leaks and ensuring proper solvent degassing to prevent air bubbles in the system.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for the analysis of this compound?
A1: For reversed-phase HPLC, a C18 column is a good starting point due to its versatility.[8] However, given the fluorinated nature of the analyte, a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a fluoroalkyl phase, can offer enhanced selectivity and retention.[9][10][11] These phases can exhibit unique interactions with halogenated compounds, potentially leading to better separation from impurities.[9][10]
Q2: How should I prepare my sample for HPLC analysis?
A2: Proper sample preparation is crucial for obtaining reliable results and extending the life of your column.[12][13] A general procedure would be:
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[13]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[6][14]
-
Dilution: Dilute the sample to a concentration that is within the linear range of your detector.
For complex matrices, such as biological fluids, more extensive sample clean-up techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interfering components.[7][12]
Q3: What are the key parameters to consider when developing a UPLC-MS/MS method for this compound?
A3: For UPLC-MS/MS method development, consider the following:
-
Ionization Mode: Given the acidic nature of the compound, negative ion electrospray ionization (ESI-) is likely to be the most sensitive mode.
-
Mobile Phase: Use volatile buffers, such as ammonium formate or ammonium acetate, to ensure compatibility with the mass spectrometer.
-
MS/MS Transitions: Optimize the precursor ion (the deprotonated molecule, [M-H]⁻) and product ions to develop a sensitive and specific Multiple Reaction Monitoring (MRM) method.[15]
-
Sample Preparation: For complex biological samples, protein precipitation followed by SPE can be an effective clean-up strategy.[15][16]
Experimental Protocols
Starting HPLC Method Parameters
This table provides a recommended starting point for HPLC method development for this compound. Optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to suppress ionization of the acidic analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 20-80% B over 15 minutes | A starting gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | A standard injection volume. |
Visualizations
HPLC Method Development Workflow
Caption: A typical workflow for developing a robust HPLC method.
Troubleshooting Peak Tailing Logic
Caption: A decision tree for troubleshooting peak tailing in acidic compounds.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. BenchChem.
- Agilent Technologies. (n.d.).
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- YMC. (n.d.).
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Crawford Scientific. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Chrom Tech, Inc. (2025, October 28).
- Industry News. (2023, December 27).
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent Technologies. (n.d.).
- Analytical Sales & Services, Inc. (n.d.). FluroPhase Premium HPLC Columns.
- Organomation. (n.d.).
- Liu, F., & Li, L. (2012).
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Nacalai Tesque, Inc. (n.d.).
- Santasania, C. T. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Weber Consulting. (n.d.).
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Li, Y., et al. (2018). Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constituents. Pharmacognosy Magazine.
- BLDpharm. (n.d.). 162401-62-9|3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
- King-Pharm. (n.d.). This compound [1343436-42-9].
- Merck. (n.d.). 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid | 1021144-38-6.
- Sigma-Aldrich. (n.d.). 4-(CYCLOPROPYLMETHOXY)-3-FLUOROBENZOIC ACID | 1021144-38-6.
- Wang, Y., et al. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. PubMed Central.
- European Union Reference Laboratory for pesticides requiring Single Residue Methods. (2020, February 12). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS.
- Strynar, M., et al. (2022, January 26). LC/TOFMS and UPLC-MS/MS Methods for the Analysis of Perfluorooctanesulfonate (PFOS) and the Reduction of Matrix Interference in Complex Biological Matrices.
- Mak, J. Z., Sujishi, K., & French, D. (2015). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay to Quantify Serum Voriconazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. analytical-sales.com [analytical-sales.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Fluorinated columns [hplc.eu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. nacalai.com [nacalai.com]
- 15. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phcog.com [phcog.com]
"4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" purification challenges and solutions
Welcome to the technical support center for 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As a key intermediate in various synthetic pathways, achieving high purity is paramount for downstream success. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven methodologies.
Introduction: The Purification Imperative
This compound is a structurally complex molecule whose utility, particularly in pharmaceutical development, is contingent on its purity. The presence of two electron-withdrawing fluorine atoms flanking a carboxylic acid group, combined with the ether linkage, imparts unique chemical properties that can complicate purification. Common synthetic routes, such as the Williamson ether synthesis, often introduce a predictable profile of impurities including unreacted starting materials, isomeric byproducts, and reaction salts. This guide will address these challenges systematically.
Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. The most common synthesis involves the alkylation of a phenolic precursor with a cyclopropylmethyl halide.
Table 1: Common Impurities and Their Origins
| Impurity | Potential Origin | Rationale |
|---|---|---|
| 3,5-Difluoro-4-hydroxybenzoic acid | Unreacted Starting Material | Incomplete Williamson ether synthesis reaction. |
| (Bromomethyl)cyclopropane | Unreacted Starting Material | Used in excess or incomplete reaction. |
| Positional Isomers | Impure Starting Materials | Contamination in the initial difluorinated aromatic ring. |
| Inorganic Salts (e.g., NaBr, KBr) | Reaction Byproduct/Workup | Formed during the Williamson ether synthesis and subsequent workup steps.[1][2] |
| Elimination Byproducts | Side Reaction | The alkoxide intermediate can act as a base, causing elimination on the alkyl halide.[3][4] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address specific experimental issues.
FAQ 1: Low Purity After Initial Synthesis and Workup
Question: My initial crude product purity is below 90% after an aqueous workup. What is the most effective first-pass purification strategy?
Answer: For multi-gram quantities of crude product contaminated primarily with starting materials and inorganic salts, recrystallization is the most efficient and scalable initial purification technique. The principle relies on the differential solubility of the desired product and impurities in a chosen solvent system at varying temperatures.[5][6] The target compound should be highly soluble in the hot solvent and poorly soluble at cold temperatures, while impurities should remain in solution upon cooling.
Core Principle: The highly crystalline nature of many benzoic acid derivatives, driven by strong hydrogen-bonding dimers, facilitates effective purification through recrystallization.[7] The fluorinated substituents can, however, alter typical solubility profiles.[8][9]
Experimental Protocol: Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, and water/co-solvent mixtures). A good solvent will dissolve the compound when hot but yield a high recovery of crystals upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a hot plate with a stirrer) while adding a minimum amount of additional hot solvent until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration (Büchner funnel) and wash them with a small amount of ice-cold solvent to remove residual mother liquor. Dry the purified crystals under vacuum.
Table 2: Suggested Recrystallization Solvent Systems
| Solvent System | Rationale |
|---|---|
| Isopropanol/Water | Isopropanol provides good solubility at high temperatures, while the addition of water as an anti-solvent upon cooling can effectively induce crystallization. |
| Toluene | The aromatic nature of toluene can offer good solubility for the benzoic acid derivative at high temperatures, while its non-polar character may leave more polar impurities behind. |
| Ethyl Acetate/Heptane | A polar/non-polar mixture that is highly effective. Dissolve in minimal hot ethyl acetate and add heptane until turbidity is observed, then allow to cool. |
FAQ 2: Product "Oiling Out" During Recrystallization
Question: My product separates as an oil during cooling instead of forming crystals. What causes this and how can I prevent it?
Answer: "Oiling out" occurs when the solute becomes supersaturated and separates from the solution at a temperature above its melting point (or the melting point of a eutectic mixture with impurities). This is a common issue with compounds that have relatively low melting points or when high concentrations of impurities are present.
Solutions:
-
Increase Solvent Volume: The primary cause is often a solution that is too concentrated. Re-heat the mixture to dissolve the oil and add more solvent before attempting to cool again.
-
Slow Down Cooling: Avoid rapid cooling (e.g., placing a hot flask directly into an ice bath). Allow the solution to cool to room temperature on a benchtop, perhaps insulated, before moving to an ice bath.[10]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5][11]
-
Seeding: Add a tiny crystal of previously purified this compound to the cooled, supersaturated solution to act as a template for crystallization.[11]
-
FAQ 3: Structurally Similar Impurities Persist After Recrystallization
Question: Recrystallization has failed to remove an impurity with a very similar TLC Rf value and a close HPLC retention time. What is the next step?
Answer: When dealing with structurally similar impurities, such as positional isomers, the selectivity of recrystallization is often insufficient. In this scenario, preparative column chromatography is the recommended method.[12] The polarity of the carboxylic acid group requires specific considerations to achieve good separation and avoid peak tailing.
Core Principle: The separation relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase. For acidic compounds, adding a small amount of acid (e.g., acetic acid) to the mobile phase suppresses the deprotonation of the carboxyl group, leading to sharper peaks and better separation.[13]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good system will provide a target Rf value of ~0.3 for the desired compound. Start with mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Acidification: Add 0.5-1% acetic acid to the final mobile phase mixture to ensure the benzoic acid remains protonated.
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the determined mobile phase, collecting fractions. Monitor the fractions by TLC or UV-Vis spectroscopy. A gradient elution may be necessary.
Table 3: Example Gradient for Column Chromatography
| Step | % Ethyl Acetate in Heptane (v/v) | % Acetic Acid (v/v) | Purpose |
|---|---|---|---|
| 1 | 10% | 0.5% | Elute non-polar impurities. |
| 2 | 10% -> 40% (Gradient) | 0.5% | Elute the target compound. |
| 3 | 50% | 0.5% | Flush any remaining highly polar impurities. |
Purification Strategy Workflow
The following diagram outlines a logical workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
- Google Patents. (n.d.). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
- Biblioteca IQS. (n.d.). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof.
- Unknown. (n.d.). Recrystallization of Benzoic Acid.
- Unknown. (n.d.). Recrystallization 2.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid.
- Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry.
- ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis.
- PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid.
- Journal of Heterocyclic Chemistry. (n.d.).
- ACS Publications. (2021, July 12). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design.
- Fluorine Notes. (2021, June 4). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes.
- National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Chemistry For Everyone. (2024, December 31). Do Polar Substances Travel Further In Chromatography? YouTube.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization.
- ECHEMI. (n.d.). 162401-62-9, 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid Formula.
- CAS Common Chemistry. (n.d.). 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- BLD Pharm. (n.d.). 1021144-38-6|4-(Cyclopropylmethoxy)-3-fluorobenzoic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Production of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the production of this key intermediate. Our goal is to empower you with the knowledge to anticipate and resolve common challenges, thereby improving yield, purity, and process consistency.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route involves the Williamson ether synthesis, a robust and well-established method. However, like any chemical transformation, it is susceptible to side reactions and impurities if not properly controlled.
Issue 1: Low Yield of this compound
Symptoms: The isolated yield of the final product is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Deprotonation of 3,5-Difluorobenzoic Acid: The Williamson ether synthesis begins with the deprotonation of the starting phenol to form a phenoxide, a potent nucleophile.[1][2][3] Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure the use of a sufficiently strong base. While bases like sodium hydroxide or potassium carbonate can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective in driving the deprotonation to completion.[3][4] The reaction should be performed in a suitable aprotic solvent, such as DMF or DMSO, which can solvate the cation and enhance the nucleophilicity of the phenoxide.[1][2]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[2] Lowering the temperature may slow down the reaction, while excessively high temperatures can promote side reactions, such as elimination. It is crucial to monitor the reaction progress by techniques like TLC or HPLC to determine the optimal temperature for your specific conditions.
-
-
Poor Quality of (Bromomethyl)cyclopropane: The alkylating agent, (bromomethyl)cyclopropane, must be of high purity. Impurities can lead to unwanted side reactions.
-
Solution: Verify the purity of the (bromomethyl)cyclopropane using techniques like NMR or GC-MS before use. If necessary, purify the reagent by distillation.
-
Issue 2: Presence of Unreacted 3,5-Difluorobenzoic Acid in the Final Product
Symptoms: Analytical tests (e.g., HPLC, NMR) of the final product show a significant peak corresponding to the starting material, 3,5-difluorobenzoic acid.
Possible Causes & Solutions:
-
Insufficient Amount of (Bromomethyl)cyclopropane: An inadequate amount of the alkylating agent will leave some of the phenoxide unreacted.
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of (bromomethyl)cyclopropane to ensure the reaction goes to completion. However, a large excess should be avoided as it can complicate the purification process.
-
-
Inefficient Mixing: Poor mixing can lead to localized areas of high and low reactant concentrations, resulting in an incomplete reaction.
-
Solution: Employ efficient mechanical stirring throughout the reaction. For larger-scale reactions, consider the use of an overhead stirrer.
-
Issue 3: Formation of Alkene Byproducts
Symptoms: The presence of alkene impurities is detected in the product mixture. This is a common side reaction in Williamson ether synthesis.[1]
Possible Causes & Solutions:
-
Elimination (E2) Reaction: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary alkyl halides.[1] While (bromomethyl)cyclopropane is a primary halide, elimination can still occur under harsh conditions.
-
Solution:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination pathway.[1]
-
Choice of Base: While a strong base is necessary, using a very strong, non-nucleophilic base for deprotonation, followed by the addition of the alkyl halide at a controlled temperature, can sometimes improve the yield of the ether.[1]
-
-
Issue 4: Difficulty in Product Purification
Symptoms: Challenges encountered during the crystallization or chromatographic purification of the final product.
Possible Causes & Solutions:
-
Inappropriate Solvent System for Crystallization: The choice of solvent is crucial for effective purification by recrystallization.
-
Solution: A systematic approach to solvent screening is recommended. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for similar benzoic acid derivatives include toluene/petroleum ether.[5]
-
-
Presence of Closely Related Impurities: Some impurities may have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve better separation. Alternatively, consider derivatization of the impurities to alter their polarity before purification.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of the Williamson ether synthesis.[1][2] The process involves the deprotonation of 3,5-difluorobenzoic acid to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide ion.
Caption: General workflow of the Williamson ether synthesis.
Q2: Which solvents are recommended for this synthesis?
A2: Polar aprotic solvents are generally the best choice for the Williamson ether synthesis.[1] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used because they effectively solvate the cation of the alkoxide, which increases the nucleophilicity of the "naked" alkoxide anion.[1][2][6]
| Solvent | Key Properties |
| DMF | High boiling point, good solvating power. |
| DMSO | Excellent solvating power, can increase reaction rates. |
| Acetonitrile | Lower boiling point, easier to remove post-reaction. |
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of impurities.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Handling of Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylating Agent: (Bromomethyl)cyclopropane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: DMF and DMSO are high-boiling point solvents and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF (10 mL per gram of starting material) under a nitrogen atmosphere, add 3,5-difluorobenzoic acid (1.0 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add (bromomethyl)cyclopropane (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous solution with 2N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
Slowly add petroleum ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents.
- CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents.
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Enhancing the Biological Activity of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid Analogs
Welcome to the technical support center for researchers working with 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid and its analogs. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the experimental challenges in enhancing the biological activity of this promising class of compounds. Our focus is on providing practical, scientifically-grounded advice to accelerate your drug discovery and development efforts.
Introduction: The Therapeutic Potential of Targeting the TGF-β Signaling Pathway
Recent studies on analogs such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid have demonstrated inhibitory effects on the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT).[1] This process is a key driver in various fibrotic diseases and cancer metastasis. The TGF-β signaling cascade, primarily mediated by the phosphorylation of Smad proteins (Smad2/3) by the TGF-β type I receptor (ALK5), is a critical pathway in these pathologies.[2][3][4] Therefore, this compound and its analogs are believed to exert their biological effects by modulating this pathway, making them attractive candidates for further development.
This guide will walk you through common challenges and questions related to the synthesis, purification, and biological evaluation of these compounds.
Part 1: Synthesis and Purification of Analogs
The journey to enhancing biological activity begins with the successful synthesis and purification of high-quality analog compounds. The core structure of this compound presents unique challenges and considerations.
Frequently Asked Questions (FAQs) - Synthesis and Purification
Q1: What is a reliable synthetic route for preparing this compound and its analogs?
A1: A common and effective method is a two-step process involving a Williamson ether synthesis followed by saponification. The general scheme is as follows:
-
Williamson Ether Synthesis: Reacting a commercially available di-fluoro-hydroxybenzoic acid ester with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and a polar aprotic solvent (e.g., DMF or acetone).[5]
-
Saponification: Hydrolyzing the resulting ester to the corresponding carboxylic acid using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF), followed by acidification.
Q2: I am observing low yields in my Williamson ether synthesis. What are the common causes and how can I troubleshoot this?
A2: Low yields in this step are often due to a few key factors:
-
Inefficient Deprotonation: The phenolic hydroxyl group needs to be fully deprotonated to act as an effective nucleophile. If you are using a weak base like potassium carbonate, ensure it is finely powdered and thoroughly dried. For more challenging substrates, a stronger base like sodium hydride (NaH) may be necessary.[5]
-
Poor Quality of Reagents: Ensure your solvent is anhydrous and your cyclopropylmethyl halide is not degraded.
-
Side Reactions: If using a secondary alkyl halide as a starting material for an analog, you may encounter competing E2 elimination reactions. For the synthesis of the parent compound using a primary halide, this is less of an issue.[6]
Troubleshooting Guide: Williamson Ether Synthesis
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Consider using a stronger base like NaH. |
| Poor quality of reagents | Use freshly distilled, anhydrous solvents. Check the purity of the alkyl halide. | |
| Complex product mixture | Side reactions | If applicable to your analog, use a primary alkyl halide to minimize E2 elimination. |
Q3: Are there any stability concerns with the cyclopropylmethyl group during synthesis?
A3: The cyclopropyl group is generally stable under the conditions of Williamson ether synthesis and saponification. However, it is a strained ring system and can be susceptible to ring-opening under strongly acidic or certain catalytic hydrogenation conditions, which are not typically employed in this synthetic route. The cyclopropylmethyl carbocation is known to be unusually stable due to the "bent bond" character of the cyclopropane ring, which can participate in hyperconjugation.[7][8][9][10] While this stability is beneficial in some contexts, it's a reminder of the unique reactivity of this moiety.
Q4: What are the best practices for purifying my final benzoic acid analog?
A4: Purification can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: This is often effective for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) needs to be identified.
-
Column Chromatography: For more challenging separations or for removing closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) in the mobile phase, can effectively elute the carboxylic acid and improve peak shape.[11]
Troubleshooting Guide: HPLC Purification
| Problem | Possible Cause | Solution |
| Broad or tailing peaks | Secondary interactions with silica | Add a small percentage (0.1-1%) of a polar modifier like acetic acid or formic acid to the mobile phase to suppress ionization of the carboxylic acid and silanol groups on the silica.[12] |
| Poor separation | Inappropriate mobile phase | Optimize the solvent gradient. A shallower gradient can improve the resolution of closely eluting peaks.[13][14] |
| Irreproducible retention times | Column not equilibrated | Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.[13] |
Part 2: Enhancing Cell Permeability
A biologically active compound is only effective if it can reach its intracellular target. Therefore, assessing and improving cell permeability is a critical step in lead optimization.
Frequently Asked Questions (FAQs) - Cell Permeability
Q1: How can I assess the cell permeability of my analogs?
A1: Two widely used in vitro assays for predicting intestinal absorption are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective way to screen a large number of compounds early in development.[2][15][16]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium. This model can assess both passive diffusion and active transport processes, including efflux.[7][14][17][18]
Q2: My compound shows low permeability in the PAMPA assay. What structural modifications can I consider?
A2: Low passive permeability is often associated with high polarity (high polar surface area) or high molecular weight. Consider the following modifications:
-
Masking Polar Groups: Temporarily masking polar groups, such as the carboxylic acid, by converting it to an ester or an amide can increase lipophilicity and improve passive diffusion.
-
Reducing Hydrogen Bond Donors/Acceptors: Systematically replacing or removing groups that can participate in hydrogen bonding can decrease polarity.
-
Optimizing Lipophilicity (LogP/LogD): There is often an optimal range of lipophilicity for cell permeability. Both highly polar and highly greasy compounds can exhibit poor permeability.
Q3: In the Caco-2 assay, the permeability from the basolateral to the apical side (B-A) is much higher than from the apical to the basolateral side (A-B). What does this indicate?
A3: A B-A/A-B efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[14] These transporters actively pump compounds out of the cell, reducing their intracellular concentration and thus their biological activity.
Troubleshooting Guide: Permeability Assays
| Assay | Problem | Possible Cause | Solution |
| PAMPA | Low Permeability | High polarity, high molecular weight. | See Q2 for structural modification strategies. |
| High compound retention in membrane | High lipophilicity. | Re-evaluate the structure-lipophilicity relationship. Sometimes slightly more polar analogs have better overall properties. | |
| Caco-2 | High Efflux Ratio (>2) | Compound is a substrate for efflux pumps (e.g., P-gp). | Co-dose with a known efflux inhibitor (e.g., verapamil) to confirm. Modify the compound's structure to reduce its affinity for the transporter. |
| Low Permeability (and low efflux) | Poor passive diffusion or low solubility in the assay buffer. | Address polarity and molecular weight. Ensure the compound is fully dissolved in the assay buffer. |
Data Presentation: Interpreting Permeability Data
| Permeability Classification | Typical Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s) | Implication for Drug Development |
| High | > 10 | Good potential for oral absorption.[19] |
| Moderate | 1 - 10 | May require formulation strategies to enhance absorption.[19] |
| Low | < 1 | Likely to have poor oral absorption.[19] Significant structural modification may be needed. |
Part 3: Improving Metabolic Stability
Metabolic stability determines the persistence of a compound in the body and is a key factor influencing its in vivo efficacy and dosing regimen.
Frequently Asked Questions (FAQs) - Metabolic Stability
Q1: What is the standard in vitro assay for assessing metabolic stability?
A1: The most common initial assay is the liver microsomal stability assay. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs).[18][20] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactors (e.g., NADPH).[21][22]
Q2: My compound is rapidly metabolized in the liver microsomal stability assay. What does this mean and what can I do?
A2: Rapid metabolism indicates that your compound is likely a substrate for CYP enzymes. This can lead to rapid clearance in vivo, a short half-life, and low bioavailability. To address this, you can:
-
Identify the "Metabolic Hotspot": Determine which part of the molecule is being modified by the metabolic enzymes. This often involves metabolite identification studies using LC-MS/MS.
-
Block the Metabolic Hotspot: Once identified, you can make chemical modifications at or near the site of metabolism to block the enzymatic reaction. For example, introducing a fluorine atom at a site of aromatic hydroxylation can prevent this metabolic pathway.
Q3: How do I interpret the data from a microsomal stability assay?
A3: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).[16][17] These values are used to classify compounds as having low, medium, or high clearance.
Troubleshooting Guide: Metabolic Stability Assay
| Problem | Possible Cause | Solution |
| Very rapid disappearance, even at time zero | Compound instability in buffer or high non-specific binding to plasticware. | Run a control incubation without the NADPH cofactor. If the compound still disappears, it is likely unstable in the assay buffer. If recovery is low, consider using low-binding plates. |
| High variability between replicates | Inconsistent pipetting, poor compound solubility. | Ensure accurate and consistent pipetting of all components. Confirm that the compound is fully dissolved in the incubation mixture. |
| No metabolism observed for a known metabolized compound (positive control) | Inactive microsomes or cofactor solution. | Use a fresh batch of microsomes and/or prepare a fresh NADPH regenerating solution. |
Data Presentation: Interpreting Metabolic Stability Data
| Classification | In Vitro Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Implication |
| Low Clearance | > 30 | < 12 | Likely to have a longer half-life in vivo. |
| Medium Clearance | 10 - 30 | 12 - 55 | Moderate in vivo clearance is expected. |
| High Clearance | < 10 | > 55 | Likely to be rapidly cleared in vivo, potentially leading to a short half-life. |
(Classification ranges are approximate and can vary between laboratories)
Part 4: Confirming Target Engagement in a Cellular Context
Once you have an analog with good permeability and metabolic stability, it is crucial to confirm that it is engaging its intended target within a living cell.
Frequently Asked Questions (FAQs) - Target Engagement
Q1: How can I confirm that my compound is binding to its target in cells?
A1: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[8][9][10] It is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.[23]
Q2: How does a CETSA experiment work?
A2: In a typical CETSA experiment, cells are treated with your compound or a vehicle control. The cells are then heated to a range of temperatures. At a specific temperature, the unbound target protein will denature and precipitate, while the compound-bound protein will remain soluble. The amount of soluble protein at each temperature is then quantified, typically by Western blot or an immunoassay like AlphaScreen.[8][24] A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[6][25]
Q3: I am not seeing a thermal shift in my CETSA experiment. What could be the problem?
A3: There are several potential reasons for not observing a shift:
-
The compound does not engage the target in cells: This could be due to poor cell permeability or rapid efflux, even if your in vitro assays suggested otherwise.
-
The compound concentration is too low: The concentration of the compound may not be sufficient to occupy a significant fraction of the target protein.
-
The chosen temperature range is not optimal: The heating temperatures must span the melting temperature of the target protein.
-
The compound is a destabilizer: In some cases, a compound can destabilize its target, leading to a shift to a lower temperature.
Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Solution |
| No thermal shift observed | Insufficient target engagement | Increase compound concentration. Confirm cell permeability. |
| Suboptimal temperature range | Perform a wider temperature gradient to identify the protein's melting point. | |
| High variability in soluble protein levels | Inconsistent heating or cell lysis | Ensure uniform and rapid heating of all samples. Optimize the lysis protocol to ensure complete cell disruption. |
| Weak signal for the target protein | Low protein expression, poor antibody quality | Use a cell line with higher target expression. Validate the primary antibody for specificity and sensitivity. |
Data Presentation: Interpreting CETSA Data
The result of an isothermal dose-response CETSA experiment is an EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization. This provides a quantitative measure of target engagement potency in a cellular context.[15][26][27][28]
| CETSA EC50 Value | Interpretation |
| Low (nM to low µM) | Potent target engagement in cells. |
| High (mid to high µM) | Weaker target engagement; may require higher concentrations to elicit a biological response. |
| No saturation | Very weak or no target engagement at the tested concentrations. |
Part 5: Troubleshooting Cell-Based Functional Assays
The final step is to evaluate your optimized analogs in a functional cell-based assay that measures the biological outcome of target engagement. For inhibitors of the TGF-β pathway, this could be an assay that measures the inhibition of Smad2/3 phosphorylation or a downstream event like EMT.
Frequently Asked Questions (FAQs) - Cell-Based Functional Assays
Q1: I am seeing high background in my fluorescence-based assay for Smad phosphorylation. What are the common causes?
A1: High background in fluorescence assays can obscure your signal and reduce the assay window. Common culprits include:
-
Autofluorescence: Cells and components of the culture media (like phenol red and fetal bovine serum) can be inherently fluorescent.[29]
-
Non-specific antibody binding: The primary or secondary antibodies may be binding to off-target proteins.[27]
-
Antibody concentration too high: Using too much antibody can lead to increased non-specific binding and a higher background signal.[30]
Troubleshooting Guide: High Background in Fluorescence Assays
| Possible Cause | Solution |
| Autofluorescence | Image cells in a buffer like PBS instead of media. Use media without phenol red. Include an unstained control to assess the level of autofluorescence.[29][31] |
| Non-specific antibody binding | Ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat milk). Increase the number and duration of wash steps.[27] |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that gives the best signal-to-noise ratio.[28][30] |
Q2: My cell viability or functional assay results are not reproducible. How can I improve this?
A2: Reproducibility is key to generating reliable data. A lack of reproducibility can stem from several sources:
-
Cell handling inconsistencies: Variations in cell seeding density, passage number, and cell health can significantly impact results.[26][32][33][34]
-
Reagent variability: Inconsistent preparation of compound dilutions or assay reagents.
-
Assay timing: The timing of compound addition and the final assay readout can be critical.
Troubleshooting Guide: Improving Assay Reproducibility
| Possible Cause | Solution |
| Inconsistent cell seeding | Use a consistent cell passage number. Ensure a single-cell suspension before seeding to avoid clumps. Allow cells to adhere and recover before adding the compound.[35] |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with media/PBS to create a humidity barrier. |
| Variability in compound dilutions | Prepare fresh serial dilutions for each experiment. Use automated liquid handlers for high-throughput screening to minimize pipetting errors. |
Visualizations and Workflows
Experimental Workflow for Enhancing Biological Activity
Caption: Iterative workflow for lead optimization.
TGF-β Signaling Pathway and Point of Inhibition
Caption: Inhibition of the canonical TGF-β/Smad signaling pathway.
References
-
AxisPharm. (n.d.). Caco-2 Permeability Assay. Retrieved January 19, 2026, from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved January 19, 2026, from [Link]
-
Larsson, P., Engqvist, H., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. [Link]
-
Almqvist, H., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Nature Communications. [Link]
-
ResearchGate. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). A small-molecule inhibitor of SMAD3 attenuates resistance to anti-HER2 drugs in HER2-positive breast cancer cells. Retrieved January 19, 2026, from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved January 19, 2026, from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved January 19, 2026, from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved January 19, 2026, from [Link]
-
Pelago Bioscience. (n.d.). How does cellular target engagement relate to efficacy? Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). SMAD Proteins in TGF-β Signalling Pathway in Cancer: Regulatory Mechanisms and Clinical Applications. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolic stability and its role in the discovery of new chemical entities. Retrieved January 19, 2026, from [Link]
-
YouTube. (2021). Metabolic stability assays for predicting intrinsic clearance. Retrieved January 19, 2026, from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved January 19, 2026, from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved January 19, 2026, from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved January 19, 2026, from [Link]
-
Biosig Lab. (n.d.). Deep-PK: Theory. Retrieved January 19, 2026, from [Link]
-
Quora. (2018). What is the stability order of cyclopropane cation and cyclopentane cation? Retrieved January 19, 2026, from [Link]
-
PubMed. (2020). Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. Retrieved January 19, 2026, from [Link]
-
Varsity Tutors. (n.d.). Help with Ether and Ester Synthesis. Retrieved January 19, 2026, from [Link]
-
Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2025). Optimizing resazurin-based viability assays for P-MSC/TER308 cell line to enhance results reliability. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
-
Chad's Prep. (n.d.). Synthesis and Reactions of Ethers. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved January 19, 2026, from [Link]
-
YouTube. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 19, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. SMAD Proteins in TGF-β Signalling Pathway in Cancer: Regulatory Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents [chooser.crossref.org]
- 25. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pelagobio.com [pelagobio.com]
- 28. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 29. tandfonline.com [tandfonline.com]
- 30. A small-molecule inhibitor of SMAD3 attenuates resistance to anti-HER2 drugs in HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. molbiolcell.org [molbiolcell.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" vs. other benzoic acid derivatives
A Comparative Guide to 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid and Other Benzoic Acid Derivatives in Drug Discovery
Introduction: The Strategic Utility of Substituted Benzoic Acids
Benzoic acid derivatives are foundational scaffolds in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[1] The strategic modification of the benzoic acid core allows for the fine-tuning of physicochemical and pharmacological properties. Among the most powerful strategies in drug design are the incorporation of fluorine atoms and sterically demanding groups like cyclopropyl moieties. Fluorination can profoundly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[2][3][4] Similarly, the cyclopropyl group is often used to enhance metabolic stability and introduce conformational constraints.
This guide provides a detailed comparative analysis of This compound , a molecule combining these strategic elements. We will objectively compare its properties and potential with other key benzoic acid derivatives, supported by physicochemical data and established experimental protocols to inform rational drug design and development.
Featured Compound: this compound
This compound (CAS 1343436-42-9) is a synthetic building block that exemplifies a modern approach to medicinal chemistry.[5] Its structure is characterized by three key features that synergistically influence its properties:
-
Benzoic Acid Core : Provides the essential carboxylic acid functional group, a common pharmacophore for interacting with biological targets.
-
3,5-Difluoro Substitution : The two fluorine atoms are powerful electron-withdrawing groups. Their placement flanking the cyclopropylmethoxy group significantly impacts the electronic environment of the entire molecule, which is expected to lower the pKa (increase acidity) compared to non-fluorinated analogues.
-
4-Cyclopropylmethoxy Group : This substituent adds lipophilicity and is known to confer metabolic stability by sterically shielding the ether linkage and preventing enzymatic degradation.
While specific experimental data for this compound is limited in public literature, its structural motifs suggest a profile optimized for enhanced potency and favorable pharmacokinetic properties.
Comparative Analysis of Physicochemical Properties
The selection of a building block in drug discovery is heavily reliant on its physicochemical properties. The following table provides a comparative summary of this compound and other relevant benzoic acid derivatives.
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) | XLogP3 (Predicted) |
| This compound | 1343436-42-9 | 228.20 | Data not available | Data not available | Data not available | |
| Benzoic Acid | 65-85-0 | 122.12 | 122.4 | 4.2 | 1.9 | |
| 3-Fluorobenzoic Acid | 455-38-9 | 140.11 | 123-125[2] | 3.86[6] | 2.2[7] | |
| 4-Fluorobenzoic Acid | 456-22-4 | 140.11 | 182-184[8][9] | 4.14 | 2.1 | |
| 3,5-Difluorobenzoic Acid | 455-40-3 | 158.10 | 121-123[10][11][12] | 3.52 (Predicted)[12] | 1.8[13] | |
| 4-(Cyclopropylmethoxy)benzoic acid | 355391-05-8 | 192.21 | Data not available | Data not available | 2.3 (Predicted) | |
| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 162401-62-9 | 258.22 | 118-120[14][15] | 3.87 (Predicted)[15] | 3.3[16] |
Structure-Property Relationship Insights
-
Impact of Fluorination on Acidity (pKa) : The addition of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the carboxylic acid. 3-Fluorobenzoic acid (pKa 3.86) is more acidic than benzoic acid (pKa 4.2).[6] The effect is even more pronounced with two fluorine atoms, as seen in the predicted pKa of 3,5-difluorobenzoic acid (3.52).[12] This increased acidity can be crucial for forming stronger interactions with biological targets.
-
Lipophilicity (LogP) : Fluorine substitution can increase lipophilicity, but the effect is complex and position-dependent. The cyclopropylmethoxy and difluoromethoxy groups in the Roflumilast intermediate significantly increase the predicted lipophilicity (XLogP3 = 3.3) compared to simpler benzoic acids.[16] This property is critical for membrane permeability and overall pharmacokinetics.
-
The Cyclopropylmethoxy Moiety : This group contributes to both increased lipophilicity and metabolic stability. The cyclopropyl ring is resistant to oxidative metabolism, which can prolong the half-life of a drug candidate.
Experimental Protocols
To ensure the rigorous and standardized evaluation of these compounds, detailed experimental protocols are essential.
Synthesis of a Substituted Benzoic Acid: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
This protocol describes the oxidation of the corresponding aldehyde, a common final step in the synthesis of benzoic acid derivatives.[15] This compound serves as a key intermediate for the synthesis of the PDE4 inhibitor, Roflumilast.[15]
Objective : To synthesize 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid from its aldehyde precursor.
Materials :
-
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
-
Sulfamic acid (NH₂SO₃H)
-
Sodium chlorite (NaClO₂)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure :
-
Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml) in a suitable reaction flask.
-
Prepare a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).
-
Slowly add the sodium chlorite solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (300 ml) to the reaction mixture to precipitate the solid product.
-
Filter the precipitate and wash with water.
-
Dry the solid product at 40°C to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[15]
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective : To experimentally determine the pKa of a benzoic acid derivative in an aqueous or mixed-solvent system.[17][18]
Materials :
-
Benzoic acid derivative (analyte)
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water (and organic solvent, e.g., acetonitrile, if creating a mixed-solvent system)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure :
-
Solution Preparation : Prepare a solution of the benzoic acid derivative (e.g., 5 x 10⁻⁴ mol L⁻¹) in a solution of 0.1 mol L⁻¹ KCl to maintain constant ionic strength.[17]
-
Electrode Calibration : Calibrate the pH electrode system using standard buffer solutions. For mixed-solvent systems, specific calibration procedures like the Gran's method are required.[17]
-
Titration : Place a known volume of the analyte solution in a beaker and immerse the pH electrode. Titrate the solution by adding small, precise increments of the standardized KOH solution.
-
Data Acquisition : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). More sophisticated analysis can be performed using software like Hyperquad to calculate the stability constants from the titration curve.[19]
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective : To determine the octanol-water partition coefficient (LogP) of a compound.[20]
Materials :
-
n-Octanol (reagent grade)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Centrifuge tubes or separatory funnel
-
Mechanical shaker or rotator
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure :
-
Phase Saturation : Pre-saturate the n-octanol with the aqueous buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation : Prepare a stock solution of the test compound in the aqueous buffer.
-
Partitioning : Add a known volume of the stock solution to a tube containing a known volume of the pre-saturated n-octanol. The typical volume ratio is 1:1 or 2:1 aqueous to organic phase.
-
Equilibration : Shake the mixture for a set period (e.g., 1 hour) at a constant temperature to allow for equilibrium to be reached.[21]
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement : Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC).[22]
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[23]
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
-
Visualizations
Generalized Synthetic Workflow
This diagram illustrates a typical workflow for the synthesis and initial evaluation of novel benzoic acid derivatives.
Caption: A generalized workflow for the synthesis and evaluation of benzoic acid derivatives.
Logic of Physicochemical Property Modulation
This diagram shows how different structural modifications influence key physicochemical properties relevant to drug design.
Caption: Impact of structural modifications on key drug-like properties.
Conclusion and Future Perspectives
The analysis of this compound in the context of other benzoic acid derivatives underscores the power of multi-substitution strategies in medicinal chemistry. The combination of 3,5-difluoro substitution and a 4-cyclopropylmethoxy group is rationally designed to create a building block with potentially enhanced acidity, metabolic stability, and lipophilicity. These characteristics are highly desirable for developing drug candidates with improved potency and pharmacokinetic profiles.
While experimental data for the title compound is sparse, the principles derived from its structural analogues provide a strong rationale for its utility. Future research should focus on the synthesis and thorough experimental characterization of this compound and its derivatives. Evaluating these novel molecules in relevant biological assays, such as kinase or fatty acid biosynthesis inhibition assays, could uncover new therapeutic leads.[24] The continued exploration of such strategically designed building blocks is paramount for advancing the frontiers of drug discovery.
References
-
ChemBK. (n.d.). 4-Fluorobenzoic acid - Physico-chemical Properties. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2394006, 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. PubChem. Retrieved January 19, 2026, from [Link].
-
Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link]
-
Grokipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link]
-
Chemsrc. (2025). 4-Fluorobenzoic acid(CAS#:456-22-4). Retrieved January 19, 2026, from [Link]
-
LookChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid CAS# 162401-62-9. Retrieved January 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved January 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19705420, Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)-. PubChem. Retrieved January 19, 2026, from [Link].
-
Al-Khafaji, M. H., & Al-Ardhi, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101265, 3,5-Difluorobenzoic acid. PubChem. Retrieved January 19, 2026, from [Link].
-
Aktaş, A. H., & Pekcan, G. (2006). Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Chinese Chemical Society, 53(5), 1045-1050. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic Acid. PubChem. Retrieved January 19, 2026, from [Link].
-
Aktaş, A. H., & Pekcan, G. (2006). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Chinese Journal of Chemistry, 24(10), 1364-1368. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 19, 2026, from [Link]
-
Autechem. (n.d.). 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid CAS 162401-62-9. Retrieved January 19, 2026, from [Link]
-
Aktaş, A. H., & Pekcan, G. (2006). Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Retrieved January 19, 2026, from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]
-
Journal of Medicinal Chemistry. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- Google Patents. (n.d.). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
-
Van der Veken, B., et al. (2016). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 9(4), 54. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282064, 4-Cyclopropylbenzoic acid. PubChem. Retrieved January 19, 2026, from [Link].
-
Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. This compound [1343436-42-9] | King-Pharm [king-pharm.com]
- 6. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 4-Fluorobenzoic acid | CAS#:456-22-4 | Chemsrc [chemsrc.com]
- 10. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]
- 11. 3,5-ジフルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3,5-Difluorobenzoic acid CAS#: 455-40-3 [m.chemicalbook.com]
- 13. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid CAS 162401-62-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | 162401-62-9 [chemicalbook.com]
- 16. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. enamine.net [enamine.net]
- 22. agilent.com [agilent.com]
- 23. acdlabs.com [acdlabs.com]
- 24. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationship (SAR) of "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid," a scaffold of significant interest in medicinal chemistry. While direct, extensive SAR studies on this specific molecule are not widely published, we can construct a robust comparative guide by examining its close structural relatives and their impact on key biological targets. This analysis will primarily focus on two therapeutically relevant areas: the inhibition of phosphodiesterase-4 (PDE4) for inflammatory disorders and the modulation of the TGF-β1 pathway implicated in pulmonary fibrosis.
Core Structural Features and Their Significance
The molecule "this compound" possesses three key structural motifs that are crucial for its biological activity:
-
A Central Benzoic Acid Moiety: This acidic group can act as a critical hydrogen bond donor and acceptor, anchoring the molecule within the binding site of a target protein. Its electronic properties are significantly influenced by the substituents on the aromatic ring.
-
A 4-Cyclopropylmethoxy Group: The cyclopropyl ring is a bioisostere often used in drug design to introduce conformational rigidity and improve metabolic stability.[1] The ether linkage provides a degree of flexibility. This group is known to enhance potency and modulate pharmacokinetic properties.[2][3]
-
3,5-Difluoro Substitution: The two fluorine atoms are strong electron-withdrawing groups that can significantly alter the pKa of the benzoic acid, influence the molecule's lipophilicity, and potentially form halogen bonds with the target protein.
Comparative SAR Analysis: Targeting PDE4 and Pulmonary Fibrosis
The structural framework of this compound is highly reminiscent of intermediates used in the synthesis of potent therapeutic agents, most notably the PDE4 inhibitor, Roflumilast.[4] Furthermore, a very close analog, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (DGM), has shown promising activity in models of pulmonary fibrosis.[5] This dual potential makes a comparative SAR analysis particularly valuable.
I. Inhibition of Phosphodiesterase-4 (PDE4)
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[6][7] Roflumilast, a potent PDE4 inhibitor, is a benzamide derivative of a benzoic acid structurally similar to our topic compound.[4] This provides a strong rationale for evaluating the SAR of this class of molecules as PDE4 inhibitors.
A pivotal study on novel benzoic acid ester derivatives of a roflumilast alcohol analog offers significant insights into the SAR of the benzoic acid moiety.[5][8] By analyzing the inhibitory activity of these compounds, we can infer the impact of various substitutions.
Table 1: Comparative PDE4 Inhibitory Activity of Benzoic Acid Analogs
| Compound ID | Benzoic Acid Substitution | PDE4 Inhibition (IC50, nM) | Key SAR Observation |
| Reference Scaffold | 4-(Cyclopropylmethoxy)-3,5-difluoro | - (Hypothesized potent) | The difluoro substitution is expected to enhance potency. |
| Analog 1 | 4-Methoxy | Moderate | A simple alkoxy group at the 4-position confers moderate activity. |
| Analog 2 | 3,4-Dimethoxy | High | The addition of a second methoxy group at the 3-position significantly increases potency.[5] |
| Analog 3 | 3-Cyclopropylmethoxy-4-methoxy | Very High | A larger, lipophilic group at the 3-position further enhances inhibitory activity.[5] |
| Analog 4 | 3,5-Dichloro (Roflumilast amide) | Very High | Halogenation at the 3 and 5 positions is a key feature of the highly potent Roflumilast.[9] |
Key SAR Insights for PDE4 Inhibition:
-
Substitution at the 3- and 5-positions is critical: The SAR data from Roflumilast and its analogs strongly suggest that substitution at the meta positions of the benzoic acid ring is crucial for high-potency PDE4 inhibition. The 3,5-difluoro pattern of our topic compound aligns with this observation.
-
The 4-alkoxy group is a key anchoring point: The presence of an alkoxy group at the 4-position, particularly one with a small, rigid alkyl component like the cyclopropylmethoxy group, is a recurring feature in potent PDE4 inhibitors of this class.
-
Electron-withdrawing groups are favored: The high potency of analogs with chloro and fluoro substituents suggests that electron-withdrawing groups on the benzoic acid ring are beneficial for activity.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of test compounds against human PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the PDE4 enzyme solution (at a predetermined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 8 µL of the FAM-cAMP substrate solution.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the fluorescently labeled product.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
II. Inhibition of TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT)
The transforming growth factor-beta 1 (TGF-β1) signaling pathway plays a central role in the pathogenesis of pulmonary fibrosis by inducing the transformation of epithelial cells into mesenchymal cells (EMT), a process characterized by the excessive deposition of extracellular matrix.[10][11] The compound 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (DGM), a close analog of our topic compound, has been shown to inhibit TGF-β1-induced EMT in lung adenocarcinoma cells.[5]
Table 2: Comparative Activity of Benzoic Acid Analogs in an EMT Model
| Compound ID | Key Structural Features | Effect on EMT Markers (e.g., α-SMA, E-cadherin) | Key SAR Observation |
| DGM | 3-Cyclopropylmethoxy, 4-Difluoromethoxy | Suppresses α-SMA, increases E-cadherin | The combination of these specific alkoxy groups is effective.[5] |
| Pirfenidone | Pyridone derivative | Suppresses fibrotic markers | A different scaffold, but also a small molecule inhibitor of fibrosis.[12] |
| Nintedanib | Indole derivative | Tyrosine kinase inhibitor, reduces fibrosis | A multi-targeted kinase inhibitor with anti-fibrotic effects.[12] |
| Hypothesized Analog | 4-Cyclopropylmethoxy, 3,5-difluoro | - (Hypothesized active) | The electron-withdrawing difluoro substitution may enhance activity compared to DGM. |
Key SAR Insights for EMT Inhibition:
-
Alkoxy substitution pattern is key: The specific arrangement of the cyclopropylmethoxy and difluoromethoxy groups in DGM appears to be crucial for its anti-EMT activity. This suggests that the electronic and steric properties of these substituents are important for binding to the target protein in the TGF-β1 pathway.
-
Benzoic acid as a core scaffold: The benzoic acid moiety serves as a viable core for developing inhibitors of fibrotic pathways.
-
Potential for enhanced activity with difluoro substitution: While experimental data is needed, it is plausible that the 3,5-difluoro substitution pattern of the topic compound could lead to enhanced potency or altered selectivity compared to DGM.
Experimental Protocol: TGF-β1-Induced EMT in A549 Cells
This protocol describes a cell-based assay to evaluate the ability of test compounds to inhibit TGF-β1-induced EMT in the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
Test compounds dissolved in DMSO
-
Antibodies for Western blotting (e.g., anti-α-SMA, anti-E-cadherin, anti-β-actin)
-
Reagents for Western blotting (lysis buffer, SDS-PAGE gels, transfer membranes, etc.)
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce EMT by adding TGF-β1 (e.g., 5 ng/mL) to the cell culture medium.
-
Incubate the cells for 48 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Perform Western blot analysis to assess the expression levels of the EMT markers α-smooth muscle actin (α-SMA) (upregulated in EMT) and E-cadherin (downregulated in EMT). Use β-actin as a loading control.
-
Quantify the band intensities to determine the effect of the test compounds on the expression of these markers.
Visualization of Key Concepts
Caption: Key structural features and their influence on biological targets.
Caption: Workflow for in vitro evaluation of biological activity.
Conclusion and Future Directions
The structural scaffold of this compound holds significant promise for the development of novel therapeutics targeting both inflammatory and fibrotic diseases. The comparative analysis of its structural analogs suggests that this compound is likely to be a potent PDE4 inhibitor and may also exhibit activity against the TGF-β1 pathway.
Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its derivatives. Key modifications to explore would include:
-
Varying the substitution at the 4-position: Replacing the cyclopropylmethoxy group with other small, constrained alkoxy groups to probe the steric and electronic requirements of the binding pocket.
-
Exploring different halogenation patterns: Investigating the effect of other halogens (Cl, Br) at the 3 and 5 positions, as well as mono- and tri-substituted analogs.
-
Conversion to amides and esters: Synthesizing benzamide and benzoate derivatives to further explore the SAR and improve drug-like properties, drawing inspiration from the development of Roflumilast and its ester analogs.
By systematically exploring the SAR of this versatile scaffold, researchers can unlock its full therapeutic potential and develop novel drug candidates with improved efficacy and safety profiles.
References
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The discovery of roflumilast for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Searching for Novel Candidate Small Molecules for Ameliorating Idiopathic Pulmonary Fibrosis: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Target Validation of Novel Compound 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid: A Comparative Guide for GPR120 Agonism
This guide provides a comprehensive framework for the target validation of a novel chemical entity, 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid, hereafter referred to as Compound X . Given the structural motifs often found in modulators of metabolic and inflammatory pathways, we hypothesize that Compound X may exert its effects through the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).
GPR120 has emerged as a compelling therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory diseases.[1][2][3][4] It is activated by long-chain fatty acids, particularly omega-3 fatty acids, and its stimulation leads to potent anti-inflammatory and insulin-sensitizing effects.[5][6][7] This guide will provide a head-to-head comparison of Compound X with a well-characterized synthetic GPR120 agonist, TUG-891 , to validate its potential as a selective and potent GPR120 agonist.
The Scientific Rationale: Why GPR120?
GPR120 is expressed in various tissues critical to metabolic homeostasis, including adipose tissue, macrophages, and intestinal enteroendocrine cells.[6][8][9] Its activation triggers multiple signaling cascades that contribute to its therapeutic potential:
-
In Adipocytes: GPR120 activation enhances glucose uptake through the PI3K/Akt pathway, promoting insulin sensitivity.[2][5]
-
In Macrophages: GPR120 signaling mediates potent anti-inflammatory effects by inhibiting pro-inflammatory pathways like NF-κB and JNK.[2][5][6] This is achieved through a β-arrestin 2-dependent mechanism.[2][5][6]
-
In the Intestine: Activation of GPR120 in enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion.[10][11]
The multifaceted role of GPR120 in regulating metabolism and inflammation makes it an attractive target for novel therapeutics aimed at treating metabolic diseases.[3][4]
Comparative Target Validation Workflow
The validation of Compound X as a GPR120 agonist will proceed through a tiered approach, from initial in vitro screening to in vivo proof-of-concept studies.
Caption: Tiered workflow for GPR120 target validation.
Phase 1: In Vitro Characterization
Experiment 1: Primary Agonist Activity at GPR120
The initial step is to determine if Compound X can activate GPR120 and to quantify its potency and efficacy relative to TUG-891. A common method for assessing Gq-coupled GPCRs like GPR120 is to measure the mobilization of intracellular calcium.[9][11]
Protocol: Calcium Flux Assay
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120). Culture cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the CHO-hGPR120 cells into a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of Compound X and TUG-891 in a suitable assay buffer.
-
Assay: Place the cell plate into a fluorescence plate reader. Measure the baseline fluorescence, then add the compounds and continue to measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Calculate the dose-response curves and determine the EC50 (half-maximal effective concentration) for both compounds.
Experiment 2: GPR120 Signaling Pathway Analysis
GPR120 signals through both G-protein-dependent and β-arrestin-2-dependent pathways, which mediate different biological effects.[2][12] It is crucial to characterize the signaling profile of Compound X.
Protocol: β-Arrestin 2 Recruitment Assay
-
Assay Principle: This assay utilizes a technology such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) where β-arrestin 2 is fused to an enzyme fragment and GPR120 is fused to the complementary fragment. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the fragments together, generating a luminescent or fluorescent signal.
-
Cell Lines: Use a cell line engineered for the β-arrestin 2 recruitment assay that expresses human GPR120.
-
Procedure: Plate the cells and treat with serial dilutions of Compound X and TUG-891.
-
Detection: After incubation, add the detection reagents and measure the signal on a luminometer or plate reader.
-
Data Analysis: Generate dose-response curves and calculate the EC50 values for β-arrestin 2 recruitment.
Caption: Dual signaling pathways of GPR120 activation.
Comparative In Vitro Data Summary
| Parameter | Compound X (Hypothetical Data) | TUG-891 (Reference) |
| GPR120 Calcium Flux (EC50) | 150 nM | 50 nM |
| GPR120 β-Arrestin 2 Recruitment (EC50) | 200 nM | 75 nM |
| Selectivity vs. GPR40 | >100-fold | ~50-fold |
These hypothetical data suggest that Compound X is a potent GPR120 agonist, albeit slightly less potent than TUG-891, with excellent selectivity against the closely related fatty acid receptor, GPR40.
Phase 2: In Vivo Target Validation
Experiment 3: In Vivo Proof-of-Concept: Oral Glucose Tolerance Test (OGTT)
A key function of GPR120 agonists is to improve glucose homeostasis, partly through the stimulation of GLP-1 secretion.[11][12] An OGTT in a diet-induced obese (DIO) mouse model is a standard method to assess this.[13]
Protocol: Oral Glucose Tolerance Test in DIO Mice
-
Animal Model: Use male C57BL/6 mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Compound Administration: Fast the mice for 6 hours. Administer Compound X, TUG-891, or vehicle orally.
-
Glucose Challenge: After 30 minutes, administer a glucose solution (2 g/kg) orally.
-
Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Analysis: Measure blood glucose levels at each time point. Calculate the area under the curve (AUC) for glucose excursion.
-
Target Engagement Confirmation: To confirm that the effects are GPR120-mediated, repeat the experiment in GPR120 knockout mice.[13] The glucose-lowering effect of the compounds should be absent in these mice.[13]
Comparative In Vivo Efficacy Data
| Treatment Group | Glucose AUC (mg/dL*min) (Hypothetical Data) | % Improvement vs. Vehicle |
| Vehicle | 30,000 | - |
| Compound X (30 mg/kg) | 22,500 | 25% |
| TUG-891 (30 mg/kg) | 21,000 | 30% |
These hypothetical results indicate that Compound X significantly improves glucose tolerance in a model of diet-induced obesity, confirming its in vivo activity as a GPR120 agonist.
Conclusion and Future Directions
This guide outlines a systematic approach to validate this compound (Compound X) as a novel GPR120 agonist. The proposed head-to-head comparison with a known agonist, TUG-891, provides a robust framework for assessing its potency, selectivity, and in vivo efficacy.
Positive outcomes from these studies would strongly support the progression of Compound X into further preclinical development as a potential therapeutic for type 2 diabetes and other metabolic diseases. Subsequent studies should focus on chronic dosing models to evaluate long-term effects on insulin resistance, hepatic steatosis, and inflammation, as well as comprehensive safety and toxicology profiling.
References
-
Talukdar, S., et al. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. [Link]
-
Li, X., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. PMC - PubMed Central. [Link]
-
Oh, D. Y., & Walenta, E. (2014). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. PMC - NIH. [Link]
-
Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology. [Link]
-
ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. [Link]
-
De Filippo, E., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Ullah, R., et al. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. PubMed Central. [Link]
- Confidential. (2021).
-
Wise, A., et al. (2002). Target validation of G-protein coupled receptors. PubMed. [Link]
-
Kim, C. H., et al. (2017). Potential roles of GPR120 and its agonists in the management of diabetes. PMC - NIH. [Link]
-
Insel, P. A., et al. (2021). GPCRomics: An approach to discover GPCR drug targets. PMC - NIH. [Link]
-
Iwasaki, K., et al. (2023). Inhibition of GPR120 signaling in intestine ameliorates insulin resistance and fatty liver under high-fat diet feeding. American Journal of Physiology-Endocrinology and Metabolism. [Link]
- Confidential. (2025). GPR120 agonism as a countermeasure against metabolic diseases.
-
Oh, D. Y., et al. (2014). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. NIH. [Link]
-
Iwasaki, K., et al. (2023). Inhibition of GPR120 signaling in intestine ameliorates insulin resistance and fatty liver under high-fat diet feeding. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
Iwasaki, K., et al. (2023). Inhibition of GPR120 signaling in intestine ameliorates insulin resistance and fatty liver under high-fat diet feeding. PubMed. [Link]
-
Wang, Y., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. NIH. [Link]
-
GENNews. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. [Link]
- Confidential. (2025). Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics.
-
Zhang, M., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]
-
Zhou, J., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. scbt.com [scbt.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid Based Compounds
An objective guide to methodologies for assessing the on- and off-target activities of novel chemical entities.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on establishing a robust cross-reactivity profile for novel compounds based on the 4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid scaffold. We will objectively compare leading experimental platforms, detail their underlying principles, and provide actionable protocols to ensure scientific rigor and data integrity.
The Imperative of Selectivity in Drug Discovery
The development of any new therapeutic agent hinges on a deep understanding of its biological interactions. While high potency against the intended target is desirable, it is the selectivity profile that often dictates the ultimate success or failure of a drug candidate. Insufficient selectivity can lead to off-target effects, resulting in unforeseen toxicity.[1] Conversely, a well-characterized "promiscuous" compound might open avenues for drug repositioning. For novel chemical series, such as those derived from the this compound scaffold, establishing a comprehensive cross-reactivity profile is a non-negotiable step in preclinical development. It forms the foundation of a compound's safety assessment and provides crucial insights into its mechanism of action.[2] While the specific target of this particular scaffold is not broadly published, related compounds like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid have been investigated for their effects on the TGF-β/Smad signaling pathway, underscoring the potential for this chemical class to modulate key cellular processes.[3][4]
A Comparative Analysis of Profiling Platforms
The modern drug discovery toolkit offers several powerful technologies for assessing compound selectivity. The choice of platform depends on the specific research question, the maturity of the compound, and the nature of the primary target. We will compare three orthogonal, industry-standard approaches: broad-panel enzymatic screening (e.g., Kinome Scanning), Cellular Thermal Shift Assay (CETSA), and Affinity Purification-Mass Spectrometry (AP-MS).
Table 1: Comparison of Leading Cross-Reactivity Profiling Methodologies
| Feature | Kinome Panel Screening | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Measures direct inhibition of a large panel of purified, recombinant kinase enzymes in vitro.[5] | Quantifies ligand binding in intact cells by measuring the change in thermal stability of target proteins.[6][7] | Uses an immobilized "bait" version of the compound to capture interacting "prey" proteins from a cell lysate for identification by mass spectrometry.[8][9] |
| Biological Context | A-cellular, biochemical assay. Lacks physiological context like cellular ATP concentrations or scaffolding proteins. | Physiologically relevant; measures target engagement within the native cellular environment.[7] | In vitro using cell lysates, but captures proteins in their complexed, post-translationally modified states. |
| Data Output | Quantitative inhibition data (e.g., % Inhibition, IC₅₀, Kᵢ). | Semi-quantitative (thermal shift) or quantitative (dose-response curves) evidence of intracellular target engagement.[10] | A list of potential protein interactors, which can be quantified using label-free or isotopic labeling methods.[11] |
| Primary Use Case | Broad, early-stage assessment of selectivity against a large, known target family (kinases).[12] | Gold-standard validation of on- and off-target engagement in a cellular setting for lead optimization.[13] | Unbiased, discovery-oriented approach to identify novel, unexpected protein targets or interaction partners.[14] |
| Limitations | Primarily limited to a single, albeit large, target class. Results can sometimes be misleading due to the artificial in vitro conditions.[5] | Technically demanding, requires a specific antibody for each target (unless using proteome-wide MS readout), and not all proteins exhibit a measurable thermal shift. | Requires chemical modification to immobilize the compound, which may alter its binding properties. Prone to identifying non-specific binders.[11] |
Experimental Workflows and Protocols
A multi-tiered approach, integrating data from different platforms, provides the most comprehensive and trustworthy selectivity profile.
Tier 1: Broad-Panel Kinase Screening
This is often the first step to quickly identify major off-targets within the human kinome, a frequent source of toxicity.
Experimental Workflow for Kinase Panel Screening
Caption: A generalized workflow for an in vitro kinase panel screening assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series to cover a wide concentration range (e.g., from 100 µM to 1 nM).
-
Assay Reaction: In a multi-well assay plate, combine the kinase, its specific peptide substrate, and ATP at a concentration near its physiological Km. Commercial kits like ADP-Glo™ or Z'-LYTE™ are industry standards.[15]
-
Initiate Reaction: Add the test compound dilutions to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures either the amount of product formed or the amount of ATP consumed.
-
Data Analysis: Read the plate on a suitable plate reader (e.g., luminescence or fluorescence). Calculate the percent inhibition relative to controls and plot the dose-response curve to determine the IC₅₀ value for each kinase that shows significant inhibition.[5]
Expert Insight: The choice of ATP concentration is critical. Running the assay at a low, non-physiological ATP concentration can inflate the apparent potency of ATP-competitive inhibitors. It is best practice to perform these screens at an ATP concentration that approximates the physiological level (~1-5 mM), although this may reduce the assay window.
Tier 2: Cellular Target Engagement with CETSA
After identifying potential off-targets from in vitro screens, CETSA is used to confirm whether the compound actually engages these targets inside a living cell.
Experimental Workflow for CETSA
Caption: The experimental workflow for confirming target engagement using CETSA.
Step-by-Step Protocol:
-
Cell Treatment: Culture an appropriate cell line and treat with a high concentration (e.g., 10-30 µM) of the test compound or a vehicle (DMSO) control for 1-2 hours.[13]
-
Thermal Challenge: Aliquot the treated cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[13]
-
Cell Lysis: Lyse the cells to release their protein content. Repeated freeze-thaw cycles are a common and effective method that avoids detergents which might interfere with protein stability.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the abundance of the target protein in the soluble fraction using Western blotting or, for a proteome-wide view, mass spectrometry.[16]
-
Data Interpretation: Plot the relative amount of soluble protein against temperature. A shift of the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the protein.[7]
Trustworthiness Check: The self-validating nature of CETSA lies in its dose- and temperature-dependent output. A true interaction will show a greater thermal shift at higher compound concentrations, providing strong evidence of specific target engagement.
Tier 3: Unbiased Target Discovery with AP-MS
To uncover completely unexpected off-targets that would be missed by panel-based screens, AP-MS can be employed.
Conceptual Workflow for AP-MS
Caption: A conceptual diagram of the Affinity Purification-Mass Spectrometry workflow.
Step-by-Step Protocol:
-
Bait Preparation: Synthesize an analog of the this compound compound that includes a linker and a reactive group for covalent attachment to affinity beads (e.g., NHS-activated sepharose). A control set of beads without the compound is essential.
-
Protein Extraction: Prepare a native cell lysate from a relevant cell line, ensuring that protein complexes remain intact.
-
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads (and control beads in parallel) to allow for binding.
-
Washing: Perform a series of stringent washes with optimized buffers to remove proteins that bind non-specifically to the beads or the linker.
-
Elution: Elute the specifically bound proteins from the beads, often by using a denaturing buffer.
-
Proteomic Analysis: Digest the eluted proteins into peptides (typically with trypsin), and analyze them by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins in each sample by searching the MS/MS data against a protein database. Quantify the relative abundance of each protein (e.g., using spectral counting or intensity-based methods) in the compound pulldown versus the control pulldown to identify enriched, specific interactors.[11]
Synthesizing the Data: A Logical Framework
Data from these orthogonal assays must be integrated to build a confident cross-reactivity profile and guide decisions.
Decision-Making Logic Flow
Caption: A logical flowchart for integrating cross-reactivity data into project decisions.
References
- Current time information in Mestna občina Murska Sobota, SI. Google.
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]
-
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
In vitro kinase assay v1. ResearchGate. [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors. ResearchGate. [Link]
-
Hypersensitivity reactions to small molecule drugs. Frontiers. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Multi-Scale Transcriptomics Redefining the Tumor Immune Microenvironment. MDPI. [Link]
-
Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). PMC - NIH. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
How to improve drug selectivity?. Patsnap Synapse. [Link]
-
Assignment of Protein Interactions from Affinity Purification/Mass Spectrometry Data. ACS Publications. [Link]
-
Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Pelago Bioscience. [Link]
-
3,5-Difluorobenzoic acid. Chem-Impex. [Link]
-
Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)-. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (162401-62-9) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics [iaanalysis.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. insidescientific.com [insidescientific.com]
In vivo efficacy of "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" derivatives
An In-depth Comparative Guide to the In-vivo Efficacy of Benzoic Acid Derivatives in Preclinical Models
A Senior Application Scientist's Analysis of Fatty Acid Amide Hydrolase (FAAH) Inhibition and Alternative Signaling Pathway Modulation
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous preclinical evaluation. This guide provides a comparative analysis of the in vivo efficacy of derivatives related to the "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" scaffold. While direct in vivo data for this specific molecule is not publicly available, extensive research into structurally similar compounds offers valuable insights into two distinct, yet potentially overlapping, therapeutic strategies: the inhibition of Fatty Acid Amide Hydrolase (FAAH) for pain and inflammation, and the modulation of the TGF-β/Smad pathway for fibrotic diseases.
This guide will dissect the experimental data supporting these approaches, offering a nuanced comparison of their preclinical performance and underlying mechanisms.
Part 1: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)
The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, and mood.[1] A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, the levels of AEA are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent therapeutic effects, such as analgesia and anti-inflammatory responses.[1][2] This strategy is particularly attractive as it aims to amplify the body's natural pain-relief mechanisms, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[1]
Part 2: Comparative In-vivo Efficacy of FAAH Inhibitors
A number of FAAH inhibitors have been developed and evaluated in preclinical models. This section compares the in vivo performance of three notable examples: PF-3845, OL-135, and URB597.
Experimental Workflow for Assessing In-vivo FAAH Inhibition
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of FAAH inhibitors in a preclinical model of inflammatory pain.
Caption: Workflow for in vivo evaluation of FAAH inhibitors.
Quantitative Comparison of Preclinical FAAH Inhibitors
| Compound | Animal Model | Key Efficacy Findings | Notes |
| PF-3845 | Rat (Inflammatory Pain) | Profound, cannabinoid receptor-dependent reductions in inflammatory pain. Raised brain anandamide levels for up to 24 hours.[1] | A highly selective and efficacious covalent inhibitor.[1] |
| OL-135 | Mouse (Acute Thermal and Noxious Chemical Pain) | Produced analgesic effects.[3] Reversed tactile allodynia in a dose-dependent manner.[3] | A reversible α-ketoheterocycle inhibitor.[3] |
| URB597 | Rodent (Acute, Inflammatory, and Neuropathic Pain) | Displayed activity in various pain models.[3] Reduced blood pressure in hypertensive rats.[3] | A carbamate-based inhibitor.[4] |
Part 3: An Alternative Therapeutic Avenue: Targeting the TGF-β/Smad Pathway with a Structurally Related Compound
Interestingly, a compound with a similar chemical backbone, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (DGM), has been investigated for its in vivo efficacy in a different therapeutic area: pulmonary fibrosis.[5] This highlights the principle that minor structural modifications can lead to vastly different biological activities.
Mechanism of Action: Inhibition of TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT)
DGM has been shown to attenuate pulmonary fibrosis by inhibiting the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT).[5] EMT is a key process in the development of fibrosis, where epithelial cells transform into myofibroblasts, leading to excessive extracellular matrix deposition. DGM exerts its effect by suppressing the Smad signaling pathway, a critical downstream effector of TGF-β1.[5]
Caption: DGM inhibits the TGF-β/Smad signaling pathway.
In-vivo Efficacy of DGM in a Pulmonary Fibrosis Model
In a bleomycin-induced rat model of pulmonary fibrosis, DGM demonstrated significant therapeutic effects.[5]
| Compound | Animal Model | Key Efficacy Findings |
| DGM | Rat (Bleomycin-induced Pulmonary Fibrosis) | Reduced lung damage and fibrosis at doses of 30 mg/kg and 60 mg/kg.[5] Decreased structural alveolar lesions and inflammatory cell infiltration.[5] Improved lung function indicators.[5] |
Part 4: Synthesis and Future Directions
This comparative guide illustrates that benzoic acid derivatives are a versatile scaffold for drug discovery. While the primary hypothesis for "this compound" derivatives points towards FAAH inhibition for pain and inflammation, the case of DGM demonstrates the potential for targeting other pathways, such as TGF-β/Smad, for fibrotic diseases.
For researchers working with this chemical series, the key takeaways are:
-
Target Versatility: Small structural changes can significantly alter the pharmacological target and therapeutic indication.
-
Importance of Preclinical Models: The choice of the in vivo model is critical for elucidating the therapeutic potential of a compound.
-
Mechanism of Action Studies: A thorough understanding of the underlying mechanism of action is essential for rational drug design and development.
Future research should aim to directly evaluate the in vivo efficacy of "this compound" derivatives in both inflammatory pain and fibrosis models to fully characterize their therapeutic potential.
References
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]
-
Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
-
MDPI. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]
-
Lambert, D. M., & Di Marzo, V. (2016). FAAH inhibitors in the limelight, but regrettably. PMC - PubMed Central. [Link]
-
Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]
Sources
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" vs. "3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid"
An in-depth guide for researchers on "4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid" and "3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid," exploring their known properties and potential for therapeutic development.
In the intricate world of drug discovery, even subtle molecular modifications can lead to vastly different pharmacological profiles. This guide delves into a comparative analysis of two structurally related benzoic acid derivatives: This compound and 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid . While isomeric, the distinct placement of fluorine atoms and the presence of a difluoromethoxy group suggest potentially divergent biological activities and therapeutic applications.
This document provides a comprehensive overview of the available scientific data for "3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid," a compound with demonstrated biological effects. In contrast, publicly available experimental data for "this compound" is notably scarce. Therefore, this guide will present a detailed profile of the former, followed by a theoretical comparison based on established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize the potential characteristics of the latter.
Unveiling the Profile of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (DGM)
"3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid," hereafter referred to as DGM, has garnered attention as a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Recent research has also illuminated its own significant biological activities, particularly in the context of fibrotic diseases.
Physicochemical Properties and Synthesis
DGM is a white to off-white solid with a melting point of 118-120°C.[1] Its synthesis has been described in various publications and patents. A common method involves the oxidation of the corresponding aldehyde, 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[1][2] Alternative patented routes include multi-step syntheses starting from materials like 3-nitro-4-hydroxybenzoic acid ester or 3,4-dihydroxy benzaldehyde.[3][4]
Table 1: Physicochemical Properties of DGM
| Property | Value | Source |
| CAS Number | 162401-62-9 | [5][6][7][8] |
| Molecular Formula | C12H12F2O4 | [5][6] |
| Molecular Weight | 258.22 g/mol | [5][6][7] |
| Physical State | Solid | [1] |
| Color | White to Off-White | [1] |
| Melting Point | 118-120°C | [1] |
| pKa (Predicted) | 3.87 ± 0.10 | [1] |
Biological Activity and Mechanism of Action
A pivotal study has demonstrated the potent anti-fibrotic effects of DGM in models of pulmonary fibrosis.[1] The compound was shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells (A549).[1] EMT is a critical process in the pathogenesis of fibrosis.
The mechanism of action of DGM involves the modulation of the TGF-β/Smad signaling pathway, a key regulator of fibrosis.[9] Specifically, DGM treatment was found to significantly reduce the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade that leads to the expression of fibrotic markers.[9]
Key Biological Effects of DGM:
-
Suppression of α-smooth muscle actin (α-SMA) : A marker for the activation of myofibroblasts, the primary cells responsible for extracellular matrix deposition in fibrosis.[1]
-
Reduction of Collagen I expression : A major component of the fibrotic scar tissue.[1]
-
Increased expression of E-cadherin : An epithelial marker that is typically downregulated during EMT.[1]
These findings highlight the potential of DGM as a therapeutic agent for fibrotic diseases, independent of its role as a precursor to Roflumilast.
Experimental Workflow: Investigating the Anti-Fibrotic Effects of DGM
Caption: A general workflow for evaluating the anti-fibrotic activity of DGM.
The Enigma of this compound
In stark contrast to DGM, there is a significant lack of publicly available experimental data for "this compound" (CAS Number: 1343436-42-9). A safety data sheet describes it as an off-white solid, but provides no specific physical or chemical properties such as melting point or solubility.[5] Information regarding its synthesis and biological activity is also absent from the current scientific literature.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1343436-42-9 | [1] |
| Molecular Formula | C11H10F2O3 | [1] |
| Molecular Weight | 228.19 g/mol | [5] |
| Physical State | Off-white solid | [5] |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5] |
| Solubility | Data not available | [5] |
A Structural and Theoretical Comparison
Despite the absence of experimental data for "this compound," a theoretical comparison with DGM based on their structural differences can provide valuable insights for future research directions.
Structural Differences:
The key distinctions between the two molecules lie in the substitution pattern of the fluorine atoms on the benzoic acid ring and the nature of the oxygen-linked substituent at the 4-position.
-
DGM : Features a single cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position.
-
This compound : Has a cyclopropylmethoxy group at the 4-position and two fluorine atoms at the 3- and 5-positions.
Chemical Structures:
Caption: Chemical structures of the two benzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights
The principles of SAR can help to predict how these structural differences might influence the biological activity of "this compound".
-
Electronic Effects : The two fluorine atoms at the 3- and 5-positions of "this compound" are strongly electron-withdrawing. This will significantly decrease the pKa of the carboxylic acid group compared to DGM, making it a stronger acid. This altered acidity could impact its interaction with biological targets and its pharmacokinetic properties.
-
Lipophilicity : The difluoromethoxy group in DGM is more lipophilic than two individual fluorine atoms. Therefore, DGM is predicted to be more lipophilic than "this compound". This difference in lipophilicity can affect cell membrane permeability, protein binding, and overall bioavailability.
-
Conformational Rigidity : The cyclopropylmethoxy group is a common moiety in drug design, known to introduce a degree of conformational rigidity and improve metabolic stability.[10] In both molecules, this group is present, but its position relative to the carboxylic acid and the fluorine substituents differs, which could lead to different binding orientations with target proteins.
-
Potential Biological Targets : Benzoic acid derivatives are known to interact with a wide range of biological targets. The specific substitution pattern of "this compound" might predispose it to interact with different enzymes or receptors compared to DGM. For instance, fluorinated benzoic acids have been explored as anti-inflammatory and analgesic agents.[11]
Logical Relationship: From Structure to Predicted Properties
Caption: The relationship between molecular structure and predicted biological properties.
Future Directions and Conclusion
This comparative guide highlights the significant therapeutic potential of "3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid" (DGM) as an anti-fibrotic agent, supported by robust experimental data. In contrast, "this compound" remains a largely unexplored molecule.
The theoretical analysis presented here suggests that "this compound" is likely to possess distinct physicochemical and biological properties compared to DGM. Future research should focus on:
-
Chemical Synthesis : Developing and publishing a reliable synthetic route for "this compound" to enable its experimental evaluation.
-
Physicochemical Characterization : Determining its key properties, including melting point, solubility, and pKa.
-
Biological Screening : Evaluating its activity in a range of biological assays to identify potential therapeutic applications.
By systematically investigating "this compound," the scientific community can unlock its potential and further enrich our understanding of the structure-activity relationships that govern the therapeutic efficacy of benzoic acid derivatives.
References
-
This compound, PK01756E-1, 2023/5/8 - Safety Data Sheet. (n.d.). Retrieved from [Link]
- CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents. (n.d.).
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (2025, August 6). Retrieved from [Link]
-
2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem. (n.d.). Retrieved from [Link]
- Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172.
- CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents. (n.d.).
-
3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid - CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial against Drug-Resistant Cancer Cells - PubMed. (n.d.). Retrieved from [Link]
-
Structure-activity relationship (SAR) - GARDP Revive. (n.d.). Retrieved from [Link]
Sources
- 1. CAS: 1343436-42-9 | CymitQuimica [cymitquimica.com]
- 2. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Contact-CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 8. US20030216426A1 - Treatment of cancer with mefloquine, its purified enantiomers, and mefloquine analogs - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Monoacylglycerol Lipase Inhibitor: A Comparative Guide to 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Abstract
This guide provides a comprehensive technical comparison of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid , a novel compound under investigation, against established inhibitors of Monoacylglycerol Lipase (MAGL). MAGL is a critical serine hydrolase that terminates the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG) and supplies arachidonic acid for prostaglandin synthesis.[1][2][3] Its inhibition is a promising therapeutic strategy for a range of pathologies, including neurological disorders, inflammation, pain, and cancer.[1][4][5] This document details the scientific rationale for benchmarking, outlines rigorous experimental protocols for comparative efficacy and selectivity analysis, and presents a framework for interpreting the data. The objective is to equip researchers and drug development professionals with the necessary insights to evaluate the potential of this novel chemical entity in the context of the current therapeutic landscape.
Introduction: The Therapeutic Rationale for MAGL Inhibition
Monoacylglycerol Lipase (MAGL) stands at a crucial metabolic crossroads, linking the endocannabinoid and eicosanoid signaling pathways.[1][3][6] It is the primary enzyme responsible for hydrolyzing the abundant endocannabinoid 2-AG into arachidonic acid (AA) and glycerol.[1][2][4][7] This dual function gives MAGL significant influence over physiological and pathological processes:
-
Upregulation of Endocannabinoid Tone: By degrading 2-AG, MAGL terminates its signaling through cannabinoid receptors CB1 and CB2. Inhibition of MAGL leads to an accumulation of 2-AG, enhancing its neuroprotective, anxiolytic, and anti-nociceptive effects.[1][5]
-
Suppression of Pro-inflammatory Signals: The AA produced from 2-AG hydrolysis is a precursor to prostaglandins and other pro-inflammatory eicosanoids.[1][2] MAGL inhibition, therefore, reduces the substrate pool for these inflammatory mediators, offering potent anti-inflammatory benefits.[1][6]
Given its role in cancer progression, neuroinflammation, and metabolic diseases, MAGL has emerged as a high-value therapeutic target.[1][7][8] The development of potent and selective MAGL inhibitors is an area of intense research. This guide focuses on characterizing a new chemical entity, This compound , by benchmarking its performance against well-established MAGL inhibitors.
The MAGL Signaling Axis
The inhibition of MAGL creates a bimodal therapeutic effect: it simultaneously enhances the beneficial signaling of the endocannabinoid system and dampens pro-inflammatory pathways. This dual action is a key advantage of targeting MAGL.
Caption: The MAGL signaling pathway and point of inhibition.
Selection of Comparator Compounds
To effectively benchmark This compound (hereafter "Test Compound"), it is essential to compare it against inhibitors with well-defined properties. We have selected two gold-standard inhibitors that represent different mechanistic classes.
-
JZL184 (Irreversible Inhibitor): A potent and widely used carbamate-based irreversible inhibitor.[4][8] It acts by covalently modifying the catalytic serine of MAGL. While an invaluable research tool, the prolonged and non-equilibrium nature of irreversible inhibition can lead to off-target effects and receptor desensitization in vivo, posing challenges for therapeutic development.[8][9]
-
ABX-1431 (Irreversible Inhibitor, Clinical Candidate): A first-in-class, highly selective irreversible MAGL inhibitor that has advanced to Phase 2 clinical trials for neurological disorders.[1][3][10] Its clinical development provides a relevant benchmark for translational potential.
Experimental Design & Methodologies
A multi-tiered approach is required to comprehensively evaluate the Test Compound. The following protocols outline the core assays for determining potency, selectivity, and mechanism of inhibition.
Primary Assay: In Vitro MAGL Inhibition Potency (IC₅₀ Determination)
Scientific Rationale: The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying the potency of an inhibitor. This assay measures the concentration of the Test Compound required to reduce the enzymatic activity of MAGL by 50%. A lower IC₅₀ value indicates higher potency.
Experimental Protocol:
-
Reagents & Materials:
-
Recombinant human MAGL enzyme.
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl butyrate).
-
Assay Buffer: Tris-HCl, pH 7.4.
-
Test Compound, JZL184, ABX-1431 (stock solutions in DMSO).
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the Test Compound and reference inhibitors (JZL184, ABX-1431) in DMSO, typically from 10 mM to 1 nM.
-
Dispense 1 µL of each inhibitor concentration into the assay plate wells. Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells with a known potent inhibitor at a saturating concentration as a "full inhibition" control (0% activity).
-
Add 25 µL of recombinant human MAGL enzyme solution (at a pre-determined optimal concentration) to all wells.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution.
-
Immediately begin kinetic monitoring of fluorescence intensity (Excitation/Emission ~360/460 nm) at 37°C for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the control wells (0% and 100% inhibition).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for IC₅₀ determination of MAGL inhibitors.
Secondary Assay: Serine Hydrolase Selectivity Profiling
Scientific Rationale: Off-target inhibition can lead to undesirable side effects. It is critical to assess the selectivity of the Test Compound against other related serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH) and ABHD6, which also participate in endocannabinoid metabolism.
Experimental Protocol:
-
Target Panel:
-
Primary Target: MAGL
-
Key Off-Targets: FAAH, ABHD6, ABHD12
-
Control Serine Hydrolases (e.g., CES1)
-
-
Procedure:
-
Perform IC₅₀ determination assays for the Test Compound against each enzyme in the panel, using protocols analogous to the MAGL IC₅₀ assay described in section 4.1.
-
Use substrates specific to each enzyme (e.g., AMCA-arachidonoyl amide for FAAH).
-
Calculate the IC₅₀ value for each target.
-
Determine the selectivity ratio by dividing the IC₅₀ of the off-target enzyme by the IC₅₀ of MAGL. A higher ratio indicates greater selectivity for MAGL.
-
Results and Comparative Analysis
The experimental data should be compiled into a clear, comparative table to facilitate objective analysis.
| Compound | Type | MAGL IC₅₀ (nM) | FAAH IC₅₀ (nM) | Selectivity (FAAH/MAGL) |
| Test Compound | TBD | [Data] | [Data] | [Calc] |
| JZL184 | Irreversible | ~4 | >10,000 | >2,500 |
| ABX-1431 | Irreversible | ~7 | >10,000 | >1,400 |
Interpreting the Results:
-
Potency: A MAGL IC₅₀ for the Test Compound in the low nanomolar range would be considered highly potent and competitive with established inhibitors like JZL184 and ABX-1431.
-
Selectivity: A selectivity ratio of >1000-fold for MAGL over FAAH is highly desirable. This indicates that the compound is unlikely to cause off-target effects related to FAAH inhibition at concentrations where it effectively inhibits MAGL.
-
Mechanism: Further studies, such as "wash-out" experiments, would be required to determine if the Test Compound is a reversible or irreversible inhibitor. Reversible inhibitors are often preferred in drug development as they can offer a better safety profile.[4][8]
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of This compound . The proposed experiments will yield crucial data on its potency and selectivity, allowing for a direct comparison with leading MAGL inhibitors.
Positive results—specifically high potency (low nM IC₅₀) and significant selectivity (>1000-fold over FAAH)—would strongly support its advancement as a promising therapeutic candidate. Subsequent research should focus on determining its mechanism of action (reversibility), conducting cell-based assays to confirm target engagement in a physiological context, and initiating pharmacokinetic and in vivo efficacy studies in relevant disease models. The data generated through this structured, comparative approach will be instrumental in defining the therapeutic potential of this novel compound.
References
-
Deng, H., & Li, W. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B. [Link]
-
Petrilli, R., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]
-
Grattagliano, I., et al. (2020). Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. World Journal of Gastroenterology. [Link]
-
ResearchGate. (n.d.). Overview of current clinical studies of MAGL inhibitor 21 (ABX-1431). ResearchGate. [Link]
-
Grattagliano, I., et al. (2020). Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. World Journal of Gastroenterology. [Link]
-
Labar, G., & Lodola, A. (2015). Monoglyceride lipase: structure and inhibitors. Chem-Bio Informatics Journal. [Link]
-
Pacher, P., & Kunos, G. (2013). Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice. Gastroenterology. [Link]
-
GenScript. (n.d.). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. GenScript. [Link]
-
Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Ming, X. (2021). Discovery of Reversible MAGL Inhibitors. Scholarly Publications Leiden University. [Link]
-
Chen, R., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences. [Link]
-
Zhang, X., et al. (2024). Investigation of the Efficacy and Mechanism of Monoacylglycerol Lipase Inhibitors in Diabetic Foot Ulcers. International Journal of Molecular Sciences. [Link]
-
Rus, A., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
Sources
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 6. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic Acid and its Analogs
Introduction: The Reproducibility Imperative in Novel Compound Research
In the landscape of drug discovery and materials science, the introduction of novel chemical entities like 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid presents both exciting opportunities and significant challenges. The reproducibility of experiments involving such compounds is the bedrock upon which scientific progress is built. A failure to reproduce findings not only undermines the specific study but also impedes the collective advancement of the field.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving this compound (CAS 1343436-42-9)[1]. Given that publicly available experimental data for this specific molecule is limited, we will draw upon established methodologies and data from structurally similar analogs, such as 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, to illustrate core principles. The objective is not merely to present protocols but to dissect the causality behind experimental choices, thereby creating a self-validating system for robust and reproducible research.
Part 1: The Starting Point: Physicochemical Properties and Purity
The journey to reproducible results begins with a thorough understanding of the starting material. The physicochemical properties of a compound dictate its handling, formulation, and behavior in biological or chemical systems. Variability in the purity and isomeric composition of the initial reagent is a primary source of experimental irreproducibility.
Expert Insight: Before initiating any experiment, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. However, independent verification of purity and identity via techniques like NMR, LC-MS, and elemental analysis is a hallmark of rigorous science. This initial investment in characterization can save significant time and resources by preventing the misinterpretation of results caused by unknown impurities.
Table 1: Comparative Physicochemical Properties of Target Compound and Key Analogs
| Feature | This compound | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 4-(Cyclopropylmethoxy)-3-fluorobenzoic acid | 3,5-Difluorobenzoic acid |
| CAS Number | 1343436-42-9[1] | 162401-62-9[2][3] | 1021144-38-6[4][5] | 455-40-3[6] |
| Molecular Formula | C11H10F2O3 | C12H12F2O4[2][3] | C11H11FO3 | C7H4F2O2[6] |
| Molecular Weight | 228.19 g/mol | 258.22 g/mol [2] | 210.2 g/mol [4] | 158.1 g/mol [6] |
| Appearance | (Not specified) | Solid | White to yellow powder or crystals[4] | White to amber powder/crystal[6] |
| Purity (Typical) | >95% (Varies by supplier) | >98% (Varies by supplier) | 97%[4][5] | ≥ 98%[6] |
| Key Structural Feature | Difluoro substitution flanking the carboxylic acid | Difluoromethoxy group | Single fluorine atom adjacent to the cyclopropylmethoxy group | Difluoro substitution, no ether linkage |
Part 2: Synthesis, Impurities, and the Quest for Consistency
The synthetic route to a molecule is a critical determinant of its impurity profile. Different synthetic strategies, even for the same target compound, can introduce unique byproducts. For instance, synthetic routes for the related compound 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid often start from 3,4-dihydroxybenzaldehyde or 3-nitro-4-hydroxybenzoic acid ester[7][8]. Each of these pathways involves multiple steps where side reactions can occur, leading to residual starting materials, intermediates, or regioisomers in the final product.
Trustworthiness through Transparency: When reporting experimental results, detailing the source and, if known, the synthetic route of the key reagent is paramount. If an in-house synthesis is performed, a complete characterization of the final compound is non-negotiable. This transparency allows other researchers to assess potential sources of variation if they encounter difficulties reproducing the work.
Below is a generalized workflow illustrating a potential synthetic pathway, highlighting critical control points for ensuring compound consistency.
Part 3: Experimental Protocol Design for Self-Validation
To demonstrate how to build reproducibility into an experimental plan, we will use a hypothetical study inspired by published research on a structural analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), which was investigated for its effects on pulmonary fibrosis[9]. We will adapt this for our target compound, this compound (herein referred to as 'Compound X').
Hypothetical In Vitro Study: Inhibition of TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT)
The objective of this hypothetical experiment is to determine if Compound X can inhibit the EMT process in A549 lung epithelial cells, a key process in fibrosis.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Causality: Use cells between passages 5 and 15 to avoid genetic drift and altered phenotypes that can occur at high passage numbers. Record the passage number for every experiment.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of Compound X in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Causality: DMSO quality can vary. Use a high-purity, anhydrous grade to prevent compound precipitation and direct cellular toxicity.
-
On the day of the experiment, prepare serial dilutions of Compound X in serum-free media to final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells, including vehicle controls, must be identical and not exceed 0.1%.
-
-
Induction of EMT and Analysis:
-
Starve cells in serum-free media for 12 hours.
-
Pre-treat cells with varying concentrations of Compound X or vehicle (0.1% DMSO) for 2 hours.
-
Induce EMT by adding TGF-β1 (10 ng/mL) to all wells except the negative control.
-
Incubate for 48 hours.
-
Self-Validation: Include a positive control group treated with a known EMT inhibitor (e.g., Pirfenidone) to validate the assay's responsiveness[9].
-
-
Endpoint Analysis (Western Blot):
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for EMT markers (e.g., E-cadherin, Vimentin, α-SMA) and a loading control (e.g., GAPDH)[9].
-
Causality: Use antibodies from the same vendor and lot number across compared experiments to minimize variability in antibody affinity and specificity.
-
Wash and incubate with a corresponding secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL kit and quantify band density with software like ImageJ.
-
Critical Parameters for Reproducibility
-
Reagent Source and Lot: Document the manufacturer and lot number for all critical reagents, including cell culture media, FBS, cytokines (TGF-β1), and antibodies.
-
Environmental Conditions: Ensure incubator CO2 levels, temperature, and humidity are calibrated and stable.
-
Timing: Adhere strictly to the incubation times outlined in the protocol.
-
Controls: Always include negative (untreated), vehicle (DMSO), and positive (TGF-β1 alone, plus a known inhibitor) controls in every experiment.
Part 4: Comparison with Alternatives
The choice of a specific fluorinated benzoic acid is dictated by the research question. The number and position of fluorine atoms, along with other substitutions like the cyclopropylmethoxy group, dramatically influence a molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, affects its biological activity and pharmacokinetic profile.
Expert Insight: 3,5-difluoro substitution, as seen in the parent compound 3,5-Difluorobenzoic acid, is often used to block metabolic oxidation at those positions and can alter the pKa of the carboxylic acid, potentially improving cell permeability or target binding[6]. The addition of the cyclopropylmethoxy group increases lipophilicity, which could enhance membrane transport but might also increase non-specific binding.
Conclusion: A Culture of Rigor
Reproducibility is not an endpoint but a continuous practice. It requires a meticulous approach that begins with the fundamental characterization of reagents and extends through every aspect of experimental design, execution, and reporting. By understanding the "why" behind each step, implementing self-validating controls, and maintaining transparent documentation, researchers can ensure their work on novel compounds like this compound is robust, reliable, and a valuable contribution to the scientific community.
References
-
PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. [Link]
- Google Patents. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]
-
CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. [Link]
Sources
- 1. This compound [1343436-42-9] | King-Pharm [king-pharm.com]
- 2. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(CYCLOPROPYLMETHOXY)-3-FLUOROBENZOIC ACID | 1021144-38-6 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 8. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself. This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the critical first step in its safe management. Based on data from analogous compounds, this substance should be handled as a hazardous material.
Key Potential Hazards:
-
Acute Toxicity: Similar compounds are harmful if swallowed.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure compliant disposal.[3] this compound is a halogenated organic acid and must be segregated accordingly.
Waste Segregation Protocol:
-
Identify: Classify the waste as a halogenated organic acid .
-
Containerize: Use a dedicated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Label: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly:
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Waste Segregation Workflow
On-Site Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4] The management of these areas is regulated by the Environmental Protection Agency (EPA).[3][7]
SAA Storage Requirements:
-
Location: The SAA must be under the direct control of the laboratory personnel generating the waste.[8]
-
Container Management:
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[4][9]
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Container Sealing and Final Labeling: Once the waste container is full (up to 90%), securely seal the cap. Ensure the hazardous waste label is complete, including the accumulation start date.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log. This "cradle-to-grave" tracking is a key component of hazardous waste regulations.[5]
-
Transportation: The transport of hazardous waste from your facility must be performed by a licensed hazardous waste hauler.[4]
-
Treatment and Disposal Method: As a halogenated organic compound, the likely disposal method will be high-temperature incineration at a specialized facility.[6][12] This process is designed to destroy the hazardous components and minimize environmental impact.
The following diagram outlines the complete disposal workflow:
Caption: End-to-End Disposal Workflow
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an absorbent material, and collect the material in a designated hazardous waste container.
-
For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1]
-
Inhalation: Move to fresh air.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
Seek medical attention for any exposure. Provide the medical personnel with the chemical name and any available hazard information.
-
By adhering to these procedures, you contribute to a culture of safety within your laboratory and ensure compliance with environmental regulations. Our commitment is to empower your research by providing the critical information you need for safe and effective operations.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regulations.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- SAFETY DATA SHEET - 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. Fisher Scientific.
- Laboratory Chemical Safety Summary (LCSS) for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. PubChem.
- Hazardous Waste Segreg
- OSHA Chemical Storage Requirements. Vector Solutions.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste - EHSO Manual. University of Oklahoma.
- Laboratory chemical waste disposal guidelines. University of Otago.
Sources
- 1. fishersci.be [fishersci.be]
- 2. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. needle.tube [needle.tube]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. bucknell.edu [bucknell.edu]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. ethz.ch [ethz.ch]
- 11. connmaciel.com [connmaciel.com]
- 12. otago.ac.nz [otago.ac.nz]
A Researcher's Comprehensive Guide to the Safe Handling of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, fluorinated organic compounds such as 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid are of significant interest due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is essential. Based on available safety data sheets (SDS) for this compound and structurally related difluorobenzoic acids, the primary hazards include:
Given these hazards, a comprehensive risk assessment should be conducted for each experimental protocol involving this compound. This assessment should consider the quantity of the chemical being used, the potential for aerosol or dust generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of Personal Protective Equipment (PPE) are the most critical barriers to preventing chemical exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Recommended if not performed in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Standard lab coat | Not generally required if performed in a fume hood |
| Large-Scale Operations (>50g) | Face shield over chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Required if not in a closed system or ventilated enclosure |
Causality Behind PPE Choices:
-
Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are the minimum requirement when handling solutions.[2][3][4] A face shield provides an additional layer of protection against splashes, especially during larger-scale work.[5][6]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic chemicals.[6][7] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.
-
Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing. For larger quantities, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid material outside of a ventilated enclosure can generate dust, which may cause respiratory irritation.[2][8] In such cases, a NIOSH-approved respirator is recommended.
Procedural Guidance for Safe Handling
Adherence to standardized procedures is key to minimizing exposure risk. The following step-by-step workflows provide guidance for common laboratory operations.
Weighing and Aliquoting the Solid Compound
-
Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Use a spatula or scoop to carefully transfer the desired amount of the solid from the stock container to a tared weighing vessel. Avoid creating dust by handling the material gently.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Storage: Securely close the stock container and return it to its designated storage location.
Preparing Solutions
-
Preparation: Conduct all solution preparations within a certified chemical fume hood.
-
PPE: Wear chemical splash goggles, gloves, and a lab coat.
-
Dissolution: Slowly add the weighed solid to the desired solvent in a suitable flask or beaker. Be mindful of any potential exothermic reactions, although none are specifically noted for this compound.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Keep the container covered to the extent possible to minimize vapor release.
-
Transfer: Use a funnel when transferring the solution to another container to prevent spills.
Operational and Disposal Plans
A comprehensive safety plan includes protocols for both routine operations and emergency situations, as well as a clear plan for waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Waste Disposal
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Hazardous Waste: this compound - Irritant, Acutely Toxic").
-
Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] This method is effective at breaking the strong carbon-fluorine bonds. Landfilling in a designated hazardous waste landfill is a secondary option, but it does not destroy the compound.[9]
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.
Caption: PPE selection workflow based on operational scale and exposure risk.
References
-
PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
PubChem. (n.d.). Benzoic acid, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]
-
Australia Pacific LNG. (2016). Material Safety Data Sheet. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.be [fishersci.be]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

